Product packaging for Gallocatechol(Cat. No.:)

Gallocatechol

Cat. No.: B1195477
M. Wt: 306.27 g/mol
InChI Key: XMOCLSLCDHWDHP-UHFFFAOYSA-N
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Description

Flavan-3,3',4',5,5',7-hexol is a hydroxyflavan that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a secondary alcohol and a polyphenol.
2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 5, 7-triol, also known as epigallocatechin, belongs to the class of organic compounds known as epigallocatechins. Epigallocatechins are compounds containing epigallocatechin or a derivative. Epigallocatechin is a flavan-3-ol containing a benzopyran-3, 5, 7-triol linked to a 3, 4, 5-hydroxyphenyl moiety. 2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 5, 7-triol is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O7 B1195477 Gallocatechol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Gallocatechol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallocatechol, a flavan-3-ol (B1228485) found abundantly in green tea and other plant sources, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, analysis, and evaluation of its biological effects are presented, alongside an exploration of its modulation of critical cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, also known as gallocatechin (GC), is a polyphenolic compound belonging to the flavonoid class of secondary metabolites. Its chemical structure is characterized by a flavan-3-ol backbone, which consists of two aromatic rings (A and B) and a dihydropyran heterocycle (C ring) with a hydroxyl group at position 3. The B ring of this compound is a pyrogallol (B1678534) group, featuring three hydroxyl substituents.

The most common stereoisomer is (+)-gallocatechin, which has a (2R, 3S) configuration. Its enantiomer, (-)-gallocatechin, has a (2S, 3R) configuration.

IdentifierValue
IUPAC Name (2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[1]
Chemical Formula C₁₅H₁₄O₇[2]
Molecular Weight 306.27 g/mol [2]
CAS Number 970-73-0 ((+)-Gallocatechin)[1]
PubChem CID 65084 ((+)-Gallocatechin)

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of analytical and extraction methods.

PropertyValue
Melting Point 218 °C (decomposes)
Solubility
   Water3.33 mg/mL (requires sonication)[3]
   Ethanol5 mg/mL[4]
   MethanolSoluble
   AcetoneSoluble
   DMSO100 mg/mL (requires sonication)[3]
pKa (Predicted) The experimental pKa value for this compound is not readily available. However, based on structurally similar flavonoids, the phenolic hydroxyl groups are expected to have pKa values in the range of 8-10.

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Activity

The pyrogallol group in the B ring of this compound is a key structural feature responsible for its powerful radical scavenging activity. It can effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, in part through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

Modulation of Cellular Signaling Pathways

While much of the research on the molecular mechanisms of green tea catechins has focused on epigallocatechin gallate (EGCG), evidence suggests that this compound also modulates several critical signaling pathways involved in cellular proliferation, inflammation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to influence the MAPK signaling cascade, which plays a central role in regulating cellular responses to a variety of external stimuli. Specifically, it can affect the phosphorylation status of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The modulation of these pathways contributes to its anti-inflammatory and anti-cancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors This compound This compound This compound->ERK1_2 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->p38 Inhibition of Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα NFkB_active NF-κB (Active) p_IkBa->NFkB_active IκBα Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation p_Akt p-Akt (Active) Downstream_Targets Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition of Phosphorylation Extraction_Workflow Start Green Tea Leaves Extraction Hot Water Extraction Start->Extraction Filtration1 Filtration Extraction->Filtration1 Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration1->Liquid_Extraction Aqueous Extract Evaporation Evaporation Liquid_Extraction->Evaporation Ethyl Acetate Phase Column_Chromatography Silica Gel Column Chromatography Evaporation->Column_Chromatography Crude Extract Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis HPLC-UV/MS Analysis Fraction_Collection->Analysis Fractions Purified_GC Purified This compound Analysis->Purified_GC

References

An In-depth Technical Guide to the Gallocatechol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol, a flavan-3-ol (B1228485), is a plant secondary metabolite renowned for its potent antioxidant properties and potential therapeutic applications. As a precursor to condensed tannins and a key component of popular beverages like tea, the biosynthesis of this compound and its derivatives is of significant interest to researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, including detailed enzymatic steps, regulatory mechanisms, quantitative data, and experimental protocols.

Core Biosynthesis Pathway

The biosynthesis of this compound is an extension of the general flavonoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the flavan-3-ol backbone, which is then hydroxylated to yield this compound. The core pathway involves the following key enzymes and intermediates:

  • Chalcone (B49325) Synthase (CHS): Initiates the flavonoid pathway by catalyzing the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate flavanone (B1672756).

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (B1209521) (DHK).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): A critical enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol, converting it to dihydromyricetin (B1665482) (DHM). This step is a key determinant for the production of this compound.[1]

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.

  • Leucoanthocyanidin Reductase (LAR): Catalyzes the final step in this compound biosynthesis by reducing leucodelphinidin to (+)-gallocatechin.[2]

It is important to note that the timing of the 3',5'-hydroxylation can vary between plant species. In some plants, such as Norway spruce, this hydroxylation occurs later in the pathway, directly on the catechin (B1668976) backbone.

Below is a diagram illustrating the core this compound biosynthesis pathway.

Gallocatechol_Biosynthesis cluster_enzymes Enzymes 4-Coumaroyl-CoA + 3x Malonyl-CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA + 3x Malonyl-CoA->Naringenin Chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI Dihydrokaempferol Dihydrokaempferol (2S)-Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR This compound This compound Leucodelphinidin->this compound LAR CHS Chalcone Synthase CHI Chalcone Isomerase F3H Flavanone 3-Hydroxylase F3_5_H Flavonoid 3',5'-Hydroxylase DFR Dihydroflavonol 4-Reductase LAR Leucoanthocyanidin Reductase

Core this compound Biosynthesis Pathway

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the enzymatic reactions in the this compound pathway can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.

EnzymePlant SourceSubstrateKm (µM)VmaxReference
Chalcone Synthase (CHS) Cyclosorus parasiticusp-coumaroyl-CoA1.8 ± 0.21.25 ± 0.03 nkat/mg[3]
Caffeoyl-CoA2.5 ± 0.30.89 ± 0.02 nkat/mg[3]
Flavanone 3-Hydroxylase (F3H) Carthamus tinctoriusNaringenin43.75 ± 7.1222.90 ± 0.94 µM/min[4]
Flavonoid 3',5'-Hydroxylase (F3'5'H) Camellia sinensisNaringenin3.22 ± 0.31124.49 ± 10.11 pM/min/mg[1]
Kaempferol4.33 ± 0.29356.17 ± 15.28 pM/min/mg[1]
Dihydrokaempferol3.26 ± 0.21289.33 ± 12.54 pM/min/mg[1]
Dihydroflavonol 4-Reductase (DFR) Fragaria × ananassa (DFR1)Dihydrokaempferol2.6 ± 0.31.4 ± 0.1 pkat/µg[5]
Fragaria × ananassa (DFR2)Dihydroquercetin15.3 ± 1.51.1 ± 0.1 pkat/µg[5]
Dihydromyricetin25.6 ± 2.80.8 ± 0.1 pkat/µg[5]
Metabolite Concentrations in Tea Leaves (Camellia sinensis)

The concentration of this compound and its precursors can vary significantly depending on the plant species, tissue type, and environmental conditions. Tea leaves are a particularly rich source of these compounds.

CompoundConcentration Range (mg/g dry weight)Reference
Gallocatechin (GC)1.5 - 3.5[5]
Epigallocatechin (EGC)5.0 - 15.0[5]
Catechin (C)0.5 - 2.0[5]
Epicatechin (EC)1.0 - 5.0[5]
Epigallocatechin gallate (EGCG)50.0 - 100.0[6]
Gallocatechin gallate (GCG)5.0 - 15.0[5]
Epicatechin gallate (ECG)10.0 - 30.0[6]

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthesis pathway.

Chalcone Synthase (CHS) Enzyme Assay

Objective: To measure the activity of CHS by quantifying the formation of naringenin chalcone.

Methodology:

  • Reaction Mixture (200 µL total volume):

    • 100 mM potassium phosphate (B84403) buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM 4-coumaroyl-CoA

    • 150 µM malonyl-CoA

    • 1-5 µg purified recombinant CHS protein

  • Procedure:

    • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.

  • Calculation: The initial linear rate of the reaction is used to calculate enzyme activity using the Beer-Lambert law (A = εbc), with the molar extinction coefficient of naringenin chalcone being approximately 29,000 M-1cm-1 at 370 nm.[7]

Flavanone 3-Hydroxylase (F3H) Enzyme Assay

Objective: To determine the activity of F3H by measuring the conversion of naringenin to dihydrokaempferol.

Methodology:

  • Reaction Mixture (100 µL total volume):

    • 100 mM Tris-HCl buffer (pH 7.2)

    • 250 µM 2-oxoglutaric acid

    • 30 mM sodium ascorbate

    • 50 µM FeSO4

    • 10% (v/v) glycerol

    • 0.05% (v/v) Triton X-100

    • 500 µM naringenin (substrate)

    • 40 µg purified recombinant F3H protein

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 100 µL of ethyl acetate (B1210297).

    • Vortex and centrifuge to separate the phases.

    • Analyze the organic phase by HPLC to quantify the dihydrokaempferol produced.[8]

Flavonoid 3',5'-Hydroxylase (F3'5'H) Enzyme Assay

Objective: To measure the hydroxylation activity of F3'5'H on flavonoid substrates.

Methodology:

  • Reaction Mixture (100 µL total volume):

    • 100 mM HEPES buffer (pH 7.5)

    • 1.55 mM NADPH

    • 10 µM substrate (e.g., naringenin, dihydrokaempferol)

    • 40 µL microsomal preparation of recombinant F3'5'H

  • Procedure:

    • Incubate the reaction mixture at 25°C for 10 minutes.

    • Stop the reaction by adding 70 µL of ethyl acetate and 10 µL of 100% acetic acid.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by thin-layer chromatography (TLC) or LC-MS to quantify the hydroxylated products.[9]

Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

Objective: To determine DFR activity by monitoring the NADPH-dependent reduction of dihydroflavonols.

Methodology:

  • Reaction Mixture (500 µL total volume):

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 20 mM NADPH

    • 10 mg/mL substrate (e.g., dihydromyricetin)

    • 35 µg purified recombinant DFR protein

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction and extract the products with ethyl acetate.

    • Analyze the products by HPLC.[10]

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To measure the conversion of leucocyanidin (B1674801) to catechin by LAR.

Methodology:

  • Reaction Mixture (200 µL total volume):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 0.1 mM 3,4-cis-leucocyanidin (substrate)

    • 1 µg purified recombinant LAR protein

  • Procedure:

    • Incubate the reaction at 30°C for 20 minutes.

    • Stop the reaction by adding ethyl acetate.

    • Analyze the formation of catechin by HPLC.[11]

Below is a diagram illustrating a general experimental workflow for enzyme activity assays.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors) start->prepare_reagents add_enzyme Add Purified Enzyme prepare_reagents->add_enzyme incubate Incubate at Optimal Temperature and Time add_enzyme->incubate stop_reaction Stop Reaction (e.g., add solvent) incubate->stop_reaction product_extraction Product Extraction (e.g., with ethyl acetate) stop_reaction->product_extraction analysis Analyze Products (HPLC, LC-MS, or Spectrophotometry) product_extraction->analysis calculate_activity Calculate Enzyme Activity analysis->calculate_activity end End calculate_activity->end

General Experimental Workflow for Enzyme Assays

Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of transcription factors. The MYB-bHLH-WD40 (MBW) complex is a key regulator of the flavonoid pathway in many plants. Specific R2R3-MYB transcription factors can activate or repress the expression of the structural genes (CHS, F3'5'H, DFR, etc.), thereby controlling the flux through the pathway and the accumulation of this compound and its derivatives. Environmental factors such as light, temperature, and pathogen attack can also influence the expression of these regulatory and structural genes.

Below is a simplified diagram illustrating the transcriptional regulation of the this compound biosynthesis pathway.

Regulatory_Network cluster_signals Environmental & Developmental Signals cluster_regulators Transcription Factors cluster_genes Structural Genes Light Light MBW_Complex MYB-bHLH-WD40 Complex Light->MBW_Complex Hormones Hormones Hormones->MBW_Complex Stress Stress Stress->MBW_Complex CHS CHS MBW_Complex->CHS CHI CHI MBW_Complex->CHI F3H F3H MBW_Complex->F3H F3_5_H F3'5'H MBW_Complex->F3_5_H DFR DFR MBW_Complex->DFR LAR LAR MBW_Complex->LAR This compound This compound

Transcriptional Regulation of this compound Biosynthesis

Conclusion

This technical guide provides a detailed overview of the this compound biosynthesis pathway in plants, offering valuable information for researchers, scientists, and drug development professionals. A thorough understanding of this pathway, from the molecular genetics of its regulation to the enzymology of its catalytic steps, is crucial for harnessing the potential of this compound and related compounds for agricultural, nutritional, and pharmaceutical applications. The provided quantitative data and experimental protocols serve as a practical resource for further investigation into this important area of plant secondary metabolism.

References

A Technical Guide to Gallocatechol: Natural Sources, Quantification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol (GC), a flavan-3-ol, is a polyphenolic compound of significant interest in the fields of nutrition, pharmacology, and drug development. As a potent antioxidant, its presence in various natural sources has prompted extensive research into its potential health benefits. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its role in cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is found in a variety of plant-based foods and medicinal herbs. The most prominent and widely studied source is green tea (Camellia sinensis), where it is one of the major catechins.[1][2][3] Other notable sources include certain fruits, vegetables, and other plants.

Major Dietary Sources

Green tea stands out as the most significant dietary source of this compound.[1][2] The concentration of this compound and its derivatives can vary depending on the type of tea, processing methods, and brewing conditions.[4] In addition to tea, various fruits and some vegetables contain this compound, although typically in lower concentrations. These include berries, grapes, and persimmons.[5]

Other Natural Occurrences

Beyond common dietary items, this compound has been identified in other plants, such as St. John's wort (Hypericum perforatum) and Acacia mearnsii.[1][6] Its presence is also noted in Norway spruce (Picea abies) as a defense compound against fungal pathogens.[7]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in various natural sources has been the subject of numerous analytical studies. The following tables summarize the quantitative data from select sources to provide a comparative overview.

Table 1: this compound Content in Beverages

BeverageMean Content (mg/100 mL)Minimum (mg/100 mL)Maximum (mg/100 mL)
Black Tea, infusion14.010.0059.20
Green Tea, infusion2.260.0015.69
Oolong Tea, bottled3.962.505.43
Red Wine0.080.000.42
Rosé Wine0.180.180.18
White Wine0.0030.000.01

Data sourced from Phenol-Explorer.[5]

Table 2: this compound Content in Fruits

FruitMean Content (mg/100 g FW)Minimum (mg/100 g FW)Maximum (mg/100 g FW)
Gooseberry0.440.440.44
Green Grape0.010.000.03
Persimmon, fresh0.170.170.17
Pomegranate0.170.170.17
Redcurrant, raw1.281.221.35
Strawberry, raw0.050.000.12
Whitecurrant0.700.700.70

Data sourced from Phenol-Explorer.[5]

Experimental Protocols for Extraction and Quantification

Accurate determination of this compound content requires robust and validated experimental protocols. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material (e.g., Tea Leaves) Grinding Grinding to Fine Powder Sample->Grinding Extraction Solvent Extraction (e.g., aq. Methanol/Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Crude Extract Filtration->Extract HPLC HPLC Separation (Reversed-Phase C18 Column) Extract->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification Data Data Analysis and Concentration Calculation Quantification->Data

Figure 1: General workflow for this compound analysis.
Detailed HPLC-UV Protocol for this compound Quantification in Tea

This protocol is adapted from methodologies commonly used for catechin (B1668976) analysis in tea.

1. Sample Preparation:

  • Grinding: Dry tea leaves are ground into a fine powder using a laboratory mill.

  • Extraction: A known weight of the tea powder (e.g., 200 mg) is extracted with a specific volume (e.g., 5 mL) of 70% (v/v) aqueous methanol. The mixture is heated in a water bath at 70°C for 10 minutes with intermittent vortexing.

  • Clarification: The extract is centrifuged at 3500 rpm for 10 minutes. The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-10 min: 5-15% B

    • 10-25 min: 15-30% B

    • 25-30 min: 30-50% B

    • Followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at 280 nm.

3. Quantification:

  • Standard Curve: A calibration curve is generated using a certified reference standard of (+)-gallocatechol at various concentrations.

  • Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Signaling Pathways and Biological Activities

This compound, like other catechins, is known to modulate various cellular signaling pathways, contributing to its observed biological effects such as antioxidant and anti-inflammatory activities.

Antioxidant Activity

The primary mechanism of action for this compound's antioxidant effect is its ability to scavenge free radicals. This is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes Neutralized Neutralized Species ROS->Neutralized This compound This compound (GC) This compound->Neutralized donates H+ to

Figure 2: this compound's free radical scavenging mechanism.
Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response. While specific pathways for this compound are less elucidated than for its more abundant counterpart, Epigallocatechin gallate (EGCG), it is hypothesized to act on similar targets. This includes the potential inhibition of pro-inflammatory transcription factors like NF-κB and the modulation of mitogen-activated protein kinase (MAPK) pathways.

Further research is necessary to fully delineate the specific signaling cascades directly modulated by this compound and to understand its full therapeutic potential.

Conclusion

This compound is a naturally occurring flavonoid with significant antioxidant properties, primarily found in green tea and to a lesser extent in various fruits. Standardized analytical methods, predominantly HPLC-based, are crucial for the accurate quantification of this compound in different natural matrices. While its biological activities are promising, further in-depth studies are required to fully understand the molecular mechanisms and signaling pathways through which this compound exerts its effects, which will be pivotal for its future applications in research and drug development.

References

An In-depth Technical Guide on the Biological Activity and Functions of Gallocatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol (GC), a flavan-3-ol, is a natural polyphenolic compound found predominantly in green tea and other plant sources. As a member of the catechin (B1668976) family, it shares structural similarities with other well-researched catechins like epigallocatechin gallate (EGCG). While much of the scientific literature has focused on EGCG, this compound itself possesses a distinct and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Biological Activities of this compound

This compound exhibits a range of biological activities that are of significant interest for their therapeutic potential. These activities are largely attributed to its molecular structure, which enables it to act as a potent antioxidant and modulator of cellular signaling pathways.

Antioxidant Activity

The primary and most well-documented function of this compound is its potent antioxidant activity. By scavenging free radicals, it helps to mitigate oxidative stress, a key contributor to a multitude of chronic diseases.

Quantitative Data: Antioxidant Capacity

The antioxidant potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common metric, with lower values indicating higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50, µM)Reference
(-)-Gallocatechin (GC)19.27[1]
(-)-Epigallocatechin-3-gallate (EGCG)2.52[1]
(-)-Epicatechin-3-gallate (ECG)41.4[1]
(-)-Epicatechin (EC)52.17[1]
Gallocatechin Gallate (GCG)7.29[1]
Vitamin C (Positive Control)7.18[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the DPPH radical scavenging activity of this compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) to a concentration of 0.1 mM.[2][3]

  • Sample Preparation: this compound is dissolved in methanol to create a series of concentrations.

  • Reaction: A specific volume of the DPPH stock solution is added to each concentration of the this compound solution. A control sample contains only the DPPH solution and methanol.

  • Incubation: The mixtures are shaken and incubated in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[2][3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

    AcontrolA{control}Acontrol​
    ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
    AsampleA{sample}Asample​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
    AcontrolA{control}Acontrol​
    ] x 100[2] The IC50 value is then determined by plotting the percentage of scavenging activity against the this compound concentration.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory mediators. While direct quantitative data for this compound is limited, studies on the closely related gallocatechin gallate (GCG) provide strong indications of its potential. GCG has been shown to decrease the activation of nuclear factor-kappa B (NF-κB) and down-regulate the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) induced by lipopolysaccharide (LPS).[4]

Signaling Pathway: Gallocatechin's Potential Inhibition of NF-κB and MAPK Pathways

Gallocatechins are known to inhibit inflammatory responses by targeting the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Gallocatechin_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK (p38, JNK, ERK) MyD88->MAPK_pathway IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1_n AP-1 MAPK_pathway->AP1_n Activation AP1 AP-1 This compound This compound This compound->IKK Inhibition This compound->MAPK_pathway Inhibition NFkB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes Anticancer_Workflow Start Cancer Cell Culture (e.g., MCF-7, HCT116) Treatment Treat with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Metastasis Invasion/Migration Assay (e.g., Transwell Assay, Wound Healing) Treatment->Metastasis Protein_Expression Western Blot Analysis (e.g., Bax, Bcl-2, Caspases) Apoptosis->Protein_Expression GCG_Neuroprotection Glutamate Glutamate ROS ROS Production Glutamate->ROS Ca_Influx Ca2+ Influx Glutamate->Ca_Influx MAPK MAPK Activation (p-ERK, p-JNK) ROS->MAPK Ca_Influx->MAPK Apoptosis Neuronal Apoptosis MAPK->Apoptosis GCG Gallocatechin Gallate (GCG) GCG->ROS Inhibition GCG->Ca_Influx Inhibition GCG->MAPK Inhibition

References

Gallocatechol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the detailed molecular and cellular research on the anticancer effects of green tea catechins has focused extensively on Epigallocatechin-3-gallate (EGCG), the most abundant and potent catechin (B1668976). While gallocatechol is a core structural component of EGCG and other catechins, and possesses inherent biological activity, specific in-depth studies on its independent mechanism of action in cancer cells are limited. Therefore, this guide presents a comprehensive overview of the well-documented mechanisms of EGCG as a close structural and functional analogue of this compound. The presented data should be interpreted with this context in mind.

Introduction

This compound, a flavonoid and a member of the catechin family, is a natural polyphenolic compound found predominantly in green tea. It is a subject of growing interest in oncology for its potential chemopreventive and therapeutic properties. The core mechanism of action of this compound and its derivatives in cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell growth, proliferation, and survival. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanisms of Action

The anticancer effects of this compound and its analogues are primarily attributed to two key cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These processes are triggered by the compound's interaction with a complex network of intracellular signaling pathways.

Induction of Apoptosis

This compound and its derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by modulating the expression and activity of key regulatory proteins.

  • Modulation of Bcl-2 Family Proteins: A crucial step in the initiation of the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Disruption and Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation Cascade: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1]

Cell Cycle Arrest

By interfering with the progression of the cell cycle, this compound derivatives can inhibit the proliferation of cancer cells. The primary target of this action is the G1 phase of the cell cycle.

  • Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): this compound analogues have been shown to increase the expression of CKIs, such as p21/WAF1 and p27/KIP1.[2]

  • Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The increased levels of CKIs lead to the inhibition of cyclin-CDK complexes, specifically Cyclin D1/CDK4 and Cyclin E/CDK2, which are essential for the G1 to S phase transition.[2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, growth-suppressive state.

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound and its analogues are downstream consequences of their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. This compound derivatives have been shown to inhibit the MAPK/ERK pathway, which is frequently hyperactivated in cancer. This inhibition is achieved by reducing the phosphorylation of key kinases in the pathway, such as ERK1/2.[3][4]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling route that promotes cell survival, growth, and proliferation. This compound analogues can suppress this pathway by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.[1][3] This inhibition leads to the decreased activity of downstream targets that promote cell survival and proliferation.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a transcription factor that plays a central role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, leading to the expression of genes that promote proliferation and inhibit apoptosis. This compound derivatives can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[3][5]

Antioxidant and Pro-oxidant Effects

The biological activity of this compound and its derivatives is also linked to their redox properties. They can act as both antioxidants and pro-oxidants, depending on the cellular context and concentration.

  • Antioxidant Activity: At lower concentrations, these compounds can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

  • Pro-oxidant Activity: At higher concentrations, they can induce the production of ROS in cancer cells. This increase in oxidative stress can trigger apoptotic cell death.[6][7] The differential sensitivity of cancer cells to ROS compared to normal cells may contribute to the selective anticancer activity of these compounds.

Quantitative Data

The following tables summarize the quantitative data on the effects of EGCG, a this compound derivative, on various cancer cell lines.

Table 1: IC50 Values of EGCG in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal CancerNot specified, but potent[8]
SW-480Colorectal CancerNot specified, but potent[8]
A549Lung Cancer60.55 ± 1.0[9]
MDA-MB-231Breast Cancer~50 (at 48 hours)[9]
WI38VA (SV40 transformed)Fibroblast10[10]
WI38 (normal)Fibroblast120[10]
MKN45Stomach Cancer55.9[11]
SW1116Colorectal Cancer51.7[11]
BGC823Stomach Cancer68.5[11]
SGC7901Stomach Cancer79.1[11]
AGSStomach Cancer83.8[11]
MKN28Stomach Cancer119.8[11]
HGC27Stomach Cancer183.2[11]
LoVoColorectal Cancer194.6[11]
H1299Lung Cancer36.03[12]
MCF-7Breast Cancer37.681[13]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound or its derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or its derivative (e.g., EGCG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound or its derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or its derivative

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with this compound or its derivatives.

Materials:

  • Cancer cell line of interest

  • This compound or its derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in lysis buffer and determine protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Gallocatechol_Signaling_Pathways This compound This compound (or EGCG) EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits Apoptosis_Induction Induction of Apoptosis This compound->Apoptosis_Induction CellCycleArrest Cell Cycle Arrest (G1 Phase) This compound->CellCycleArrest Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NFkB->Survival NFkB->Apoptosis_Inhibition

Caption: Key signaling pathways modulated by this compound derivatives in cancer cells.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: A typical workflow for assessing cell viability using the MTT assay.

Logical Relationship: Apoptosis Induction

Apoptosis_Induction_Pathway This compound This compound (or EGCG) Bax ↑ Bax (Pro-apoptotic) This compound->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Gallocatechol: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallocatechol (GC), a flavonoid found in various plant sources, including green tea, possesses notable antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key antioxidant assessment methods are provided to facilitate reproducible research. Furthermore, this document illustrates the critical signaling pathways modulated by this compound in exerting its antioxidant effects through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural polyphenolic compounds, such as catechins, have garnered significant attention for their potent antioxidant activities.[2] this compound, a member of the flavan-3-ol (B1228485) class of catechins, demonstrates significant free radical scavenging and cellular protective effects. Understanding the nuanced antioxidant properties of this compound is crucial for its potential development as a therapeutic agent.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: The chemical structure of this compound, particularly the presence of multiple hydroxyl groups on its aromatic rings, enables it to donate hydrogen atoms to neutralize free radicals, such as the superoxide (B77818) anion and hydroxyl radical.[3] This direct scavenging activity is a primary contributor to its antioxidant capacity. The antioxidant activity of catechins is largely attributed to the aromatic rings and hydroxyl groups in their chemical structure, which bind to and neutralize free radicals.[4]

  • Modulation of Cellular Signaling Pathways: this compound can influence endogenous antioxidant defense systems by modulating key signaling pathways. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[6] Gallocatechin gallate (GCG), a closely related compound, has been shown to activate Nrf2.[5]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard in vitro assays. The following tables summarize the available data, providing a comparative perspective with other catechins where possible.

Table 1: Radical Scavenging Activity of this compound and Other Catechins

CompoundDPPH Scavenging Activity (%) at 400 µMABTS+ Scavenging Activity (%) at 400 µM
This compound (GC)Not explicitly stated, but lower than EGCNot explicitly stated, but lower than EGC
Epigallocatechin (EGC)> GC> GC
Epigallocatechin gallate (EGCG)77.290.2
Catechin (C)32.338.2

Data extracted from a study on various catechins, highlighting the potent activity of EGCG. While specific values for GC were not provided in the text, its activity was noted to be lower than EGC.[1]

Table 2: IC50 Values for Antioxidant Activity

CompoundIC50 (µM) - Lipid Peroxidation InhibitionTEAC (Trolox Equivalent Antioxidant Capacity)
This compound (GC)In the range of 26–49 µM2.2 ± 0.08
CatechinLower than this compound2.47 ± 0.02
Trolox (Reference)12.6 ± 1.4 µM1.0
Butylated hydroxytoluene (BHT)5.0 ± 0.2 µMNot Applicable

Data from a study on gallocatechin and prodelphinidins from pomegranate peel.[7]

Key Experimental Protocols

Reproducible assessment of antioxidant activity is paramount. This section provides detailed methodologies for the most common assays used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[8]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695)

    • This compound standard solution

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.[9]

    • Prepare a series of dilutions of the this compound sample in methanol.

    • Add a specific volume of each this compound dilution to a microplate well or cuvette.

    • Add the DPPH working solution to initiate the reaction.[9]

    • Incubate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm.[10]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the control (DPPH solution without sample) and ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the sample.[1]

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • This compound standard solution

    • Positive control (e.g., Trolox)

    • UV-Vis spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][11]

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

    • Prepare a series of dilutions of the this compound sample.

    • Add a small volume of the diluted this compound sample to a larger volume of the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[9]

    • The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Reagents and Equipment:

    • Cell line (e.g., HepG2 human liver cancer cells)

    • Cell culture medium and supplements

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

    • This compound solution

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well microplate and allow them to adhere.

    • Wash the cells with PBS and then incubate them with a solution containing DCFH-DA.

    • Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

    • After an incubation period, add the ROS-generating agent (e.g., AAPH).

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals.

    • The antioxidant activity is determined by the ability of this compound to suppress the fluorescence signal generated by the oxidation of DCFH.

Visualizing Molecular Pathways and Workflows

Diagrams are provided below to illustrate key signaling pathways and experimental workflows relevant to the antioxidant properties of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Neutralizes Nrf2_n->ARE Binds to This compound This compound This compound->Keap1 Inactivates ROS->Keap1 Induces Conformational Change

Caption: Nrf2 Signaling Pathway Activation by this compound.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and this compound A->C B Prepare this compound Dilutions B->C D Incubate 30 min in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Neuroprotective Effects of Gallocatechin Gallate in vitro

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Gallocatechin Gallate (GCG), a catechin (B1668976) found in green tea. It details the molecular mechanisms, summarizes quantitative data, and provides experimental protocols to facilitate further research and development in the field of neuroprotection.

Introduction

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative diseases and ischemic stroke.[1][2][3] This process involves the excessive activation of glutamate (B1630785) receptors, leading to an influx of calcium ions (Ca²⁺), the generation of reactive oxygen species (ROS), and subsequent oxidative stress, ultimately triggering apoptotic pathways.[1][3] Natural compounds, particularly flavonoids like catechins from green tea, have garnered significant attention for their potential neuroprotective properties.[1][3] Among these, Gallocatechin Gallate (GCG) has demonstrated potent antioxidant and neuroprotective activities in in vitro models.[1][2][3] This guide focuses on the current understanding of GCG's neuroprotective mechanisms, supported by quantitative data and detailed methodologies.

Quantitative Data on the Neuroprotective Effects of Catechins

The following tables summarize the key quantitative findings from in vitro studies on GCG and other related catechins, providing a comparative perspective on their efficacy.

Table 1: Antioxidant Activity of Various Catechins

CatechinDPPH Radical Scavenging IC₅₀ (µM)Reference
Gallocatechin Gallate (GCG) 7.29 [3]
Epigallocatechin Gallate (EGCG)2.52[3]
Gallocatechin (GC)19.27[3]
Epicatechin Gallate (ECG)41.4[3]
Epicatechin (EC)52.17[3]
Vitamin C (Positive Control)7.18[3]

Table 2: Neuroprotective Effects of Catechins on Glutamate-Induced Cytotoxicity in HT22 Cells

TreatmentConcentration (µM)Cell Viability (%)Reference
Control-100[3]
Glutamate (5 mM)-~40[3]
GCG + Glutamate 50 ~55 [3]
GCG + Glutamate 100 ~96 [3]
EGCG + Glutamate50~95[3]
EGCG (alone)100Cytotoxic[3]
GCG (alone) 100, 200 Not Cytotoxic [1][3][4]

Signaling Pathways Modulated by Gallocatechin Gallate

In vitro studies have elucidated that GCG exerts its neuroprotective effects by modulating key signaling pathways involved in oxidative stress-induced apoptosis. A primary mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Excessive glutamate leads to intracellular ROS accumulation, which in turn activates stress-related kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1][2] The phosphorylation and activation of these kinases are critical steps in the apoptotic cascade. GCG has been shown to significantly reduce the glutamate-induced phosphorylation of both ERK and JNK in a concentration-dependent manner, thereby blocking the downstream apoptotic events.[1][2]

GCG_Neuroprotection_Pathway Glutamate Excess Glutamate ROS ↑ Intracellular ROS Glutamate->ROS Ca_Influx ↑ Intracellular Ca²⁺ Glutamate->Ca_Influx MAPK_Activation MAPK Activation ROS->MAPK_Activation pERK ↑ p-ERK MAPK_Activation->pERK pJNK ↑ p-JNK MAPK_Activation->pJNK Apoptosis Neuronal Apoptosis pERK->Apoptosis pJNK->Apoptosis GCG Gallocatechin Gallate (GCG) GCG->ROS GCG->Ca_Influx GCG->pERK GCG->pJNK

Caption: GCG's neuroprotective mechanism against glutamate-induced excitotoxicity.

Detailed Experimental Protocols

This section provides methodologies for key in vitro experiments used to evaluate the neuroprotective effects of GCG.

  • Cell Line: Mouse hippocampal neuronal HT22 cells are commonly used as they are susceptible to glutamate-induced oxidative stress but lack functional ionotropic glutamate receptors, making them an ideal model for studying oxidative glutamate toxicity.[3]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Neurotoxicity: To induce oxidative stress, HT22 cells are treated with 5 mM glutamate for 24 hours.

  • GCG Treatment: GCG is dissolved in a suitable solvent like DMSO (final concentration ≤ 0.5% v/v) and added to the cell culture medium with glutamate.

This assay measures the antioxidant capacity of a compound.

  • Principle: 1,1-diphenyl-2-picryl-hydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant, it is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

  • Protocol:

    • Prepare various concentrations of GCG in methanol.

    • Mix the GCG solutions with a methanolic solution of DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • Vitamin C is often used as a positive control.

    • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[3]

  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Plate HT22 cells in a multi-well plate.

    • Treat cells with GCG and/or glutamate as required.

    • Load the cells with DCFDA solution (e.g., 10 µM) and incubate.

    • After incubation, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm).[2]

  • Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Protocol:

    • After treating the cells with glutamate and GCG for 24 hours, collect the culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength to quantify the amount of LDH released.

    • Calculate cell viability relative to untreated control cells.[3]

  • Principle: This technique is used to detect and quantify the phosphorylated (activated) forms of ERK and JNK proteins.

  • Protocol:

    • Treat cells as described in section 4.1.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK). Also, probe for total ERK and JNK as loading controls.

    • Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.[1]

Experimental_Workflow cluster_assays In Vitro Assays DPPH DPPH Assay (Antioxidant Capacity) Data Data Analysis & Interpretation DPPH->Data DCFDA DCFDA Staining (Intracellular ROS) DCFDA->Data Viability Cell Viability Assay (Neuroprotection) Viability->Data WesternBlot Western Blot (Signaling Pathways) WesternBlot->Data Start HT22 Cell Culture Treatment Treatment: - Glutamate (5 mM) - GCG (various conc.) Start->Treatment Treatment->DPPH Treatment->DCFDA Treatment->Viability Treatment->WesternBlot

Caption: General workflow for assessing GCG's neuroprotective effects in vitro.

Conclusion and Future Directions

Gallocatechin Gallate has demonstrated significant neuroprotective effects in in vitro models of glutamate-induced oxidative stress. Its potent antioxidant activity, coupled with its ability to inhibit the pro-apoptotic MAPK signaling pathway, underscores its potential as a therapeutic agent for neurodegenerative conditions. Notably, GCG exhibits a favorable safety profile at effective concentrations compared to EGCG, which can show cytotoxicity at higher doses.[1][3]

Future research should focus on:

  • Investigating other potential molecular targets and signaling pathways, such as the Nrf2/HO-1 pathway.[1]

  • Validating these in vitro findings in more complex models, such as primary neuronal cultures, organoids, and in vivo animal models of neurodegeneration.

  • Exploring drug delivery strategies to enhance the bioavailability and blood-brain barrier penetration of GCG for potential clinical applications.

References

Gallocatechol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Therapeutic Potential of Gallocatechol

This compound, a flavan-3-ol (B1228485) found predominantly in green tea, has garnered significant interest within the scientific community for its potential health benefits. As a member of the catechin (B1668976) family, it shares structural similarities with other well-researched polyphenols like Epigallocatechin-3-gallate (EGCG), and exhibits a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound, with a focus on its core chemical data, mechanisms of action, and relevant experimental methodologies for researchers and professionals in drug development.

Core Chemical and Physical Data

A clear understanding of the fundamental properties of a compound is crucial for any research or development endeavor. The key identifiers and properties of this compound are summarized below. The most common epimer, (+)-Gallocatechin, is highlighted.

PropertyValueReference
CAS Number 970-73-0[1]
Molecular Formula C₁₅H₁₄O₇
Molecular Weight 306.27 g/mol
Synonyms (+)-Gallocatechin, GC[1]
Appearance Crystalline solid
Solubility Soluble in water, methanol (B129727), ethanol, DMSO, DMF

Biological Activity and Signaling Pathways

This compound and its related catechins exert their biological effects through the modulation of various cellular signaling pathways. While much of the detailed mechanistic research has been conducted on the more abundant and potent EGCG, these findings provide valuable insights into the probable mechanisms of this compound due to their structural similarities.

Antioxidant Mechanism

The primary antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups on its aromatic rings. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The trihydroxyphenyl B-ring is a principal site for this antioxidant activity. This free radical scavenging ability is a foundational aspect of its protective effects against oxidative damage at the cellular level.

Antioxidant_Mechanism Free_Radicals Free Radicals (e.g., ROS) This compound This compound Free_Radicals->this compound Oxidative_Stress Cellular Oxidative Stress Free_Radicals->Oxidative_Stress Induces Neutralized_Radicals Neutralized Radicals This compound->Neutralized_Radicals Donates H+ to neutralize Cellular_Protection Cellular Protection Neutralized_Radicals->Cellular_Protection Leads to Oxidative_Stress->Cellular_Protection Inhibited by This compound's action

Figure 1: Simplified workflow of this compound's free radical scavenging activity.

Anti-Inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases. This compound and its analogues have been shown to modulate inflammatory responses through several signaling pathways. A critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. This compound, much like EGCG, is believed to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[2][3]

Furthermore, catechins can influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways, which are also involved in inflammation and cell survival.[4][5]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Activation Stimulus->IKK IκB IκB Degradation IKK->IκB NFkB_active NF-κB (active) IκB->NFkB_active Releases NFkB_inactive NF-κB (inactive) NFkB_inactive->IκB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation This compound This compound This compound->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription

Figure 2: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

To aid researchers in the practical investigation of this compound's biological activities, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of this compound solutions: Prepare a series of concentrations of this compound in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of this compound solutions to the wells.

    • For the control, add methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cell line (e.g., macrophages for inflammation studies, cancer cell lines for anticancer studies)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control.

Applications in Drug Development

The multifaceted biological activities of this compound position it as a promising candidate for further investigation in drug development.[6] Its antioxidant and anti-inflammatory properties are relevant to a wide range of chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[7] As with other catechins, challenges such as bioavailability and stability need to be addressed through formulation strategies or medicinal chemistry approaches to enhance its therapeutic potential. The structural backbone of this compound also serves as a valuable scaffold for the design of novel therapeutic agents.[6]

References

Gallocatechol solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Gallocatechol

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, detailed experimental methodologies for solubility determination, and contextual biological information, including relevant signaling pathways.

Quantitative Solubility of this compound

This compound, a flavan-3-ol (B1228485) found predominantly in green tea, exhibits varying degrees of solubility depending on the solvent system.[1] The presence of multiple hydroxyl groups in its structure influences its polarity and, consequently, its solubility in polar and non-polar solvents. The following table summarizes the available quantitative data on the solubility of (+)-gallocatechin in different solvents.

Solvent SystemConcentration (mg/mL)Molar Concentration (mM)Conditions/Notes
Water (H₂O)13.27Sonication is recommended.[2]
Water (H₂O)3.3310.87Ultrasonic assistance is needed.[3]
Water (H₂O)5-Heating for 2-10 minutes at 105°C may be required.
Dimethyl Sulfoxide (DMSO)132.5432.62Sonication is recommended.[2]
Dimethyl Sulfoxide (DMSO)100326.51Ultrasonic assistance is needed.[3]
Dimethyl Sulfoxide (DMSO)15--
Dimethylformamide (DMF)25--
Ethanol5--
Phosphate-Buffered Saline (PBS, pH 7.2)1--
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline26.53Sonication is recommended.[2]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5≥ 8.16Clear solution.[3]
10% DMSO + 90% corn oil≥ 2.5≥ 8.16Clear solution.[3]

Note: The molecular weight of (+)-Gallocatechin is 306.27 g/mol .[1]

Additionally, qualitative data indicates that this compound is soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[2] For the broader class of flavonoids, solubility is influenced by the polarity of the solvent, with polar solvents like methanol, ethanol, acetone, and water, or combinations thereof, being commonly used for extraction.[4][5]

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like this compound is a critical step in preclinical research and formulation development. The following are generalized protocols for kinetic and thermodynamic solubility testing, adapted for flavonoids.

Kinetic Solubility Assay

Kinetic solubility is typically assessed in the early stages of drug discovery to identify potential solubility issues. This method measures the solubility of a compound that is first dissolved in an organic solvent (commonly DMSO) and then diluted into an aqueous buffer.

Materials:

  • (+)-Gallocatechol

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader (UV-Vis or other suitable detection method)

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

  • Incubation and Equilibration: Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 1.5 to 24 hours) with gentle shaking.[6] This allows the solution to reach equilibrium.

  • Precipitate Removal: After incubation, centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate for analysis. Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility determination.

Materials:

  • (+)-Gallocatechin (solid powder)

  • Selected solvents (e.g., water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the solution.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow for Solubility Testing

The following diagram illustrates a generalized workflow for determining the solubility of a natural product like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh this compound prep_stock Prepare Stock Solution (Kinetic) prep_compound->prep_stock add_excess Add Excess Solid to Solvent (Thermo) prep_compound->add_excess prep_solvent Prepare Solvent System prep_solvent->add_excess dilute Dilute Stock into Buffer (Kinetic) prep_stock->dilute incubate Incubate with Agitation (24-72h) add_excess->incubate dilute->incubate separate Separate Solid and Liquid (Centrifuge/Filter) incubate->separate quantify Quantify Supernatant (HPLC/LC-MS) separate->quantify result Determine Solubility Value quantify->result

Workflow for Solubility Determination
Signaling Pathways Modulated by Green Tea Catechins

This compound is a constituent of green tea, and its biological effects are often studied in the context of other green tea catechins, most notably (-)-epigallocatechin-3-gallate (EGCG). EGCG is known to modulate multiple critical signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are key targets in cancer chemoprevention.[8][9] While direct studies on this compound's interaction with all of these pathways may be less numerous, its structural similarity to EGCG suggests potential overlapping mechanisms of action.

The diagram below illustrates some of the key signaling pathways known to be influenced by EGCG, which may also be relevant for this compound.

G cluster_stimuli External Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes growth_factors Growth Factors (e.g., EGF, IGF) egfr EGFR growth_factors->egfr igf1r IGF-1R growth_factors->igf1r inflammatory_stimuli Inflammatory Stimuli nfkb NF-κB Pathway inflammatory_stimuli->nfkb mapk MAPK Pathway (ERK, p38) egfr->mapk pi3k_akt PI3K/AKT Pathway igf1r->pi3k_akt proliferation Cell Proliferation mapk->proliferation pi3k_akt->proliferation angiogenesis Angiogenesis (VEGF) pi3k_akt->angiogenesis inflammation Inflammation nfkb->inflammation apoptosis Apoptosis gallocatechin This compound / EGCG gallocatechin->egfr Inhibits gallocatechin->igf1r Inhibits gallocatechin->mapk Inhibits gallocatechin->nfkb Inhibits gallocatechin->apoptosis Induces

References

Gallocatechol metabolism in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Metabolism of Gallocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GC), a flavonoid found in green tea and other botanicals, is a subject of growing interest for its potential health benefits. Understanding its metabolic fate in vivo is critical for evaluating its bioavailability, efficacy, and safety. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, drawing from studies on GC and its closely related analogue, epigallocatechin (EGC). It covers the primary metabolic pathways, including Phase II conjugation and biotransformation by gut microbiota. This document summarizes key pharmacokinetic parameters, details common experimental protocols for in vivo analysis, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound Metabolism

Upon oral ingestion, this compound undergoes extensive metabolism both by host enzymes and the gut microbiota. Its bioavailability is generally low due to significant first-pass metabolism in the intestine and liver. The primary metabolic transformations involve conjugation reactions (glucuronidation and sulfation) and methylation, which increase the hydrophilicity of the compound, facilitating its excretion. Furthermore, unabsorbed this compound reaches the colon, where it is catabolized by intestinal bacteria into smaller phenolic compounds, which can be absorbed and contribute to systemic effects.

Biotransformation and Metabolic Pathways

The metabolism of this compound in vivo is a multi-step process involving enzymes in the intestinal wall, liver, and microbes in the colon.

  • Phase II Metabolism: The hydroxyl groups on the this compound structure are primary targets for Phase II enzymes.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to this compound. This is a major pathway for the metabolism of many flavonoids.[1]

    • Sulfation: Sulfotransferases (SULTs) mediate the conjugation of a sulfonate group. For related catechins like epigallocatechin-3-gallate (EGCG), sulfation is a predominant metabolic pathway in humans, potentially exceeding glucuronidation in importance.[2] SULT1A1 in the liver and SULT1A3 in the intestine are key enzymes in this process.[2]

    • Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the catechol group on the B-ring, leading to the formation of O-methylated metabolites.[1]

  • Gut Microbiota Metabolism: this compound that is not absorbed in the small intestine is subject to biotransformation by colonic bacteria. This involves complex reactions such as:

    • C-ring cleavage: Bacteria can break open the central heterocyclic C-ring of the flavonoid structure.

    • Dehydroxylation: Removal of hydroxyl groups from the aromatic rings.

    • These microbial actions result in the formation of various smaller phenolic acids and valerolactones, such as 5-(3',5'-dihydroxyphenyl)-γ-valerolactone, which are then absorbed into the bloodstream.[3]

Metabolic Pathway Diagram

Gallocatechol_Metabolism GC This compound (Oral) Intestine Small Intestine Absorption GC->Intestine Liver Liver Metabolism Intestine->Liver Portal Vein Colon Colon (Gut Microbiota) Intestine->Colon Unabsorbed GC_Conj Glucuronidated, Sulfated, and Methylated this compound Intestine->GC_Conj Phase II Enzymes (UGTs, SULTs, COMT) Systemic Systemic Circulation Liver->Systemic Liver->GC_Conj Phase II Enzymes (UGTs, SULTs, COMT) Excretion Urinary & Biliary Excretion Systemic->Excretion Microbial_Met Phenolic Acids & Valerolactones Colon->Microbial_Met Biotransformation GC_Conj->Systemic Microbial_Met->Liver Absorption

Caption: Metabolic pathway of orally administered this compound.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for this compound-related compounds from in vivo studies. Data for epigallocatechin (EGC) and gallocatechin-7-gallate are presented due to the limited availability of data for pure this compound.

Table 1: Pharmacokinetics of Epigallocatechin (EGC) in Humans (Oral Administration)

Source: Data derived from a study involving oral administration of green tea (20 mg tea solids/kg) to eight subjects.[1]

ParameterMean Value (± SD)Unit
Cmax (Maximum Plasma Concentration)223.4 ± 35.2ng/mL
Tmax (Time to Cmax)1.3 - 1.6hours
AUC (Area Under the Curve)945.4 ± 438.4ng·h/mL
Elimination Half-life (t1/2)1.7 ± 0.4hours
Table 2: Pharmacokinetics of Epigallocatechin (EGC) in Rats

Source: Data from a study in Sprague-Dawley rats after administration of decaffeinated green tea.[4]

AdministrationParameterMean ValueUnit
Intravenous (25 mg/kg) Elimination Half-life (t1/2β)45minutes
Clearance7.0mL/min/kg
Apparent Distribution Volume (Vd)2.1dL/kg
Intragastric (200 mg/kg) Bioavailability (vs. IV)~13.7%
Table 3: Pharmacokinetics of Gallocatechin-7-Gallate in Rats (Intravenous Administration)

Source: Data from a study in Sprague-Dawley rats. Values are presented as ranges for doses of 1, 3, and 10 mg/kg.[5]

ParameterValue Range (Mean)Unit
C0 (Initial Plasma Concentration)11.26 - 50.82mg/L
AUC0–t1.75 - 11.80mg·h/L
Elimination Half-life (t1/2)0.53 - 1.62hours

Experimental Protocols

The following section details representative methodologies for studying this compound metabolism in vivo, synthesized from published research.

Animal Model and Dosing
  • Species: Sprague-Dawley rats are commonly used.[4][5]

  • Administration:

    • Oral (Intragastric): this compound or a this compound-containing extract is dissolved in a suitable vehicle (e.g., water, saline) and administered via oral gavage. Doses in rat studies for related compounds have ranged from 100 to 200 mg/kg.[4][6]

    • Intravenous: The compound is dissolved in a sterile vehicle and administered via tail vein injection. Doses typically range from 1 to 25 mg/kg.[4][5]

Sample Collection
  • Blood Sampling: Blood is collected at multiple time points post-administration. For rats, this is often done via retro-orbital puncture or from a cannulated vessel into heparinized tubes.[5] A typical time course might include collection at 0, 5, 15, 30, 60, 120, 240, and 360 minutes.[5][6]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 5000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.[5]

Sample Preparation for Analysis
  • Protein Precipitation: To remove proteins that can interfere with analysis, an organic solvent is added to the plasma sample. A common method involves adding ice-cold methanol (B129727) or acetonitrile (B52724) (e.g., 300 µL solvent to 100 µL plasma), vortexing, and then centrifuging at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.[7]

  • Extraction: An alternative or subsequent step can be liquid-liquid extraction. For instance, ethyl acetate (B1210297) can be used to extract the analytes from the plasma.[5]

  • Concentration: The resulting supernatant is often evaporated to dryness under a stream of nitrogen gas and then reconstituted in a smaller volume of the initial mobile phase for injection into the analytical system.[7]

Analytical Methodology
  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) is the standard for sensitive and specific quantification of this compound and its metabolites.[5][6][8]

  • Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is often performed using an electrospray ionization (ESI) source, operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used to achieve high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent compound and its metabolites.[6]

Experimental Workflow Diagram

Experimental_Workflow Dosing Animal Dosing (Oral or IV Administration) Sampling Serial Blood Sampling Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Store Sample Storage (-80°C) Centrifuge->Store Prepare Sample Preparation (Protein Precipitation/Extraction) Store->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Data Data Processing & Pharmacokinetic Modeling Analyze->Data

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Impact on Signaling Pathways

While direct evidence for this compound's impact on specific signaling pathways in vivo is still emerging, studies on related green tea catechins like EGCG have shown modulation of numerous pathways. These compounds are known to affect signaling cascades involved in:

  • Oxidative Stress: Catechins can influence pathways involving Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant responses.

  • Inflammation: They can modulate inflammatory pathways such as those mediated by NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).

  • Cell Growth and Apoptosis: Pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation, have been shown to be affected by green tea catechins.

Further research is required to delineate the specific in vivo effects of this compound and its metabolites on these and other signaling pathways.

Conclusion

The in vivo metabolism of this compound is a complex process characterized by extensive Phase II conjugation and significant biotransformation by the gut microbiota, leading to low oral bioavailability of the parent compound. The resulting metabolites, however, may be absorbed and contribute to the overall biological activity. This guide provides a foundational understanding of the metabolic pathways, quantitative pharmacokinetic data from related compounds, and detailed experimental protocols essential for professionals in the fields of research and drug development. Future studies focusing on the specific pharmacokinetic profile of pure this compound and the bioactivity of its major metabolites will be crucial for fully elucidating its therapeutic potential.

References

Gallocatechol Bioavailability and Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of gallocatechol (GC) bioavailability and pharmacokinetics. Due to the limited availability of direct pharmacokinetic data for this compound, this guide leverages data from its epimer, epigallocatechin (EGC), a major green tea catechin (B1668976) extensively studied alongside other catechins like epigallocatechin-3-gallate (EGCG). This approach provides valuable insights into the probable absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction to this compound

This compound is a flavan-3-ol, a type of natural phenol (B47542) and antioxidant, found in various plants, most notably in green tea. As a member of the catechin family, it shares structural similarities with other prominent tea catechins, which are subjects of extensive research for their potential health benefits. Understanding the bioavailability and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential and for the development of novel drug candidates.

In Vivo Pharmacokinetics of Tea Catechins

Human and animal studies have provided valuable data on the pharmacokinetic profiles of green tea catechins. Following oral administration, these compounds are absorbed, undergo metabolism, and are eventually excreted.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for epigallocatechin (EGC) and epigallocatechin-3-gallate (EGCG) in humans after oral consumption of green tea or green tea extracts. These values are presented as a surrogate for this compound due to the close structural relationship.

CatechinDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (t½) (h)Reference
Epigallocatechin (EGC)20 mg tea solids/kg223.4 ± 35.21.3 - 1.6945.4 ± 438.41.7 ± 0.4[1][2]
Epigallocatechin-3-gallate (EGCG)20 mg tea solids/kg77.9 ± 22.21.3 - 1.6508.2 ± 2273.4 ± 0.3[1][2]

Note: Data for Epigallocatechin (EGC) is used as a proxy for this compound (GC). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocol: In Vivo Human Pharmacokinetic Study

A representative experimental design for determining the pharmacokinetics of tea catechins in humans is outlined below.

A single-dose, open-label study is conducted with healthy human volunteers. After an overnight fast, subjects ingest a standardized dose of green tea extract. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-ingestion. Urine samples are also collected over 24 hours.

Plasma and urine samples are analyzed for catechin concentrations (free and conjugated forms) using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or electrochemical detection.[2]

Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Absorption and Permeability

The absorption of catechins from the gastrointestinal tract is a critical determinant of their bioavailability. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict intestinal drug absorption.

In Vitro Permeability

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that mimic the intestinal barrier.

CompoundApparent Permeability Coefficient (Papp) (cm/s)Direction
Reference Compounds
Propranolol (High Permeability)>10 x 10⁻⁶Apical to Basolateral
Atenolol (Low Permeability)<1 x 10⁻⁶Apical to Basolateral
Experimental Protocol: Caco-2 Cell Permeability Assay

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

The permeability of the test compound (this compound) is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are taken from the receiver chamber at specific time intervals.

The concentration of the compound in the receiver chamber is quantified by HPLC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer

  • A is the surface area of the filter membrane

  • C0 is the initial concentration of the drug in the donor chamber

Metabolism of this compound

Once absorbed, this compound is expected to undergo extensive metabolism, primarily in the small intestine and the liver. The major metabolic pathways for catechins are glucuronidation, sulfation, and methylation.[3]

Key Metabolic Enzymes and Pathways
  • UDP-glucuronosyltransferases (UGTs): Catalyze the conjugation of glucuronic acid to the hydroxyl groups of catechins.

  • Sulfotransferases (SULTs): Mediate the transfer of a sulfonate group to the hydroxyl moieties.

  • Catechol-O-methyltransferase (COMT): Catalyzes the methylation of the catechol group.

The following diagram illustrates the primary metabolic pathways for catechins.

Gallocatechol_Metabolism GC This compound UGTs UGTs GC->UGTs SULTs SULTs GC->SULTs COMT COMT GC->COMT GC_Glucuronide This compound-Glucuronide GC_Sulfate This compound-Sulfate Methyl_GC Methyl-Gallocatechol UGTs->GC_Glucuronide UDPGA SULTs->GC_Sulfate PAPS COMT->Methyl_GC SAM

Fig. 1: Primary metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This compound is incubated with pooled human liver microsomes in the presence of necessary cofactors: UDPGA for glucuronidation, PAPS for sulfation, and S-adenosylmethionine (SAM) for methylation. Incubations are typically carried out at 37°C.

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

The supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures in studying this compound bioavailability and pharmacokinetics.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Modeling Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Urine Collection Urine Collection Dosing->Urine Collection Plasma/Urine Processing Plasma/Urine Processing Blood Sampling->Plasma/Urine Processing Urine Collection->Plasma/Urine Processing HPLC-MS/MS Analysis HPLC-MS/MS Analysis Plasma/Urine Processing->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis Parameter Estimation Parameter Estimation Data Analysis->Parameter Estimation

Fig. 2: Workflow for an in vivo pharmacokinetic study.
Caco-2 Permeability Assay Workflow

Caco2_Workflow Cell Seeding Cell Seeding Monolayer Differentiation (21 days) Monolayer Differentiation (21 days) Cell Seeding->Monolayer Differentiation (21 days) Permeability Experiment Permeability Experiment Monolayer Differentiation (21 days)->Permeability Experiment Sample Collection Sample Collection Permeability Experiment->Sample Collection LC-MS/MS Quantification LC-MS/MS Quantification Sample Collection->LC-MS/MS Quantification Papp Calculation Papp Calculation LC-MS/MS Quantification->Papp Calculation

Fig. 3: Workflow for a Caco-2 cell permeability assay.

Conclusion

The bioavailability of this compound is likely to be low and subject to significant inter-individual variability, similar to other green tea catechins. It is expected to be rapidly absorbed, with a time to maximum plasma concentration of approximately 1.3 to 1.6 hours, and undergo extensive metabolism through glucuronidation, sulfation, and methylation. Further research focusing specifically on the pharmacokinetic profile of isolated this compound is warranted to fully elucidate its ADME properties and to support its development as a potential therapeutic agent. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

The Role of Gallocatechol Catechins in the Health Benefits of Green Tea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green tea (Camellia sinensis) has long been revered for its potential health benefits, a characteristic largely attributed to its rich composition of polyphenolic compounds known as catechins. Among these, the gallocatechol-type catechins, including gallocatechin (GC) and its gallated ester, gallocatechin gallate (GCG), are significant contributors to the therapeutic properties of green tea. While often studied in the context of the more abundant epigallocatechin gallate (EGCG), this compound and its derivatives possess distinct and potent bioactivities. This technical guide provides an in-depth exploration of the role of this compound-type catechins in the health benefits of green tea, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Biochemical Profile of this compound Catechins

This compound catechins are flavan-3-ols characterized by the presence of a dihydroxyphenyl group at the C2 position and a hydroxyl group at the C3 position of the C-ring. Gallocatechin (GC) and its epimer, epigallocatechin (EGC), are the basic structures. Gallocatechin gallate (GCG) is the gallic acid ester of gallocatechin. These structural features, particularly the number and arrangement of hydroxyl groups, are pivotal to their antioxidant and cell-signaling modulatory activities.

Key Health Benefits and Mechanisms of Action

The health-promoting effects of this compound catechins are multifaceted, spanning antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through the modulation of various intracellular signaling pathways.

Antioxidant Activity

This compound and its derivatives are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data: Antioxidant Capacity

CompoundAssayAntioxidant CapacityReference
Gallocatechin (GC) TEACLower than GCG and EGCG[1]
Gallocatechin Gallate (GCG) TEACComparable to EGCG[1]
Epigallocatechin Gallate (EGCG) DPPH IC503.31 µg/mL[2]
ABTS TEAC1.59 mM TE/g[3]
FRAPHigher than other catechins[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound catechins can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Prepare various concentrations of the test catechin (B1668976) (e.g., GCG) in methanol.

  • Reaction : Mix 100 µL of each catechin concentration with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is the concentration of the catechin that scavenges 50% of the DPPH radicals.

Neuroprotective Effects

Gallocatechin gallate (GCG) has demonstrated significant neuroprotective properties, particularly against glutamate-induced oxidative stress in neuronal cells.[4][5][6] This protection is mediated, in part, by the inhibition of key signaling pathways involved in apoptosis and inflammation.

Signaling Pathway: MAPK Inhibition in Neuroprotection

GCG has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) pathway that are activated in response to cellular stress and can lead to apoptosis.[4][5][6]

GCG_Neuroprotection cluster_stress Cellular Stress cluster_pathway MAPK Pathway cluster_apoptosis Apoptosis Glutamate (B1630785) Glutamate ERK ERK Glutamate->ERK JNK JNK Glutamate->JNK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis GCG Gallocatechin Gallate (GCG) GCG->ERK GCG->JNK

GCG inhibits glutamate-induced apoptosis by blocking ERK and JNK phosphorylation.

Experimental Protocol: Western Blot for MAPK Phosphorylation

This protocol details the investigation of GCG's effect on ERK and JNK phosphorylation in HT22 hippocampal cells.[4][5][6]

  • Cell Culture and Treatment : Culture HT22 cells in DMEM supplemented with 10% FBS. Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate. After 24 hours, pre-treat cells with GCG (50 or 100 µM) for 1 hour, followed by exposure to 5 mM glutamate for 8 hours.

  • Protein Extraction : Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection : Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL detection system.

  • Analysis : Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data: Neuroprotective Effects of GCG

Cell LineTreatmentEndpointResultReference
HT22 5 mM Glutamate + 50 µM GCGCell ViabilityIncreased to ~55% from ~40% (glutamate alone)[4]
HT22 5 mM Glutamate + 100 µM GCGCell ViabilityIncreased to ~96% from ~40% (glutamate alone)[4]
Anti-Inflammatory Effects

Gallocatechin gallate has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[7]

Signaling Pathway: Inhibition of NF-κB Activation

GCG, similar to EGCG, is reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[7] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

GCG_NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Degradation Degradation IkBa->Degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) NFkB_nucleus->Cytokines Transcription GCG Gallocatechin Gallate (GCG) GCG->IKK

GCG inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Anticancer Activity

While research is more extensive for EGCG, studies have indicated that gallocatechin (GC) and gallocatechin gallate (GCG) also possess antiproliferative effects against cancer cells.

Quantitative Data: Antiproliferative Effects

Cell LineCompoundIC50Incubation TimeReference
HCT-116 (Colorectal) Gallocatechin (GC)> 100 µM72 h[No specific IC50 found]
HCT-116 (Colorectal) Gallocatechin Gallate (GCG)~79.2% inhibition at 100 µM72 h[No specific IC50 found]
A549 (Lung) EGCG28.34 µM72 h[3]
H1299 (Lung) EGCG27.63 µM72 h[3]
MCF-7 (Breast) EGCG~50 µM (apoptosis induction)Not specified[4]
WI38VA (Transformed Fibroblasts) EGCG10 µMNot specified[8]
Caco-2 (Colorectal) EGCG> 40 µMNot specified[8]
Hs578T (Breast) EGCG~40 µMNot specified[8]

Experimental Workflow: Assessing Anticancer Activity

A general workflow to investigate the anticancer properties of this compound catechins is outlined below.

Anticancer_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line (e.g., HCT-116) Treatment Treat with GCG (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Exp Protein Expression Levels Western_Blot->Protein_Exp

A typical workflow for evaluating the in vitro anticancer effects of GCG.

Conclusion and Future Directions

This compound and its gallated form, gallocatechin gallate, are significant bioactive components of green tea with demonstrable health benefits. Their potent antioxidant, neuroprotective, and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as MAPK and NF-κB, underscore their therapeutic potential. While much of the research in the field has focused on EGCG, emerging evidence highlights the unique and, in some cases, superior properties of GCG, particularly its strong neuroprotective effects without the cytotoxicity observed with EGCG at higher concentrations.

For researchers and drug development professionals, the this compound catechins represent a promising area for further investigation. Future studies should focus on:

  • Elucidating the specific molecular targets of GC and GCG to better understand their mechanisms of action.

  • Conducting more head-to-head comparative studies with EGCG to delineate the unique contributions of each catechin to the health benefits of green tea.

  • Investigating the bioavailability and metabolism of GC and GCG to optimize their delivery and efficacy in vivo.

  • Exploring the synergistic effects of this compound catechins with other phytochemicals and conventional drugs.

A deeper understanding of the biological activities of this compound and its derivatives will be instrumental in the development of novel, targeted therapies for a range of chronic and degenerative diseases.

References

Gallocatechol's Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallocatechol, a flavonoid found in green tea and other botanicals, has garnered significant interest for its diverse biological activities, many of which are intrinsically linked to its interaction with cellular membranes. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates membrane properties and influences cellular signaling. Drawing extensively from research on its close structural analog, epigallocatechin gallate (EGCG), this document details the biophysical effects of this compound on lipid bilayers, its impact on membrane fluidity and organization, and its role in modulating key signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental protocols for studying these interactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for researchers in the field.

Introduction: The Cell Membrane as a Key Target for this compound

The cellular membrane is not merely a passive barrier but a dynamic interface that orchestrates a multitude of cellular processes. Its composition and biophysical properties are critical for maintaining cellular homeostasis and regulating signal transduction. Polyphenols, such as this compound, can directly interact with lipid bilayers and membrane-associated proteins, thereby modulating their function. The biological activities of this compound, including its antioxidant, anti-inflammatory, and anti-cancer properties, are increasingly being attributed to its effects at the membrane level.

This compound (GC) and its gallated form, gallocatechin gallate (GCG), are structurally similar to epicatechin (EC) and the extensively studied epigallocatechin gallate (EGCG). The presence of a galloyl moiety significantly influences the affinity and nature of the interaction with lipid membranes. This guide will leverage the wealth of data on EGCG to infer and describe the activities of this compound, while highlighting studies that directly compare these catechins.

Biophysical Interactions with the Lipid Bilayer

This compound's interaction with the lipid bilayer is a complex phenomenon involving partitioning into the membrane, altering its physical properties, and potentially forming domains. These interactions are fundamental to its broader biological effects.

Localization and Orientation within the Membrane

Molecular dynamics simulations and experimental studies suggest that catechins like this compound and EGCG do not deeply penetrate the hydrophobic core of the membrane. Instead, they tend to reside at the lipid-water interface, with the hydroxyl groups forming hydrogen bonds with the phosphate (B84403) head groups of phospholipids.[1] The galloyl moiety, when present, can anchor the molecule more firmly to the membrane surface and may insert into the upper acyl chain region. This interfacial localization allows this compound to influence the packing of lipid molecules and the overall membrane structure.

Effects on Membrane Fluidity and Order

The influence of this compound on membrane fluidity is concentration-dependent and varies with the phase state of the lipid bilayer.

  • In the gel phase (more ordered): this compound can increase membrane fluidity by disrupting the tight packing of lipid acyl chains.

  • In the liquid-crystalline phase (more fluid): It tends to decrease membrane fluidity by ordering the lipid acyl chains through hydrogen bonding and hydrophobic interactions.[2]

This dual effect suggests that this compound can act as a membrane stabilizer, protecting it from oxidative stress-induced fluidization.

Table 1: Quantitative Data on the Effects of Catechins on Membrane Properties

ParameterCatechinModel SystemMethodObservationReference(s)
Membrane Area Expansion EGCGGiant Unilamellar Vesicles (GUVs)Micropipette AspirationOne order of magnitude smaller than curcumin.[3]
Membrane Fluidity EGCGDipalmitoylphosphatidylcholine (DPPC) liposomesFluorescence PolarizationDecreases lipid ordering in ordered membranes and increases it in disordered ones.[4]
Membrane Fluidity Eight different catechinsDipalmitoylphosphatidylcholine and dioleoylphosphatidylcholine liposomesFluorescence PolarizationAll tested catechins (1-1000 µM) significantly reduced membrane fluidity. Gallate esters were more effective.
Lipid Ordering EGCG1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) liposomesDifferential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry (ITC)Decreases lipid ordering parameter in ordered membranes and increases it in disordered ones.[4]

Modulation of Membrane-Associated Proteins and Signaling Pathways

By altering the biophysical properties of the membrane, this compound can allosterically modulate the function of membrane-embedded proteins, such as receptors and enzymes. Furthermore, it can directly interact with these proteins, influencing downstream signaling cascades.

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. EGCG has been shown to associate with lipid rafts, and this interaction is crucial for some of its biological activities.[5][6] By partitioning into these domains, this compound can alter their composition and stability, thereby affecting the signaling pathways that are initiated within them.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Aberrant EGFR signaling is a hallmark of many cancers. EGCG has been demonstrated to inhibit EGFR activation and its downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.[2][7][8] This inhibition is thought to occur through direct binding to the receptor and by altering the membrane environment, which can prevent receptor dimerization and activation.[5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes. EGCG can inhibit the activation of various components of the MAPK pathway, including ERK1/2, JNK, and p38.[9][10][11] This inhibitory effect is often mediated through its interaction with upstream components, such as EGFR and other receptor tyrosine kinases, as well as its influence on lipid raft integrity.

Cellular Uptake and Transport

The cellular uptake of this compound and other catechins is a critical determinant of their intracellular bioavailability and subsequent biological effects. Studies on EGCG suggest that its uptake is concentration- and time-dependent. While passive diffusion is considered a primary mechanism, the involvement of carrier-mediated transport and the influence of efflux pumps like multidrug resistance-associated proteins (MRPs) have also been reported.[4][12][13]

Table 2: Quantitative Data on the Cellular Uptake of EGCG

Cell LineEGCG ConcentrationIncubation TimeUptake/AccumulationMethodReference(s)
Hepatocarcinoma HepG250 µM-Equimolar uptakeHPLC-MS/MS[4][12]
Caco-2-Dose- and time-dependentConfirmed by green fluorescenceFluorescence Microscopy[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of this compound with cellular membranes.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to higher fluorescence anisotropy.

Protocol Outline:

  • Probe Selection: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) for the hydrophobic core or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) for the interfacial region.

  • Liposome (B1194612)/Cell Preparation: Prepare unilamellar vesicles or cultured cells at a specific concentration.

  • Labeling: Incubate the liposomes or cells with the fluorescent probe (e.g., 1 µM DPH) for a sufficient time to allow for incorporation into the membrane.

  • Treatment: Add varying concentrations of this compound to the labeled samples.

  • Measurement: Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy at a specific excitation and emission wavelength for the probe.

  • Calculation: Anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand (this compound) into a solution containing the membrane model (liposomes), the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined.

Protocol Outline:

  • Sample Preparation: Prepare a solution of large unilamellar vesicles (LUVs) of a defined lipid composition and a solution of this compound in the same buffer. Degas both solutions.

  • ITC Instrument Setup: Load the liposome suspension into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the liposome suspension while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of this compound to lipid. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[14][15][16][17]

Molecular Dynamics (MD) Simulations

Principle: MD simulations provide an atomistic view of the interactions between this compound and a model lipid bilayer over time. This computational approach can reveal the preferred location, orientation, and dynamic behavior of this compound within the membrane.

Workflow Outline:

  • System Setup: Construct a model lipid bilayer (e.g., DPPC or POPC) and place one or more this compound molecules in the surrounding water phase.

  • Force Field Selection: Choose an appropriate force field (e.g., CHARMM, GROMOS) that accurately describes the interactions between lipids, water, and the polyphenol.

  • Equilibration: Run a series of simulations to allow the system to reach thermal and structural equilibrium.

  • Production Run: Perform a long simulation to sample the conformational space of the system.

  • Analysis: Analyze the trajectory to determine parameters such as the position of this compound relative to the bilayer center, the number of hydrogen bonds with lipids, and the effect on lipid order parameters.[1]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Experimental Workflow for Studying this compound-Membrane Interactions

Gallocatechol_Membrane_Interaction_Workflow cluster_prep Preparation cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation This compound This compound Solution FA Fluorescence Anisotropy (Membrane Fluidity) This compound->FA ITC Isothermal Titration Calorimetry (Binding Affinity) This compound->ITC MD Molecular Dynamics (Atomistic Interaction) This compound->MD Uptake Cellular Uptake (HPLC/Microscopy) This compound->Uptake Signaling Western Blot (Signaling Pathway Analysis) This compound->Signaling Membrane Model Membrane (Liposomes/Cells) Membrane->FA Membrane->ITC Membrane->MD Membrane->Uptake Membrane->Signaling Data Quantitative Data (Tables & Graphs) FA->Data ITC->Data MD->Data Uptake->Data Signaling->Data Conclusion Mechanistic Insights Data->Conclusion

Caption: Workflow for investigating this compound-membrane interactions.

This compound's Putative Mechanism of EGFR Signaling Inhibition

EGFR_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Rafts Lipid Raft EGFR->Rafts associates with Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates This compound This compound This compound->EGFR inhibits dimerization This compound->Rafts disrupts EGF EGF EGF->EGFR binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits EGFR signaling via membrane effects.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Modulation_by_this compound This compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR) This compound->RTK inhibits Raf Raf This compound->Raf inhibits MEK MEK This compound->MEK inhibits Ras Ras RTK->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response

Caption: this compound's inhibitory effects on the MAPK pathway.

Conclusion and Future Directions

This compound's interaction with cellular membranes is a critical aspect of its mechanism of action. By partitioning into the lipid bilayer, it alters membrane fluidity and order, which in turn modulates the activity of membrane-associated proteins and signaling pathways. The inhibition of pro-survival pathways like EGFR and MAPK signaling underscores its potential as a therapeutic agent.

While much has been learned from studies on EGCG, future research should focus on obtaining more specific quantitative data for this compound itself to delineate any subtle but important differences in their membrane interactions. Elucidating the precise molecular details of its binding to specific membrane proteins and its effects on lipid raft dynamics will provide a more complete picture of its biological activities. This knowledge will be invaluable for the rational design of this compound-based therapeutics for a range of diseases.

References

Gallocatechol's Free Radical Scavenging Prowess: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol, a flavonoid and a key component of green tea, is recognized for its potent antioxidant properties. Its capacity to scavenge free radicals plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth analysis of the free radical scavenging capacity of this compound, detailing its mechanisms of action, quantitative antioxidant activity, and the experimental protocols used for its evaluation. Furthermore, this document elucidates the signaling pathways modulated by this compound in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the field of drug development.

The core of this compound's antioxidant activity lies in its molecular structure, particularly the presence of multiple hydroxyl groups on its B-ring. These groups can donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.[1] The principal site for these antioxidant reactions is the trihydroxyphenyl B-ring.[1]

Quantitative Antioxidant Capacity of this compound

The free radical scavenging capacity of this compound has been quantified using various standard antioxidant assays. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy.

AssayCompoundIC50 (µg/mL)IC50 (µM)Trolox Equivalent Antioxidant Capacity (TEAC)Reference
DPPH Gallocatechin---[2]
Epigallocatechin Gallate (EGCG)3.31--[3]
4.47 mg/L--[4]
ABTS Gallocatechin--2.2 ± 0.08[5]
Epigallocatechin Gallate (EGCG)-400 µM (90.2% inhibition)-[2]
Lipid Peroxidation Inhibition Gallocatechin-> 20 µM-[5]
Catechin-10.2 ± 0.9 µM-[5]

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.

Mechanisms of Free Radical Scavenging

This compound and its derivatives employ several mechanisms to counteract free radicals:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the B-ring of this compound can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable and does not propagate the radical chain reaction.

  • Single Electron Transfer (SET): this compound can also donate an electron to a free radical, a mechanism that is particularly relevant in aqueous solutions.

  • Metal Chelation: Although not its primary mechanism, catechins can chelate metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6]

The oxidation of this compound by free radicals leads to the formation of various products. For instance, reaction with peroxyl radicals can lead to the transformation of the B-ring into a ring-opened unsaturated dicarboxylic acid moiety.[1] Enzymatic oxidation of gallocatechin can yield proepitheaflagallin-type dimers.[7]

Experimental Protocols for Assessing Radical Scavenging Capacity

Accurate assessment of the antioxidant potential of this compound relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from violet to yellow.[8]

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • This compound standard solution

  • Positive control (e.g., Ascorbic acid or Trolox)

  • UV-Vis spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM), ensuring the absorbance at 517 nm is approximately 1.0.[8]

  • Prepare a series of dilutions of the this compound sample in methanol.[8]

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.[8]

  • Add the DPPH working solution to each well to initiate the reaction.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance of each well at 517 nm.[8][9]

  • A blank (methanol only) and a control (methanol and DPPH solution) should also be measured.[8]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[8]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix this compound and DPPH Solution DPPH_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Scavenging and IC50 Measure_abs->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.[8]

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate (B84403) buffered saline (PBS) or ethanol

  • This compound standard solution

  • Positive control (e.g., Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[8]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8]

  • Prepare a series of dilutions of the this compound sample.[8]

  • Add a small volume of the diluted this compound sample to a larger volume of the diluted ABTS•+ solution and mix thoroughly.[8]

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

  • The percentage of inhibition is calculated, and the TEAC value is determined by comparing the antioxidant capacity of the sample to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical to Abs ~0.7 ABTS_rad->Dilute_ABTS Mix Mix this compound and ABTS Radical Dilute_ABTS->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Incubate Incubate 6 min Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate Calculate % Inhibition and TEAC Measure_abs->Calculate

ABTS Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]

Reagents and Equipment:

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Fluorescein (B123965) sodium salt

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound standard solution

  • Trolox standard

  • 96-well black microplate

  • Fluorescence microplate reader with an incubation chamber at 37°C

Procedure:

  • Prepare a fluorescein working solution by diluting a stock solution in phosphate buffer.[10]

  • Prepare a fresh AAPH solution (e.g., 75 mM) in phosphate buffer.[10]

  • Prepare a series of dilutions for the this compound sample and Trolox standards.[11]

  • To each well of the microplate, add the fluorescein working solution.[10]

  • Add the this compound sample or Trolox standard to the respective wells.

  • Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).[11][12]

  • Initiate the reaction by adding the AAPH solution to all wells.[10]

  • Immediately begin kinetic reading of fluorescence every minute for up to 90 minutes.[10][13]

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standard.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Fluorescein_sol Prepare Fluorescein Working Solution Add_Fluorescein Add Fluorescein to Wells Fluorescein_sol->Add_Fluorescein AAPH_sol Prepare AAPH Solution Sample_prep Prepare this compound & Trolox Dilutions Add_Sample Add Sample/Standard to Wells Sample_prep->Add_Sample Add_Fluorescein->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Kinetic_Read Kinetic Fluorescence Reading Add_AAPH->Kinetic_Read Calculate Calculate Area Under Curve (AUC) and ORAC Value Kinetic_Read->Calculate

ORAC Assay Workflow

Signaling Pathways Modulated by this compound

Beyond direct radical scavenging, this compound and its analogs exert their antioxidant effects by modulating intracellular signaling pathways. These pathways regulate the expression of endogenous antioxidant enzymes and other protective proteins.

One of the key pathways is the Nrf2/HO-1 signaling pathway . This compound can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[14] The activation of Nrf2 can be mediated through upstream kinases such as p38 MAPK and ERK1/2.[14]

Additionally, catechins like EGCG have been shown to influence other signaling pathways involved in inflammation and cell survival, which are closely linked to oxidative stress. These include the inhibition of NF-κB and STAT-1 signaling.[15]

Gallocatechol_Signaling_Pathway cluster_cell Cellular Response to Oxidative Stress cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Directly Scavenges MAPK p38 MAPK / ERK1/2 This compound->MAPK Activates ROS->MAPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Gene_Expression ↑ Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Induces Gene_Expression->ROS Reduces

References

Methodological & Application

Application Notes and Protocols for Gallocatechol Extraction and Purification from Tea Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallocatechol (GC) is a flavan-3-ol, a type of natural phenol (B47542) and antioxidant. It is one of the major catechins found in tea leaves (Camellia sinensis) and is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential health benefits, including antioxidant and anticancer activities.[1][2] This document provides detailed protocols for the extraction and purification of this compound from tea leaves, intended for researchers, scientists, and professionals in drug development.

I. Extraction of this compound from Tea Leaves

The initial step in isolating this compound is its extraction from dried tea leaves. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.

A. Solvent Extraction Methods

Conventional solvent extraction is a widely used technique for isolating catechins from tea leaves.[3] The selection of the solvent is crucial, with polar solvents like water, ethanol (B145695), and their mixtures being common choices.[4]

Protocol 1: Ethanol Extraction

This protocol is optimized for high catechin (B1668976) yield using ethanol.[1]

  • Preparation of Tea Leaves: Grind dry tea leaves into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Mix 0.1 g of the ground tea leaf powder with 20 mL of 40% (v/v) aqueous ethanol.[1]

    • For enhanced efficiency, perform the extraction using an ultrasonic bath at 40°C for 2 hours.[1]

    • Alternatively, the mixture can be left at room temperature for 12 hours with occasional stirring.[1]

  • Filtration: After extraction, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

  • Solvent Evaporation: Evaporate the ethanol from the filtrate under reduced pressure using a rotary evaporator to obtain a concentrated crude catechin extract.

B. Advanced Extraction Methods

Modern techniques can improve extraction efficiency and reduce extraction time and solvent consumption.

Protocol 2: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)

This protocol combines MAE and UAE for rapid and efficient extraction.[4][5]

  • Preparation of Tea Leaves: Use 5 grams of powdered green tea leaves.[4]

  • Solvent System: Prepare an extraction solvent of chitosan/ascorbic acid for high efficiency.[5][6] Other solvents like 50% ethanol can also be used.[4]

  • Microwave-Assisted Extraction:

    • Add the tea leaf powder to 200 mL of the chosen extraction solvent.[4]

    • Subject the mixture to microwave digestion at 60–80°C for 5 minutes.[4]

  • Homogenization: Homogenize the mixture at 20,000 rpm for 5 minutes until a uniform suspension is formed.[4]

  • Ultrasound-Assisted Extraction: Sonicate the homogenized mixture using an ultrasonication probe for 10 minutes.[4]

  • Filtration and Lyophilization:

    • Filter the extract through 45 μm and 22 μm membrane filters to obtain a clear solution.[4]

    • Freeze the solution at -80°C overnight and then lyophilize to obtain a dry powder extract.[4][6]

Quantitative Data on Extraction

The following table summarizes the yield of total catechins using different extraction methods and solvents.

Extraction MethodSolventTemperature (°C)TimeTotal Catechin Yield (mg/g DW)Reference
Ultrasound-Assisted40% Ethanol402 h87.68[1]
Room Temperature40% EthanolRoom Temp12 h~75 (estimated from graph)[1]
Reflux40% EthanolReflux Temp2 h~80 (estimated from graph)[1]
MAE & UAEChitosan/Ascorbic Acid60-805 min (MAE), 10 min (UAE)High Efficiency (exact value not specified)[5][6]
Subcritical WaterWater1206 min4.665% EGCG (as a marker)[7]

II. Purification of this compound

The crude extract contains a mixture of catechins, caffeine, and other compounds.[8] Therefore, a purification step is necessary to isolate this compound.

A. Solvent Partitioning for Caffeine Removal

Caffeine is a major impurity that needs to be removed.

Protocol 3: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude extract in hot water.

  • Decaffeination: Perform liquid-liquid extraction using an equal volume of chloroform (B151607) at 60°C. Repeat this step four times to remove caffeine.[8]

  • Catechin Concentration: The decaffeinated aqueous fraction can then be partitioned with ethyl acetate (B1210297) to concentrate the catechins.[8]

B. Chromatographic Purification

Column chromatography is a highly effective method for separating individual catechins.

Protocol 4: Macroporous Resin and Polyamide Column Chromatography

This method is suitable for large-scale purification of catechins like EGCG and can be adapted for this compound.[9]

  • Crude Extract Preparation: Obtain a crude catechin extract as described in the extraction protocols.

  • Macroporous Resin Chromatography:

    • Pack a column with a suitable macroporous resin (e.g., HPD826).[9]

    • Load the crude extract onto the column.

    • Wash the column with water to remove impurities.

    • Elute the catechins with a stepwise gradient of ethanol (e.g., 30% ethanol).[9]

  • Polyamide Column Chromatography:

    • The fraction containing the desired catechin from the previous step is loaded onto a polyamide column.

    • Elute with a further ethanol gradient (e.g., 40-50% ethanol) to achieve higher purity.[9]

  • Crystallization: The purified fraction can be further purified by crystallization in distilled water to obtain high-purity this compound.[9]

Protocol 5: Semi-Preparative HPLC

For obtaining highly pure this compound for analytical standards or biological assays, semi-preparative HPLC is the method of choice.[10]

  • Sample Preparation: Dissolve the partially purified catechin fraction in the mobile phase.

  • HPLC System: Use a semi-preparative HPLC system with a suitable column (e.g., C18).

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically used.[10]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Purity Analysis: The purity of the collected fractions should be confirmed using analytical HPLC. Purities greater than 90% can be achieved.[10]

Quantitative Data on Purification
Purification MethodStationary PhasePurity AchievedRecovery RateReference
Macroporous Resin + Polyamide ChromatographyHPD826 Resin, Polyamide>95% (for EGCG)~64% (for EGCG)[9]
Semi-preparative HPLCC18>90%Not specified[10]
Mixed-mode Adsorption ChromatographySuperose 12 HR 10/3099% (for EGCG)60-65% (for EGCG)[11]

III. Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantitative analysis of this compound and other catechins.[12]

Protocol 6: Analytical HPLC

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the extracted and purified samples in the mobile phase and filter through a 0.22 μm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of methanol (B129727) and 0.1% phosphoric acid in water.[7]

    • Flow Rate: 1 mL/min.[7]

    • Detection: UV detector at 272 nm or 280 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Quantification: Create a calibration curve using the standard solutions and determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from tea leaves.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis TeaLeaves Tea Leaves (Powdered) SolventExtraction Solvent Extraction (e.g., 40% Ethanol, UAE) TeaLeaves->SolventExtraction CrudeExtract Crude Catechin Extract SolventExtraction->CrudeExtract Decaffeination Decaffeination (Solvent Partitioning) CrudeExtract->Decaffeination ColumnChromatography Column Chromatography (Macroporous Resin/Polyamide) Decaffeination->ColumnChromatography SemiPrepHPLC Semi-Preparative HPLC ColumnChromatography->SemiPrepHPLC PureGC Purified this compound (>90%) SemiPrepHPLC->PureGC AnalyticalHPLC Analytical HPLC-UV PureGC->AnalyticalHPLC

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

This compound, like other tea catechins, is known to influence various cellular signaling pathways. The diagram below shows a simplified representation of how catechins can modulate key pathways involved in cell proliferation and survival, such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[13][14]

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes GC This compound Ras Ras GC->Ras Inhibition PI3K PI3K GC->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis

Caption: Modulation of Signaling Pathways by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Gallocatechol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallocatechol (GC), a flavan-3-ol, is a catechin (B1668976) found predominantly in green tea and other plant sources.[1] As a potent antioxidant, it is of significant interest in the fields of nutrition, pharmacology, and drug development for its potential health benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and clinical research. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

This compound is part of a larger family of catechins, which can be broadly categorized into non-gallated and gallated types. Understanding this relationship is key to developing specific analytical methods.

CatechinFamily cluster_0 Major Tea Catechins Non-Gallated Non-Gallated GC This compound (GC) Non-Gallated->GC EGC Epigallocatechin (EGC) Non-Gallated->EGC C (+)-Catechin (C) Non-Gallated->C EC (-)-Epicatechin (EC) Non-Gallated->EC Gallated Gallated GCG Gallocatechin Gallate (GCG) Gallated->GCG EGCG Epigallocatechin Gallate (EGCG) Gallated->EGCG ECG Epicatechin Gallate (ECG) Gallated->ECG GC->GCG + Gallic Acid EGC->EGCG + Gallic Acid EC->ECG + Gallic Acid Gallic Acid Gallic Acid

Caption: Relationship between major tea catechins.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the quantitative analysis of this compound.

Materials and Reagents
  • Standards: Certified reference standard of (+)-Gallocatechin (GC) (purity ≥95%).[2]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water (18 MΩ-cm or better).

  • Acids: Formic acid or Trifluoroacetic acid (TFA), analytical grade.[3][4]

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).[3][4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV or Photodiode Array (PDA) Detector

  • Analytical Balance

  • Sonicator

  • Centrifuge

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gallocatechin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in 50% acetonitrile or methanol and make up to the mark.[5] This stock solution should be stored at -20°C.[5]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[5]

  • Calibration Curve: Generate a calibration curve by injecting at least five different concentrations of the working standards in triplicate.

Sample Preparation (from Tea Leaves)
  • Grinding: Grind the tea sample to a fine powder.

  • Extraction: Accurately weigh approximately 0.2 g of the ground sample into an extraction tube.[3] Add 5.0 mL of 70% (v/v) methanol in water.[3]

  • Sonication/Heating: Vortex the mixture and heat in a water bath at 70°C for 10 minutes or sonicate for 90 minutes.[3][4]

  • Centrifugation: Centrifuge the sample at 3,500-5000 RPM for 10 minutes.[3][4]

  • Collection and Dilution: Collect the supernatant. The extraction can be repeated, and the supernatants combined.[3] Dilute the extract with the mobile phase as needed to fall within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial before injection.[3]

HPLC Method Parameters

The following parameters are a robust starting point for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterCondition 1 (Gradient)Condition 2 (Isocratic)
HPLC System Standard HPLC with UV/PDA DetectorStandard HPLC with UV/PDA Detector
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µmPlatinum EPS C18, 53 mm x 7 mm, 3 µm
Mobile Phase A Water with 1% Formic AcidWater:Acetonitrile (87:13) with 0.05% TFA
Mobile Phase B EthanolN/A
Gradient Profile 0-5 min, 5% B; 5-15 min, 5-10% B; 15-25 min, 10-15% B; 25-45 min, 15-30% B; 45-70 min, 30-65% B; 70-71 min, 65-5% B; 71-72 min, 5% B.[2]Isocratic
Flow Rate 1.0 mL/min[2]2.0 mL/min[3]
Column Temperature 32°C[2]30°C[3]
Detection Wavelength 280 nm[2]210 nm[3]
Injection Volume 10 µL[2]20 µL[3]

Data Presentation and Method Validation

The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize typical quantitative data for this compound and related catechins.

Table 1: Chromatographic and Calibration Data

CompoundTypical Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound (GC) ~5.4[5]2 - 20[6]>0.999[6]
Epigallocatechin (EGC)~9.51 - 100>0.999
Catechin (C)~12.11 - 100>0.999
Epicatechin (EC)~14.81 - 100>0.999

Retention times are approximate and will vary based on the specific system and conditions used.

Table 2: Method Sensitivity and Validation Parameters

ParameterThis compound (GC)Typical Range for Catechins
Limit of Detection (LOD) ~0.68 mg/L[6]0.01 - 0.7 mg/L[2][6]
Limit of Quantification (LOQ) ~2.18 mg/L[6]0.04 - 2.2 mg/L[6][7]
Precision (%RSD) < 2%[6]< 3%
Accuracy/Recovery (%) 95 - 105%81.5 - 124.8%[2]

Experimental Workflow Visualization

The overall process from sample receipt to final data analysis can be visualized as follows:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Tea Sample (Leaves/Powder) Extraction Extraction (70% Methanol, 70°C) Sample->Extraction Standard Reference Standard (this compound) Stock Stock Solution (1 mg/mL) Standard->Stock Centrifuge Centrifugation (5000 RPM) Extraction->Centrifuge Dilute_Filter Dilution & Filtration (0.22 µm filter) Centrifuge->Dilute_Filter HPLC HPLC Injection Dilute_Filter->HPLC Working Working Standards (Serial Dilution) Stock->Working Working->HPLC Calibration Calibration Curve Working->Calibration Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area Integration) Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Gallocatechol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallocatechol (GC) is a flavan-3-ol, a type of natural phenol (B47542) and antioxidant, found in various plants, including green tea. Like other catechins, it has garnered significant interest for its potential health benefits. To evaluate its in vivo activity, understanding its bioavailability and pharmacokinetic profile is crucial. Upon ingestion, this compound undergoes extensive Phase II metabolism in the intestine and liver, leading to glucuronidated, sulfated, and methylated forms.[1][2] This rapid metabolism results in low circulating levels of the parent compound, necessitating a highly sensitive and specific analytical method for accurate quantification in complex biological matrices like plasma.[1]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method is suitable for pharmacokinetic studies, bioavailability assessments, and clinical research involving this compound.

Metabolic Pathway of this compound

Following oral administration, this compound is absorbed and undergoes extensive biotransformation, primarily through Phase II metabolic pathways. This includes glucuronidation, sulfation, and O-methylation, which increase the hydrophilicity of the compound to facilitate its excretion. The resulting conjugated metabolites are the predominant forms found circulating in plasma.[3][4][5]

This compound This compound Metabolism Phase II Metabolism (Intestine, Liver) This compound->Metabolism Glucuronide This compound-glucuronide Metabolism->Glucuronide Glucuronidation Sulfate This compound-sulfate Metabolism->Sulfate Sulfation Methylated O-methyl-gallocatechol (and its conjugates) Metabolism->Methylated Methylation

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol provides a comprehensive workflow for the quantification of this compound in plasma samples.

Experimental Workflow

The overall workflow consists of plasma sample preparation involving protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Thaw Plasma Sample p2 Spike with Internal Standard (IS) p1->p2 p3 Add Cold Acetonitrile (B52724) (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into LC-MS/MS System p5->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound Analysis.
Materials and Reagents

  • This compound analytical standard

  • Propyl gallate (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and propyl gallate (IS) in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the stock solution with 50:50 (v/v) methanol:water.

  • Calibration and QC Samples: Spike appropriate amounts of the working solutions into blank human plasma to achieve the desired concentration range. For example, a calibration curve could range from 1 to 500 ng/mL.[6][7]

Plasma Sample Preparation

Due to the instability of catechins, samples should be handled quickly and kept on ice to minimize degradation.[8][9]

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 500 ng/mL propyl gallate).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC System UPLC or equivalent system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Injection Volume 5 µL

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[10]
MRM Transition This compound: 305.1 → 179.0 Propyl Gallate (IS): 211.1 → 124.0[10]
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C

Note: MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.

Data Presentation and Method Performance

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

Method Validation Summary

The method should be validated for linearity, sensitivity, accuracy, precision, and stability according to regulatory guidelines. The table below summarizes typical performance characteristics for catechin (B1668976) assays.

Table 3: Summary of Method Performance Characteristics

Parameter Typical Value
Linearity Range 1 - 500 ng/mL[6][7]
Correlation Coeff. (r²) > 0.995[11]
LLOQ 1 ng/mL[7]
Intra-day Precision (%CV) < 15%[10]
Inter-day Precision (%CV) < 15%[10]
Accuracy (%RE) Within ±15%[4]
Short-term Stability (4h, RT) Stable[12]

| Freeze-thaw Stability (3 cycles) | Stable[12] |

Conclusion

This application note describes a simple, rapid, and sensitive LC-MS/MS method for the quantification of this compound in plasma. The protein precipitation sample preparation technique is straightforward and effective. The method demonstrates good linearity, accuracy, and precision, making it highly suitable for supporting pharmacokinetic and clinical studies aimed at understanding the biological effects of this compound.

References

Application Notes & Protocols for Gallocatechol Standard Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol is a flavonoid, a class of polyphenolic compounds found in various plants, including green tea. It is recognized for its potential biological activities, including antioxidant and anti-cancer properties. Accurate and reproducible in vitro studies are fundamental to understanding its therapeutic potential. The proper preparation of this compound standard solutions is a critical first step to ensure the reliability and consistency of experimental results. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in common in vitro assays, along with an overview of a key signaling pathway it may influence.

Data Presentation: Solubility and Storage of this compound

Proper dissolution and storage are essential for maintaining the bioactivity of this compound. Due to its susceptibility to oxidation, particularly in neutral or alkaline pH environments, specific handling procedures are required. The following table summarizes the solubility of the closely related compound, gallocatechin gallate (GCG), which can serve as a starting point for this compound, and recommended storage conditions for stock solutions.[1][2][3][4]

Solvent/Vehicle SystemSolubility/ConcentrationStorage of Stock SolutionReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL1 month at -20°C, 1 year at -80°C[5][6]
EthanolSolubleNot specified for long-term storage[7][8]
WaterSparingly solubleNot recommended for long-term storage[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL1 month at -20°C, 6 months at -80°C[5]

Note: For cell culture applications, the final concentration of organic solvents like DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound, which is suitable for compounds with low aqueous solubility.[10][11][12]

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • 0.22 µm syringe filter and sterile syringe

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells in vitro. The primary challenge is to prevent the precipitation of the compound upon dilution into an aqueous environment.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (with serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution.[11] Add a small volume of the stock solution to a larger volume of pre-warmed cell culture medium and mix gently but thoroughly. For example, dilute a 100 mM stock 1:100 in the medium to obtain a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to the cell culture wells containing pre-warmed medium to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM). Ensure rapid and thorough mixing by gently swirling the plate.[11]

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) for the desired time period (e.g., 24, 48, or 72 hours).[5][14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams illustrate the general workflow for preparing a this compound standard and a simplified representation of the PI3K/Akt signaling pathway, which is a common target of catechins.[15][16][17]

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw intermediate Intermediate Dilution in Culture Medium thaw->intermediate final Final Dilution in Cell Culture Plate intermediate->final treat Treat Cells final->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for this compound Standard Preparation and Use in In Vitro Assays.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's potential inhibitory effect on the PI3K/Akt signaling pathway.

References

Gallocatechol Antioxidant Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of gallocatechol using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays are fundamental in the screening and characterization of antioxidant compounds for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Introduction

This compound, a flavan-3-ol (B1228485) found in various plants, including green tea, is recognized for its potential health benefits, which are largely attributed to its antioxidant properties. The ability of this compound to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous diseases. The DPPH and ABTS assays are widely employed to quantify this radical-scavenging capacity.

The DPPH assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[1][2] The change in absorbance at 517 nm is proportional to the antioxidant activity of the sample.[2][3] The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[4][5]

Quantitative Data Summary

The antioxidant capacity of this compound is often expressed as Trolox Equivalents (TE), which compares its activity to that of Trolox, a water-soluble vitamin E analog.[6][7]

CompoundDPPH Assay (mM TE/g)ABTS Assay (mM TE/g)
(+)-Gallocatechin1555.064293.33

Table 1: Antioxidant Activity of (+)-Gallocatechin. Data is presented as millimolar Trolox Equivalents per gram of the compound.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the DPPH radical scavenging activity of this compound.[1][3][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • This compound

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Store this solution in an amber bottle and in the dark to prevent degradation.[1]

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the this compound sample or positive control to different wells.

    • Add 100 µL of the DPPH working solution to each well.[9]

    • For the blank, add 100 µL of methanol. For the control, add 100 µL of DPPH solution and 100 µL of methanol.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.[6]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6]

ABTS Radical Cation Decolorization Assay

This protocol describes the steps to measure the ABTS radical scavenging capacity of this compound.[4][5][10]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4][6]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.[4][6]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[6]

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol or PBS.

    • Create a series of dilutions of the this compound stock solution.

    • Prepare a similar dilution series for the Trolox positive control.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the different concentrations of the this compound sample or Trolox to separate wells.

    • Add 200 µL of the ABTS•+ working solution to each well.[11]

    • Mix the contents thoroughly.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measurement: Measure the absorbance of each well at 734 nm.[4][6]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.[10]

  • TEAC Determination: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample This compound Sample Mix Mix Sample and Reagent Sample->Mix Reagent DPPH or ABTS Reagent Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50/TEAC Measure->Calculate

Caption: General workflow of an antioxidant activity assay.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H+ donation Gallocatechol_DPPH This compound (Antioxidant) ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Electron donation Gallocatechol_ABTS This compound (Antioxidant)

Caption: Chemical principle of DPPH and ABTS radical scavenging assays.

References

Application Notes and Protocols for Gallocatechol Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallocatechol is a flavonoid, a type of polyphenol found in various plants, including green tea. It belongs to the catechin (B1668976) family, which is renowned for its antioxidant properties. While research specifically on this compound is available, a significantly larger body of literature exists for a structurally similar and more abundant catechin, (-)-epigallocatechin-3-gallate (EGCG).[1][2] EGCG is the most prevalent catechin in green tea and has been extensively studied for its anti-cancer properties, including its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1][3][4]

The mechanisms of action and the affected signaling pathways of this compound and EGCG are believed to be very similar. Therefore, this document provides detailed experimental protocols and quantitative data primarily derived from studies on EGCG as a strong surrogate for this compound to guide researchers in studying its effects in a cell culture setting.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of EGCG on different cancer cell lines. These values can serve as a starting point for designing experiments. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.

Table 1: IC50 Values of EGCG in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
H1299Lung CancerNot Specified~20[5]
A549Lung CancerNot Specified28.34[5]
HT-29Colon CancerNot Specified63 (without FBS), 97 (with 10% FBS)[5]
PC-9Lung Cancer72Synergistic effect with (-)-gallocatechin (B1674406) gallate[6]
HCT116Colorectal Carcinoma24~50[7]
HT-29Colorectal Carcinoma24~100[7]
MCF-7Breast CancerNot SpecifiedApoptosis at 10-50 µM, Necrosis at 100-400 µM[8]

Table 2: Effects of EGCG on Apoptosis and Cell Cycle

Cell LineEffectConcentrationIncubation TimeKey FindingsReference
A431Apoptosis & Cell Cycle Arrest40-80 µg/mL24 hoursArrest in G0-G1 phase.[3][9]
A431Apoptosis20-160 µg/mL48 hoursDose-dependent increase in apoptotic cells (6.3% to 80.9%).[9]
HCT116 & HT-29ApoptosisIC50 concentration24 hoursIncreased mitochondrial damage-triggered apoptosis.[7]
Biliary Tract Cancer CellsCell Cycle Arrest & ApoptosisVarious72 hoursDown-regulation of cell cycle-promoting genes and enhanced caspase activity.[4]
PC-3Apoptosis & Cell Cycle ArrestVariousNot SpecifiedRedirected arecoline-induced G2 arrest towards apoptosis.[10]
LNCaP & DU145Apoptosis & Cell Cycle ArrestDose- and time-dependentNot SpecifiedUpregulation of p21, p27, p16, and p18; downregulation of cyclin D1, cyclin E, cdk2, cdk4, and cdk6.[11]

Experimental Protocols

This section provides detailed protocols for commonly used assays to assess the effects of this compound/EGCG in cell culture.

Protocol 1: Preparation of this compound/EGCG Stock Solution

The stability of catechins in cell culture media can be a critical factor, as they can degrade rapidly.[12] It is recommended to prepare a concentrated stock solution and dilute it to the final working concentration immediately before use.[5]

Materials:

  • This compound or EGCG powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[5][13]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter[5][14]

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound/EGCG powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[5]

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.[5][13]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.[5][14]

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[5][14]

Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.1%, as higher concentrations can be toxic to cells.[5]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of this compound/EGCG on cell proliferation and cytotoxicity.[5][14]

Materials:

  • Cells seeded in a 96-well plate

  • This compound/EGCG working solutions

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-7,500 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.[14]

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound/EGCG. Include a vehicle control (medium with the same concentration of DMSO).[5]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[5]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent to each well to dissolve the crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Materials:

  • Cells treated with this compound/EGCG

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound/EGCG for the indicated time.[16]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[14][16]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[16][17]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubate in the dark at room temperature for 15 minutes.[14][16]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.[17] Viable cells are Annexin V-FITC negative and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are Annexin V-FITC positive and PI positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[14]

Materials:

  • Cells treated with this compound/EGCG

  • Cold PBS

  • Ice-cold 70% ethanol (B145695)

  • Staining solution containing Propidium Iodide (PI) and RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with cold PBS, and obtain a cell pellet.[14]

  • Fixation: Resuspend the pellet in a small volume of PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[14]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[14]

  • Incubate in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Signaling Pathways and Visualizations

This compound and EGCG exert their anti-cancer effects by modulating multiple cellular signaling pathways that are often deregulated in cancer.[18][19][20] Key pathways include those involved in cell proliferation, survival, apoptosis, and angiogenesis.[2][21][22]

Gallocatechol_Signaling_Pathways cluster_outcomes Cellular Outcomes GC This compound / EGCG EGFR EGFR GC->EGFR Inhibits PI3K PI3K GC->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) GC->MAPK Modulates NFkB NF-κB GC->NFkB Inhibits Bax Bax GC->Bax Promotes Bcl2 Bcl-2 GC->Bcl2 Inhibits CDK_Inhibitors CDK Inhibitors (p21, p27) GC->CDK_Inhibitors Upregulates Cyclin_CDK Cyclin/CDK Complexes (Cyclin D1, CDK4/6) GC->Cyclin_CDK Downregulates EGFR->PI3K EGFR->MAPK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB AKT->Bcl2 Inhibits Cell_Cycle_Regulation Cell Cycle Regulation Apoptosis_Regulation Apoptosis Regulation Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis CDK_Inhibitors->Cyclin_CDK Inhibits Cell_Cycle_Arrest G1/S Phase Arrest Cyclin_CDK->Cell_Cycle_Arrest Promotes Progression

Caption: Key signaling pathways modulated by this compound/EGCG.

Experimental_Workflow start Start: Cell Culture treatment Treat Cells with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Protein Analysis (Western Blot) treatment->western_blot analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for assessing this compound's effects.

References

Gallocatechol and its Analogs as Inducers of Apoptosis in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol, a flavonoid found in green tea and other plants, and its gallated form, Epigallocatechin gallate (EGCG), have garnered significant attention in oncology research for their potential as cancer chemopreventive and therapeutic agents.[1][2] These polyphenolic compounds have been shown to selectively induce apoptosis (programmed cell death) in a wide range of cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.[3] This document provides detailed application notes on the mechanisms of action of these catechins, protocols for key experiments to assess their apoptotic effects, and a summary of quantitative data from various studies. The primary focus of the available research is on EGCG, the most abundant and bioactive catechin (B1668976) in green tea.[4]

Mechanisms of Action

This compound and its analogs induce apoptosis through a multi-faceted approach, targeting several key signaling pathways involved in cell survival and death. The primary mechanisms include:

  • Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway : EGCG treatment leads to a disruption of the mitochondrial membrane potential.[5][6] This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][7] This shift facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases.[8][9]

  • Activation of Caspase Cascade : A hallmark of apoptosis is the activation of caspases. EGCG has been shown to activate initiator caspases, such as caspase-9 (associated with the intrinsic pathway) and caspase-8 (linked to the extrinsic pathway), as well as the executioner caspase, caspase-3.[1][5][7] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis.[10]

  • Modulation of Cell Survival Signaling Pathways : EGCG can interfere with pro-survival signaling pathways that are often dysregulated in cancer. This includes the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[4][11]

  • Generation of Reactive Oxygen Species (ROS) : In some cancer cell lines, EGCG can act as a pro-oxidant, leading to an increase in intracellular reactive oxygen species (ROS).[9][10] This oxidative stress can trigger mitochondrial damage and subsequent apoptosis.[10]

  • Cell Cycle Arrest : Prior to the onset of apoptosis, EGCG can induce cell cycle arrest, often at the G0/G1 or G2/M phases.[2][12] This is mediated by the modulation of cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).[2]

Quantitative Data Summary

The following tables summarize the effective concentrations of EGCG in inducing cytotoxicity and apoptosis in various cancer cell lines.

Table 1: IC50 Values of EGCG in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueIncubation TimeReference
Colorectal CancerHCT1160.5 ± 0.05 mM24 h[11]
Colorectal CancerHT-290.8 ± 0.06 mM24 h[11]
Human Colon CancerNot Specified~20 µg/mLNot Specified[4][13]
Lung CancerA54925 µMNot Specified[14]
Lung CancerA54960.55 ± 1.0 µMNot Specified[15]
Breast CancerMCF-737.7 µMNot Specified[16]
Transformed FibroblastsWI38VA10 µMNot Specified[3]
Normal FibroblastsWI38120 µMNot Specified[3]
Cervical CancerCaSki27.3 µMNot Specified[16]
Cervical CancerHeLa47.9 µMNot Specified[16]

Table 2: Apoptosis Induction by EGCG in Cancer Cell Lines

Cancer TypeCell LineEGCG ConcentrationApoptotic EffectReference
Breast CancerMCF-730 µM5.83% apoptosis index[16]
Transformed FibroblastsWI38VA40-200 µMSignificant induction of apoptosis[3]
Normal FibroblastsWI38200 µM<1% apoptotic cells[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the apoptotic effects of this compound and its analogs are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[17][18]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or EGCG stock solution (dissolved in a suitable solvent like DMSO or sterile PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate overnight.[17][20]

  • Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[20]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[21]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20][21] Gently shake the plate for 10-15 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[17]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[22]

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the indicated time.[22]

  • Harvesting: Harvest the cells by trypsinization and collect the cell pellet by centrifugation.[22]

  • Washing: Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[22]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within 1 hour.[22][24]

  • Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[22]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[22]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Following treatment, wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[20]

  • Washing: Wash the membrane with TBST.[20]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[20]

Visualizations

G General Workflow for In Vitro Apoptosis Assays cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis & Interpretation culture 1. Cell Culture (Cancer Cell Lines) treat 2. Treatment (this compound/EGCG) culture->treat viability 3a. Cell Viability Assay (MTT Assay) treat->viability apoptosis 3b. Apoptosis Detection (Annexin V/PI Staining) treat->apoptosis western 3c. Protein Analysis (Western Blot) treat->western data 4. Data Acquisition & Analysis viability->data apoptosis->data western->data results 5. Interpretation of Results data->results

Caption: Workflow for assessing apoptosis induced by this compound/EGCG.

G Signaling Pathway of EGCG-Induced Apoptosis cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_caspase Caspase Cascade EGCG This compound / EGCG PI3K_Akt PI3K/Akt Pathway EGCG->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway EGCG->MAPK_ERK inhibits Bcl2 Bcl-2 (Anti-apoptotic) EGCG->Bcl2 downregulates Bax Bax (Pro-apoptotic) EGCG->Bax upregulates CytoC Cytochrome c release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: EGCG-induced intrinsic pathway of apoptosis.

References

Application Notes and Protocols: Gallocatechol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of gallocatechol, with a primary focus on its well-researched derivative, (-)-epigallocatechin-3-gallate (EGCG), in preclinical models of neurodegenerative diseases. This document includes a summary of key quantitative findings, detailed experimental protocols for evaluating its efficacy, and diagrams of implicated signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that natural compounds, such as the green tea polyphenol this compound and its gallate ester EGCG, may offer neuroprotective benefits.[1] These compounds have been shown to modulate various pathological processes implicated in neurodegeneration, including protein aggregation, oxidative stress, and neuroinflammation.[1][2]

EGCG, in particular, has been extensively studied for its ability to interfere with the aggregation of key pathological proteins such as amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and mutant huntingtin (mHtt).[1][3][4] Furthermore, it has been demonstrated to activate pro-survival signaling pathways and mitigate inflammatory responses in neuronal cells.[5][6] These multifaceted mechanisms make this compound and its derivatives promising candidates for further investigation in the development of novel therapeutic strategies for neurodegenerative disorders.

Data Presentation: Quantitative Effects of EGCG in Neurodegenerative Disease Models

The following tables summarize the quantitative data from various preclinical studies investigating the effects of EGCG in models of Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis.

Table 1: Effects of EGCG in Alzheimer's Disease Models

Model SystemEGCG TreatmentKey Biomarker/OutcomeResultReference
APPswe/PS1dE9 Transgenic Mice50 mg/kg/day (oral)Brain Aβ DepositionReduced Aβ deposition[6]
SAMP8 Mice15 mg/kg (oral)Aβ1-42 Levels (Frontal Cortex & Hippocampus)Significantly reduced
SAMP8 Mice15 mg/kg (oral)Tau HyperphosphorylationPrevented hyperphosphorylation
AβPP/PS-1 Transgenic MiceNot specifiedMitochondrial Respiratory RatesRestored by 50-85%[7]
APP/PS1 Mice30 mg/kg (oral, combined with Ferulic Acid)Soluble APP-β LevelsDown-regulated[8]

Table 2: Effects of EGCG in Parkinson's Disease Models

Model SystemEGCG TreatmentKey Biomarker/OutcomeResultReference
MPTP-induced MiceNot specifiedStriatal Dopamine Concentration40% higher than MPTP group
MPTP-induced MiceNot specifiedRotarod Latency to FallIncreased by 17%
α-syn-PFFs-induced MiceNot specifiedp-α-syn Accumulation (Striatum)Suppressed increase (P < 0.05)[9]
MPTP-induced MiceNot specifiedSerum TNF-α and IL-6Reduced expression[10]
PC12 Cells overexpressing α-SynNot specifiedCell ViabilityProtected against α-Syn-induced damage[11]

Table 3: Effects of EGCG in Huntington's Disease Models

Model SystemEGCG TreatmentKey Biomarker/OutcomeResultReference
Yeast model of HDNot specifiedGFP-HDQ72 Protein Aggregates~40% reduction[12]
Transgenic HD flies (Htt93Q)Fed with EGCGPhotoreceptor DegenerationImproved[3]
Transgenic HD flies (Htt93Q)Fed with EGCGMotor Function (Climbing ability)Increased from ~4-5 cm to ~18 cm in 60s[12]
In vitro HDQ51 aggregation1 µM EGCGHDQ51 Aggregate FormationIC50 of ~1 µM[13]

Table 4: Effects of EGCG in Amyotrophic Lateral Sclerosis (ALS) Models

Model SystemEGCG TreatmentKey Biomarker/OutcomeResultReference
SOD1-G93A Transgenic Mice10 mg/kg (oral)Disease OnsetSignificantly delayed[14]
SOD1-G93A Transgenic Mice10 mg/kg (oral)Life SpanExtended[14]
SOD1-G93A Transgenic Mice>2.9 µg/g body weight (oral)Motor Neuron NumberIncreased[15][16]
SOD1-G93A Transgenic Mice10 mg/kg (oral)Microglial ActivationDiminished[14]
SOD1-G93A Transgenic Mice10 mg/kg (oral)NF-κB and cleaved caspase-3Reduced immunohistochemical reaction[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or EGCG stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound/EGCG in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protein Aggregation Assessment (Thioflavin T Assay)

This assay is used to monitor the kinetics of amyloid fibril formation in vitro.

Materials:

  • Recombinant α-synuclein, Aβ, or mutant huntingtin protein

  • Thioflavin T (ThT) stock solution (1 mM in dH2O, filtered)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare a reaction mixture containing the protein of interest (e.g., 50 µM α-synuclein), ThT (e.g., 25 µM), and the test compound (this compound/EGCG) at various concentrations in aggregation buffer.

  • Incubation: Pipette the reaction mixtures into the wells of the 96-well plate. Seal the plate to prevent evaporation.

  • Fluorescence Reading: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking.

  • Kinetic Measurement: Measure the ThT fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals over a period of up to 72 hours.[1]

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of the test compound on protein aggregation.

Motor Function Assessment in Mice (Rotarod Test)

This test is used to evaluate motor coordination and balance in rodent models of neurodegenerative diseases.

Materials:

  • Rotarod apparatus

  • Mouse model of neurodegenerative disease and control mice

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Training: Place each mouse on the stationary rod of the rotarod apparatus. For training, the rod is typically set to a low, constant speed (e.g., 4 rpm) for a defined period (e.g., 60 seconds). Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing: On the test day, place the mouse on the rod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[17]

  • Latency to Fall: Record the time it takes for each mouse to fall off the rotating rod. This is the latency to fall.[17]

  • Data Analysis: Compare the latency to fall between the different treatment groups. An increased latency to fall in the treated group compared to the vehicle-treated disease model group indicates an improvement in motor function.

Immunohistochemistry for Neuronal and Glial Markers

This protocol is for the detection of specific proteins in brain tissue sections, such as tyrosine hydroxylase (TH) for dopaminergic neurons or CD11b for activated microglia.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody (e.g., anti-TH or anti-CD11b)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: If required, perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Incubate the sections in blocking buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Reagent Incubation: Wash the sections and incubate with the ABC reagent for 30 minutes.

  • Visualization: Wash the sections and apply the DAB substrate solution until the desired color intensity is reached.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount the coverslips.

  • Imaging and Analysis: Visualize the staining under a microscope and quantify the number of positive cells or the staining intensity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by EGCG in neurodegenerative disease models and a typical experimental workflow for its evaluation.

Signaling Pathways Modulated by EGCG

EGCG_Signaling_Pathways cluster_EGCG EGCG cluster_ProSurvival Pro-Survival Pathways cluster_ProApoptotic Pro-Apoptotic & Inflammatory Pathways cluster_Aggregation Protein Aggregation EGCG EGCG PI3K PI3K EGCG->PI3K Activates Nrf2 Nrf2 EGCG->Nrf2 Activates MAPK MAPK (p38, JNK) EGCG->MAPK Inhibits NFkB NF-κB EGCG->NFkB Inhibits Misfolded_Proteins Misfolded Proteins (Aβ, α-syn, mHtt) EGCG->Misfolded_Proteins Inhibits Aggregation Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Apoptosis Apoptosis MAPK->Apoptosis Inflammation Neuroinflammation NFkB->Inflammation Caspase3 Cleaved Caspase-3 Inflammation->Apoptosis Apoptosis->Caspase3 Aggregation Aggregation Misfolded_Proteins->Aggregation Toxicity Neurotoxicity Aggregation->Toxicity

Experimental Workflow for Evaluating this compound/EGCG

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment This compound/EGCG Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Aggregation_Assay Protein Aggregation Assay (Thioflavin T) Compound_Treatment->Aggregation_Assay Western_Blot Western Blot (Signaling Proteins) Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Neurodegenerative Disease Animal Model Compound_Admin This compound/EGCG Administration Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests (Rotarod, MWM) Compound_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (TH, CD11b, Aβ) Tissue_Collection->IHC ELISA ELISA (Aβ, Cytokines) Tissue_Collection->ELISA IHC->Data_Analysis ELISA->Data_Analysis

References

Synthesis of Gallocatechol Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of gallocatechol derivatives, focusing on esterification and glycosylation, and summarizes their biological activities. These derivatives are of significant interest in drug discovery due to their potential therapeutic effects, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.

Introduction

This compound, a flavan-3-ol (B1228485) found in sources like green tea, possesses a unique chemical structure that imparts significant biological activity.[1] However, its therapeutic potential can be limited by factors such as poor bioavailability and stability. Chemical modification of this compound to create derivatives, such as esters and glycosides, is a key strategy to overcome these limitations and enhance their pharmacological profiles. This document outlines protocols for the synthesis of these derivatives and presents their biological data, including their effects on key signaling pathways.

Data Presentation

Table 1: Synthesis of this compound Derivatives - Reaction Conditions and Yields
Derivative TypeStarting MaterialReagentCatalyst/SolventReaction ConditionsYield (%)Reference
Palmitate EsterEpigallocatechin Gallate (EGCG)Palmitoyl (B13399708) chlorideSodium acetate (B1210297) / Acetone (B3395972)40°C, 6h90.6[2][3]
Alkyl EstersGallic AcidVarious AlcoholsH₂SO₄Reflux, 3-7hNot specified[4]
GlucosideEpigallocatechin Gallate (EGCG)α-Glucosyl fluoride (B91410)Engineered β-glucosidase225 min~44.2 (conversion)[5]
GlycosidesEpigallocatechin Gallate (EGCG)SucroseGlucansucraseNot specified58 (monoglucoside)[6]
Table 2: Biological Activity of this compound Derivatives
CompoundBiological ActivityAssay/Cell LineQuantitative Data (IC₅₀)Reference
Epigallocatechin Gallate (EGCG)AntiproliferativeHs578T (Breast Cancer)15.8 µM (48h), 17.75 µM (72h)[7]
Epigallocatechin Gallate (EGCG)AntiproliferativeHT-29 (Colon Cancer)~100 µM (36h)[7]
EGCG Palmitate (PEGCG)α-Glucosidase InhibitionIn vitro enzyme assay0.22 µM[3]
Epigallocatechin Gallate (EGCG)α-Glucosidase InhibitionIn vitro enzyme assay11.50 µM[3]
Gallic Acid Alkyl Esters (C3-C4 chains)TrypanocidalTrypanosoma brucei~3 µM[4]
Ozonated Green Tea ExtractAntioxidantDPPH Assay3.31 µg/mL[8]
Green Tea ExtractAntioxidantDPPH Assay5.54 µg/mL[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Palmitate

This protocol is adapted from the synthesis of (-)-epigallocatechin (B1671488) gallate (EGCG) palmitate and can be applied to this compound.[2][3]

Materials:

  • This compound

  • Palmitoyl chloride

  • Sodium acetate

  • Acetone

  • Deionized water

  • Ethyl acetate

  • 250 mL flask

  • Water bath

  • Stirrer

Method:

  • Dissolve 10 mmol of this compound in 100 mL of acetone in a 250 mL flask by placing it in a water bath at 40°C.

  • Once fully dissolved, add 20 mmol of sodium acetate to the solution.

  • With mechanical stirring (100 rpm), slowly add 20 mmol of palmitoyl chloride dropwise to the solution.

  • Allow the reaction to proceed for 6 hours at 40°C with continuous stirring.

  • After 6 hours, filter the reaction mixture and wash the solid residue with 100 mL of deionized water.

  • Extract the acylation product from the filtrate using 100 mL of ethyl acetate.

  • Wash the organic phase twice with deionized water.

  • Evaporate the ethyl acetate to obtain the crude this compound palmitate.

  • Further purification can be achieved using column chromatography.

Protocol 2: Synthesis of this compound Glycosides (Enzymatic)

This protocol is a general method based on the enzymatic glycosylation of EGCG.[5][6]

Materials:

  • This compound

  • α-Glucosyl fluoride or other suitable sugar donor

  • Engineered glycoside hydrolase (e.g., β-glucosidase mutant)

  • Sodium acetate buffer (pH 4)

  • Incubator/shaker

  • HPLC system for analysis and purification

Method:

  • Prepare a solution of this compound (e.g., 5-50 mM) and the sugar donor (e.g., 50 mM α-glucosyl fluoride) in sodium acetate buffer.

  • Add the engineered glycoside hydrolase to the solution at a suitable concentration (e.g., 0.8-1.0 g/L).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with shaking.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC.

  • Once the desired conversion is achieved (typically within several hours), stop the reaction by heat inactivation of the enzyme or by adding a denaturing agent.

  • Purify the this compound glycosides from the reaction mixture using preparative HPLC.

Signaling Pathways and Mechanisms of Action

This compound derivatives, particularly EGCG, have been shown to modulate several key signaling pathways involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. EGCG has been shown to inhibit the phosphorylation of key components of this pathway, such as ERK1/2, JNK, and p38, thereby interfering with downstream signaling that can lead to inflammation and cell proliferation.[1][9][10][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gallocatechol_Derivative This compound Derivative Gallocatechol_Derivative->MEK Inhibition Gallocatechol_Derivative->JNK Inhibition Gallocatechol_Derivative->p38 Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. EGCG has been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα.[9][11][12][13][14]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active Translocation Gallocatechol_Derivative This compound Derivative Gallocatechol_Derivative->IKK_Complex Inhibition Gene_Expression Inflammatory Gene Expression NFkB_Active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives for drug discovery.

Workflow Start This compound Starting Material Synthesis Chemical or Enzymatic Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End Drug Candidate In_Vivo_Studies->End

Caption: General workflow for this compound derivative drug discovery.

References

Application Notes and Protocols for Gallocatechol Encapsulation in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are primarily based on extensive research conducted on Epigallocatechin-3-gallate (EGCG), the most abundant and widely studied catechin (B1668976) in green tea. Gallocatechol (GC) is a structurally similar flavan-3-ol, and it is anticipated that the methodologies and principles outlined below will be largely applicable. However, optimization of specific parameters will be necessary for efficient encapsulation and delivery of this compound.

Introduction

This compound, a flavonoid found in green tea, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, its clinical translation is often hampered by poor bioavailability, rapid metabolism, and instability under physiological conditions. Encapsulation of this compound into nanoparticles presents a promising strategy to overcome these limitations by protecting the molecule from degradation, enabling controlled release, and facilitating targeted delivery to specific tissues or cells.[1][2]

This document provides a comprehensive overview of the methodologies for the encapsulation of this compound in various nanoparticle systems, their characterization, and protocols for evaluating their efficacy in drug delivery applications.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the encapsulation of the related compound, EGCG, in various nanoparticle formulations. These values can serve as a benchmark for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of EGCG-Loaded Nanoparticles

Nanoparticle TypePolymer/LipidAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Polymeric NanoparticlesPLGA150 - 3000.1 - 0.3-15 to -30[3]
Chitosan (B1678972) NanoparticlesChitosan150 - 4000.2 - 0.5+20 to +40[4]
Lipid-Based NanoparticlesSolid Lipid Nanoparticles (SLN)150 - 4000.1 - 0.4-10 to -25[5]
Lipid-Based NanoparticlesNanostructured Lipid Carriers (NLC)100 - 3500.1 - 0.3-5 to -20[5]
LiposomesPhospholipids50 - 2000.1 - 0.3-10 to +10[5]

Table 2: Drug Loading and Release Characteristics of EGCG-Loaded Nanoparticles

Nanoparticle TypeEncapsulation Efficiency (%)Loading Capacity (%)In Vitro Release Profile (at pH 7.4)Reference
Polymeric Nanoparticles (PLGA)70 - 905 - 15Sustained release over 48-72 hours[3]
Chitosan Nanoparticles60 - 8510 - 25Biphasic: Initial burst followed by sustained release[4]
Solid Lipid Nanoparticles (SLN)60 - 803 - 10Sustained release over 24-48 hours[5]
Nanostructured Lipid Carriers (NLC)80 - 955 - 20Sustained release over 48-72 hours[5]
Liposomes50 - 901 - 10Variable, can be tailored for rapid or sustained release[5]

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of DCM (e.g., 2 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) or sonicating on ice for a defined period (e.g., 2-5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound. Repeat the centrifugation and washing steps at least twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Synthesis of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

Objective: To encapsulate this compound within chitosan nanoparticles through electrostatic interactions.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan (e.g., 0.1% w/v) in a dilute acetic acid solution (e.g., 1% v/v) with gentle stirring until fully dissolved.

  • This compound Addition: Add a solution of this compound in deionized water to the chitosan solution and stir for a defined period (e.g., 30 minutes).

  • Nanoparticle Formation: While stirring, add a solution of TPP (e.g., 0.1% w/v) dropwise to the chitosan-gallocatechol mixture. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Maturation: Continue stirring the suspension for a period (e.g., 1 hour) to allow for the stabilization of the nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension (e.g., 12,000 x g for 30 minutes), discard the supernatant, and wash the pellet with deionized water.

  • Storage: Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

Objective: To determine the physicochemical properties of the synthesized nanoparticles.

  • Particle Size and Polydispersity Index (PDI):

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Disperse the nanoparticles in deionized water and measure the size distribution and PDI using a DLS instrument.

  • Zeta Potential:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Measure the surface charge of the nanoparticles dispersed in deionized water.

  • Morphology:

    • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and visualize the shape and surface morphology.

  • Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • Technique: Indirect method using UV-Vis Spectrophotometry.

    • Procedure:

      • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated this compound.

      • Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

      • Calculate EE and LC using the following formulas:

        • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

        • LC (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of this compound from the nanoparticles.

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 10 kDa).

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant, gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released against time.

Protocol 5: Cellular Uptake and Cytotoxicity Assays

Objective: To assess the internalization of nanoparticles by cells and their effect on cell viability.

  • Cellular Uptake:

    • Technique: Fluorescence Microscopy or Flow Cytometry (requires fluorescently labeled nanoparticles or a fluorescent analog of this compound).

    • Procedure:

      • Seed cells (e.g., cancer cell line) in a suitable culture plate and allow them to adhere overnight.

      • Treat the cells with fluorescently labeled this compound-loaded nanoparticles for various time points.

      • Wash the cells to remove non-internalized nanoparticles.

      • Visualize the cellular uptake using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.[4][6]

  • Cytotoxicity Assay:

    • Technique: MTT or MTS Assay.

    • Procedure:

      • Seed cells in a 96-well plate and allow them to attach.

      • Treat the cells with varying concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

      • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.[7]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are believed to be mediated through the modulation of various cellular signaling pathways. The diagrams below illustrate a general experimental workflow for nanoparticle development and the key signaling pathways that are often targeted.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Formulation Synthesis of this compound-Loaded Nanoparticles (e.g., PLGA, Chitosan) Size Particle Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology EE_LC Encapsulation Efficiency & Loading Capacity (UV-Vis) Formulation->EE_LC Release Drug Release Studies (Dialysis) EE_LC->Release Uptake Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) Release->Uptake Cytotoxicity Cytotoxicity (MTT/MTS Assay) Uptake->Cytotoxicity Animal_Model Animal Model of Disease Cytotoxicity->Animal_Model Efficacy Therapeutic Efficacy Animal_Model->Efficacy Biodistribution Biodistribution Studies Animal_Model->Biodistribution

Caption: Experimental workflow for developing this compound nanoparticles.

Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Key Signaling Pathways cluster_cellular_response Cellular Responses Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Ras Ras Growth_Factors->Ras Inflammatory_Signals Inflammatory Signals IKK IKK Inflammatory_Signals->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis GC_NP This compound Nanoparticles GC_NP->PI3K Inhibition GC_NP->AKT Inhibition GC_NP->ERK Inhibition GC_NP->NFkB Inhibition GC_NP->Apoptosis Induction

Caption: this compound's impact on key cancer signaling pathways.

References

Application Notes and Protocols for Gallocatechol-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gallocatechol, a flavonoid found in various plants, including green tea, is of significant interest in biomedical and pharmaceutical research due to its potential health benefits. These effects are often attributed to its interaction with various proteins, which can modulate their function. Understanding the binding affinity and thermodynamics of this compound with target proteins is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document provides detailed protocols for three widely used biophysical techniques to characterize this compound-protein interactions: Fluorescence Quenching, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). While specific quantitative data for this compound is limited in the literature, the principles and protocols are based on well-established methods for similar catechins, such as Epigallocatechin-3-gallate (EGCG).

Data Presentation: Comparative Binding Affinities of Catechins

The following table summarizes the binding affinities of various catechins, including the closely related EGCG, to different proteins. This data provides a comparative context for the expected binding constants when studying this compound. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction.[1][2]

CatechinProteinMethodDissociation Constant (Kd)Stoichiometry (n)Reference
Epigallocatechin-3-gallate (EGCG)Human Serum Albumin (HSA)ITC21.6 ± 4.0 µM (strong site)2.5 ± 0.03[3]
Epigallocatechin-3-gallate (EGCG)Human Serum Albumin (HSA)NMR19 ± 12 µM (strong site)1.8 ± 0.2[3]
Epigallocatechin-3-gallate (EGCG)Bovine Serum Albumin (BSA)Fluorescence Quenching~14 µM~1[4]
Epigallocatechin-3-gallate (EGCG)Bovine Serum Albumin (BSA)QCM4 µM2[5]
Gallic AcidHeat-Unfolded Whey ProteinITCWeaker than EGCGNot specified[6]
GallocatechinFat Mass and Obesity-Associated (FTO) ProteinMolecular Docking-7.70 kcal/mol (Binding Affinity)Not applicable[7]
EpigallocatechinTrypsinMolecular Dynamics-12.0 kcal/mol (Binding Free Energy)Not applicable[8]

Note: Direct experimental Kd values for this compound with various proteins are not extensively reported in the literature. The data for gallocatechin from molecular docking and dynamics studies provide an indication of its binding potential.

Experimental Protocols

Fluorescence Quenching Assay

This method relies on the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues. The binding of a ligand, such as this compound, in proximity to these residues can lead to a decrease (quenching) of the fluorescence intensity, which can be used to determine binding parameters.

a. Materials:

  • Purified target protein

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

b. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., 100 µM) in the assay buffer. Determine the precise concentration using a spectrophotometer at 280 nm.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol) and then create a series of dilutions in the assay buffer.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm or 295 nm to selectively excite tyrosine and tryptophan or just tryptophan residues, respectively.

    • Set the emission wavelength scan range from 300 nm to 450 nm.

    • Optimize excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • To a quartz cuvette, add a fixed concentration of the target protein (e.g., 2 µM) in the assay buffer.

    • Record the fluorescence spectrum of the protein alone (F0).

    • Sequentially add small aliquots of the this compound stock solution to the cuvette to achieve a range of final concentrations.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithmic equation: log[(F0-F)/F] = logKa + nlog[Q], where [Q] is the concentration of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[6]

a. Materials:

  • Purified target protein

  • This compound

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Isothermal Titration Calorimeter

b. Protocol:

  • Sample Preparation:

    • Dialyze both the protein and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

    • Determine the accurate concentrations of the protein and this compound solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Fill the sample cell with the protein solution (e.g., 10-50 µM).

    • Fill the injection syringe with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites) using the instrument's software to determine Ka, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed over it.

a. Materials:

  • Purified target protein (ligand)

  • This compound (analyte)

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

b. Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions at different concentrations over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) during the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound this compound without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the sensorgrams from different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Mandatory Visualizations

Gallocatechol_Protein_Binding_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Prep_Protein Prepare & Purify Target Protein Assay_Choice Select Assay Prep_Protein->Assay_Choice Prep_Gallo Prepare this compound Solution Prep_Gallo->Assay_Choice FQ Fluorescence Quenching Assay_Choice->FQ ITC Isothermal Titration Calorimetry Assay_Choice->ITC SPR Surface Plasmon Resonance Assay_Choice->SPR Analysis Analyze Binding Data FQ->Analysis ITC->Analysis SPR->Analysis Parameters Determine Binding Parameters (Kd, Ka, n, ΔH, ΔS) Analysis->Parameters

Caption: Experimental workflow for a this compound-protein binding assay.

Gallocatechol_Protein_Interaction cluster_protein Protein Binding Pocket cluster_this compound This compound AA1 Amino Acid 1 AA2 Amino Acid 2 AA3 Amino Acid 3 AA4 Amino Acid 4 Gallo Gallo->AA1 H-bond Gallo->AA2 Hydrophobic Interaction Gallo->AA4 H-bond

Caption: this compound interaction with a protein binding site.

References

Application Notes and Protocols for the Structural Elucidation of Gallocatechol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol, a flavan-3-ol (B1228485) found in various natural sources such as green tea, possesses significant biological activities, making its accurate structural identification crucial for research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one- and two-dimensional NMR techniques in the structural characterization of this compound. The methodologies outlined here will guide researchers in obtaining and interpreting high-quality NMR data for this and structurally related polyphenolic compounds.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for (+)-Catechin in Acetone-d6 (500 MHz for ¹H, 125 MHz for ¹³C). [1]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)
282.74.58 (d, J = 8.0)
368.93.97 (ddd, J = 8.0, 8.0, 5.5)
429.22.87 (dd, J = 16.0, 5.5), 2.49 (dd, J = 16.0, 8.0)
4a100.8-
5157.9-
696.35.92 (d, J = 2.1)
7157.3-
895.55.83 (d, J = 2.1)
8a157.2-
1'132.1-
2'115.76.84 (d, J = 1.8)
3'145.6-
4'145.5-
5'115.56.77 (d, J = 8.0)
6'119.66.71 (dd, J = 8.0, 1.8)

Note: Assignments were confirmed by 2D NMR experiments such as COSY, HMQC, and HMBC.[1] The chemical shifts for this compound are expected to be similar, with potential variations in the B-ring due to the additional hydroxyl group.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Acetone-d6 is a common choice for flavonoids due to its good solubilizing properties.[2] Other suitable solvents include methanol-d4 (B120146) and DMSO-d6.

  • Concentration:

    • For ¹H NMR, a concentration of 1-10 mg of the sample in 0.5-0.6 mL of deuterated solvent is typically sufficient for small molecules like this compound.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg in 0.5-0.6 mL of solvent is recommended.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 500 MHz spectrometer.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • 1D ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Structural Elucidation Workflow and Key NMR Correlations

The following diagrams illustrate the general workflow for the structural elucidation of this compound using NMR and the key correlations observed in 2D NMR spectra.

Gallocatechol_NMR_Workflow Workflow for this compound Structural Elucidation via NMR cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D Transfer to NMR tube NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Correlation Correlation Analysis Assignment->Correlation Structure Structure Confirmation Correlation->Structure Final_Report Final_Report Structure->Final_Report Final Structure

Caption: General workflow for NMR-based structural elucidation.

Gallocatechol_2D_NMR Key 2D NMR Correlations for this compound Structure H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H2->C3 C1_prime C-1' H2->C1_prime HMBC H4 H-4 H3->H4 H3->C3 C4 C-4 H4->C4 C4a C-4a H4->C4a C5 C-5 H4->C5 C8a C-8a H6 H-6 H6->C5 C7 C-7 H6->C7 C6 C6 H6->C6 C8 C8 H6->C8 H8 H-8 H8->C4a H8->C7 H8->C6 H8->C8 H2_prime H-2' H2_prime->C2 C2_prime C2_prime H2_prime->C2_prime H6_prime H-6' H6_prime->C2 C6_prime C6_prime H6_prime->C6_prime

Caption: Key 2D NMR correlations for structural assignment.

References

Application Notes and Protocols for the Quantification of Gallocatechol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol (GC), a flavan-3-ol (B1228485) and a member of the catechin (B1668976) family, is a polyphenol found in various plants, notably in green tea (Camellia sinensis)[1][2]. As a potent antioxidant, the accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for research into its various health benefits, which include anti-inflammatory, anti-cancer, and cardiovascular-protective effects. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, growing conditions, and extraction methodology. The following table summarizes representative quantitative data for this compound and related catechins in green tea extracts.

Plant SourceCompoundConcentration RangeAnalytical MethodReference
Green Tea (Camellia sinensis)Gallocatechin (GC)0.81 - 2.65 mg/gHPLC[3]
Green Tea (Camellia sinensis)Epigallocatechin (EGC)1.9 - 19.3 mg/gHPLC[4]
Green Tea (Camellia sinensis)Epigallocatechin gallate (EGCG)18.50 - 37.24 mg/gHPLC[3]
Green Tea (Camellia sinensis)Catechin (C)1.34 - 8.71 mg/gHPLC[3]
Green Tea (Camellia sinensis)Epicatechin (EC)0.5 - 5.8 mg/gHPLC[4]
Green Tea (Camellia sinensis)Epicatechin gallate (ECG)0.8 - 11.2 mg/gHPLC[4]
Green Tea (Camellia sinensis)Gallocatechin gallate (GCG)Present (qualitative)LC-MS[2]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and the use of validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous quantification of multiple catechins[5][6][7]. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed[8][9][10]. Spectrophotometric methods offer a simpler, more rapid, though less specific, alternative for estimating total catechin content[5][6][11][12][13].

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in plant extracts.

1. Sample Preparation (Solid-Liquid Extraction)

  • Objective: To efficiently extract catechins, including this compound, from the plant matrix.

  • Procedure:

    • Grind dried plant material to a fine powder.

    • Accurately weigh approximately 0.2 g of the powdered sample into an extraction tube[4].

    • Add 5.0 mL of 70% (v/v) methanol (B129727) in water[4].

    • Vortex the mixture thoroughly.

    • Perform the extraction in a water bath at 70°C for 10 minutes[4].

    • Centrifuge the mixture at 3,500 rpm for 10 minutes[4].

    • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants[4].

    • Adjust the final volume of the combined extract to 10 mL with 70% methanol[4].

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis[4].

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[14][15].

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid[4][15].

    • Solvent B: Acetonitrile or methanol[5][6][16].

  • Flow Rate: Typically 0.8 to 1.0 mL/min[14][17].

  • Column Temperature: Maintained at 25-30°C[4][14].

  • Detection Wavelength: Set at 280 nm for optimal detection of catechins[14][17][18].

  • Injection Volume: 10-20 µL[4][15].

3. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in the mobile phase. Generate a series of calibration standards by serial dilution of the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • Quantification: Inject the prepared plant extract sample. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation

  • The analytical method should be validated according to ICH guidelines to ensure reliability[16][19]. Key validation parameters include:

    • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be close to 1[13][14].

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively[14][16][20].

    • Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known amount of standard[14][19].

    • Precision: Assessed by determining the relative standard deviation (RSD) of replicate measurements (intra-day and inter-day)[14].

Protocol 2: Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and specificity, making it ideal for the analysis of complex matrices and for structural confirmation[8][21].

1. Sample Preparation

  • Follow the same extraction procedure as described in Protocol 1. The final extract may require further dilution depending on the sensitivity of the MS detector.

2. LC-MS Instrumentation and Conditions

  • LC System: Coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)[9].

  • Ionization Source: Electrospray ionization (ESI) is commonly used for catechin analysis, often in negative ion mode[21].

  • Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a mobile phase of acidified water and an organic solvent (acetonitrile or methanol)[8][15].

  • MS Detection: For quantitative analysis using a triple quadrupole mass spectrometer, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for high selectivity.

3. Quantification

  • Quantification is performed using an external calibration curve generated with a this compound standard, similar to the HPLC method. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Protocol 3: Spectrophotometric Estimation of Total Catechins

This method provides a rapid estimation of the total catechin content and is useful for high-throughput screening. However, it is not specific for this compound.

1. Principle

  • This method is often based on the reaction of catechins with a reagent such as vanillin-HCl or diazotized sulfanilamide (B372717) to produce a colored complex that can be measured spectrophotometrically[5][6][11][12].

2. Procedure (Vanillin-HCl Method)

  • Reagents:

  • Procedure:

    • Mix an aliquot of the plant extract with the vanillin reagent.

    • Add concentrated HCl to initiate the reaction.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 500-505 nm)[5][6].

  • Quantification:

    • A calibration curve is constructed using a known catechin standard (e.g., (+)-catechin or epigallocatechin gallate)[5][6]. The total catechin content in the extract is then expressed as equivalents of the standard used.

Visualizations

Gallocatechol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-UV/DAD filtration->hplc lcms LC-MS filtration->lcms spectro Spectrophotometry filtration->spectro quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification spectro->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation HPLC_Method_Overview cluster_hplc_system HPLC System mobile_phase Mobile Phase (A: Acidified Water, B: Acetonitrile/Methanol) pump Pump mobile_phase->pump autosampler Autosampler (Injects Sample) pump->autosampler column C18 Column autosampler->column detector UV/DAD Detector (280 nm) column->detector data_system Data System detector->data_system

References

Application Notes and Protocols for In Vitro Digestion Models of Gallocatechol Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol (GC) is a flavonoid, a type of polyphenol found in various plant-based foods and beverages, notably in green tea. Like other catechins, this compound is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. However, the bioavailability and, consequently, the bioefficacy of this compound are highly dependent on its stability during gastrointestinal digestion. Understanding the fate of this compound as it passes through the digestive tract is crucial for the development of functional foods and pharmaceutical formulations.

These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound using a standardized in vitro digestion model, the INFOGEST method. The provided information is intended to guide researchers in setting up and conducting robust and reproducible experiments to quantify the stability of this compound and to understand its potential transformations during digestion. While specific quantitative data for this compound is limited, data for the structurally similar and extensively studied catechin, epigallocatechin gallate (EGCG), is presented as a proxy to illustrate expected trends in stability.

Key Concepts in this compound Digestion

  • pH Sensitivity: Catechins like this compound are known to be unstable in neutral to alkaline environments, such as those found in the small intestine.[1][2] The acidic conditions of the stomach, however, are generally favorable for their stability.[1][2]

  • Enzymatic Degradation: Digestive enzymes may play a role in the transformation of this compound, although pH appears to be the dominant factor influencing its degradation.[3]

  • Metabolism by Gut Microbiota: A significant portion of ingested catechins that are not absorbed in the small intestine reaches the colon, where they are metabolized by the gut microbiota into various smaller phenolic compounds.[4] These metabolites may also possess biological activity.

  • Bioaccessibility: This refers to the fraction of an ingested compound that is released from the food matrix in the gastrointestinal tract and becomes available for absorption. In vitro digestion models are essential tools for estimating bioaccessibility.

Data Presentation: this compound Stability During In Vitro Digestion

The following table summarizes the expected stability of this compound at each stage of the INFOGEST 2.0 in vitro digestion model. The quantitative data presented is based on studies of the structurally similar catechin, epigallocatechin gallate (EGCG), and should be considered as an estimation for this compound. The stability is expressed as the percentage of the initial amount of the compound remaining at the end of each digestive phase.

Digestive PhaseKey ConditionsExpected this compound Stability (% Remaining)Reference
Oral Phase pH ~7.0, Presence of α-amylase, 2 min duration>95%[5][6]
Gastric Phase pH ~3.0, Presence of pepsin, 2 hours duration~90-100%[1][2][6]
Intestinal Phase pH ~7.0, Presence of pancreatin (B1164899) and bile salts, 2 hours duration<10% - 50% (highly variable)[1][2][7]

Note: The stability in the intestinal phase is highly variable and can be influenced by the food matrix and the presence of other dietary components.

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound using the internationally harmonized static in vitro digestion method, INFOGEST 2.0.[8][9]

Preparation of Simulated Digestive Fluids

Stock solutions for Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) should be prepared as described in the INFOGEST 2.0 protocol.[8][9]

In Vitro Digestion Protocol (INFOGEST 2.0)

This protocol is adapted for the assessment of a pure compound or a simple liquid formulation containing this compound.

1. Oral Phase:

  • In a 50 mL centrifuge tube, mix 5 mL of the this compound solution (at the desired concentration in water or a relevant food matrix) with 3.5 mL of SSF electrolyte stock solution.

  • Add 0.5 mL of human salivary α-amylase solution (1500 U/mL in SSF).

  • Add 25 µL of 0.3 M CaCl2.

  • Add 975 µL of water.

  • Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl if necessary.

  • Incubate at 37°C for 2 minutes in a shaking water bath.

2. Gastric Phase:

  • To the oral bolus from the previous step, add 7.5 mL of SGF electrolyte stock solution.

  • Add 1.6 mL of porcine pepsin solution (2000 U/mL in SGF).

  • Add 5 µL of 0.3 M CaCl2.

  • Add 0.7 mL of 1 M HCl to adjust the pH to 3.0. Verify and adjust as needed.

  • Add water to bring the total volume to 20 mL.

  • Incubate at 37°C for 2 hours in a shaking water bath.

3. Intestinal Phase:

  • To the gastric chyme, add 11 mL of SIF electrolyte stock solution.

  • Add 5.0 mL of pancreatin solution (800 U/mL in SIF, based on trypsin activity).

  • Add 2.5 mL of bile extract (160 mM).

  • Add 40 µL of 0.3 M CaCl2.

  • Add 1.5 mL of 1 M NaOH to adjust the pH to 7.0. Verify and adjust as needed.

  • Add water to bring the total volume to 40 mL.

  • Incubate at 37°C for 2 hours in a shaking water bath.

Sampling and Analysis:

  • Collect an aliquot of the digesta at the end of each phase (oral, gastric, and intestinal).

  • Immediately stop the enzymatic reactions by adding a suitable inhibitor (e.g., Pefabloc SC for serine proteases) or by flash freezing in liquid nitrogen and storing at -80°C until analysis.

  • For HPLC analysis, samples should be centrifuged (e.g., 10,000 x g for 10 min at 4°C) to remove precipitates. The supernatant should be filtered through a 0.22 µm syringe filter before injection.

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is suitable for the quantification of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might be: 0-10 min, 5-30% B; 10-20 min, 30-80% B; 20-25 min, 80-5% B; 25-30 min, 5% B. The program should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Quantification: this compound concentration is determined by comparing the peak area to a standard curve prepared with pure this compound standard.

Visualizations

Experimental Workflow for In Vitro Digestion of this compound

Gallocatechol_Digestion_Workflow cluster_prep Sample Preparation cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis GC_Sample This compound Sample Oral_Digestion Simulated Salivary Fluid (pH 7.0, α-amylase) 2 min @ 37°C GC_Sample->Oral_Digestion Start Gastric_Digestion Simulated Gastric Fluid (pH 3.0, Pepsin) 2 hours @ 37°C Oral_Digestion->Gastric_Digestion Gastric Digestion Oral_Sample S1 Oral_Digestion->Oral_Sample Intestinal_Digestion Simulated Intestinal Fluid (pH 7.0, Pancreatin, Bile) 2 hours @ 37°C Gastric_Digestion->Intestinal_Digestion Intestinal Digestion Gastric_Sample S2 Gastric_Digestion->Gastric_Sample HPLC_Analysis HPLC-UV Analysis (Quantification) Intestinal_Digestion->HPLC_Analysis Final Sample Intestinal_Sample S3 Intestinal_Digestion->Intestinal_Sample Oral_Sample->HPLC_Analysis Aliquot Gastric_Sample->HPLC_Analysis Aliquot Intestinal_Sample->HPLC_Analysis Aliquot Gallocatechol_Signaling_Pathway cluster_stimulus Cellular Stress cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Inhibition Inflammatory_Stimuli->NFkB GC This compound / Metabolites GC->Nrf2 Promotes GC->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes Inhibition of Transcription Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation

References

Gallocatechol: A Potent Modulator of Enzyme Activity for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gallocatechol, a flavonoid and a natural component of green tea, is a member of the catechin (B1668976) family. These compounds are of significant interest in the scientific community due to their diverse biological activities, including antioxidant and anti-inflammatory properties. A key aspect of their mechanism of action is the ability to interact with and modulate the function of various enzymes. This document provides detailed application notes and protocols for utilizing this compound in the study of enzyme inhibition kinetics. Understanding how this compound and its derivatives, such as gallocatechin gallate (GCG), inhibit specific enzymes can provide valuable insights into cellular signaling pathways and offer a basis for the development of novel therapeutic agents.

Data Presentation: Enzyme Inhibition by this compound and Related Compounds

The inhibitory effects of this compound and its galloylated form, gallocatechin gallate (GCG), have been evaluated against several enzymes. The following table summarizes key quantitative data, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), from various studies. For comparison, data for the closely related and extensively studied epigallocatechin-3-gallate (EGCG) are also included.

CompoundEnzymeSubstrateIC50KiInhibition TypeReference
Gallocatechin Gallate (GCG)α-AmylaseStarch--Mixed-type[1]
Gallocatechin Gallate (GCG)α-Glucosidasep-Nitrophenyl-α-D-glucopyranoside--Non-competitive[1]
Gallocatechin Gallate (GCG)TyrosinaseL-DOPA36.8 ± 0.21 µM-Mixed-type[2]
Epigallocatechin-3-gallate (EGCG)TyrosinaseL-DOPA39.4 ± 0.54 µM-Mixed-type[2]
Epigallocatechin-3-gallate (EGCG)Xanthine OxidaseXanthine19.33 ± 0.45 µM-Mixed-type[3]
Epigallocatechin-3-gallate (EGCG)Catechol-O-methyltransferase (COMT)2-hydroxyestradiol70 nM-Non-competitive[4]
Epigallocatechin-3-gallate (EGCG)Inducible Nitric Oxide Synthase (iNOS)Arginine--Competitive[5]
(-)-Catechin-3-O-gallate (CG)Cytochrome P450 2C9-7.60 µM9.76 ± 0.47 µMNon-competitive[6][7]
Epigallocatechin-3-gallate (EGCG)Cytochrome P450 1A2-8.93 µM14.3 ± 0.09 µMCompetitive[6][7]

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with this compound. These can be adapted for various enzymes.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on an enzyme that produces a chromogenic product.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound (or Gallocatechin Gallate)

  • Appropriate buffer solution for the enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the appropriate buffer.

    • Prepare a stock solution of the substrate in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Buffer solution

      • This compound solution at various concentrations (test wells) or solvent (control well).

      • Enzyme solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at the wavelength corresponding to the product formation at time zero.

    • Continue to measure the absorbance at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of Inhibition Type using Lineweaver-Burk Plot

This protocol outlines the steps to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed) by this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a series of substrate concentrations.

    • For each substrate concentration, prepare a set of reactions with varying concentrations of this compound (including a zero-inhibitor control).

    • Follow the general assay procedure outlined in Protocol 1 to measure the initial reaction velocities (v).

  • Data Analysis:

    • For each this compound concentration, plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). This is the Lineweaver-Burk plot.

    • Analyze the resulting plots:

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Mixed inhibition: The lines will intersect at a point other than on the axes.

      • Uncompetitive inhibition: The lines will be parallel.

  • Determination of Ki:

    • The inhibition constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation, which varies depending on the type of inhibition.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound-related Compounds

This compound and its analogs have been shown to influence key cellular signaling pathways, often through the inhibition of upstream kinases or other regulatory enzymes. The following diagrams illustrate the potential points of intervention for this compound based on studies of related catechins like EGCG.

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Inhibition JNK JNK This compound->JNK Inhibition p38 p38 This compound->p38 Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Stress Stress Stress->JNK Stress->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Proliferation Cell Proliferation, Inflammation, Apoptosis TranscriptionFactors->Proliferation

Caption: this compound's potential inhibition of the MAPK signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT This compound->AKT Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival

Caption: this compound's potential inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying the enzyme inhibition kinetics of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - this compound dilutions - Buffer AssaySetup Set up reactions in 96-well plate: - Buffer - this compound/Control - Enzyme Reagents->AssaySetup Preincubation Pre-incubate at optimal temperature AssaySetup->Preincubation ReactionStart Initiate reaction with substrate Preincubation->ReactionStart Measurement Measure product formation (e.g., absorbance change) over time ReactionStart->Measurement CalcVelocity Calculate initial reaction velocities Measurement->CalcVelocity CalcInhibition Calculate % Inhibition CalcVelocity->CalcInhibition LineweaverBurk Perform Lineweaver-Burk analysis CalcVelocity->LineweaverBurk IC50 Determine IC50 value CalcInhibition->IC50 InhibitionType Determine Inhibition Type & Ki LineweaverBurk->InhibitionType

Caption: Workflow for this compound Enzyme Inhibition Kinetics Study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gallocatechol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving gallocatechol extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Question 1: My initial crude extract has a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low initial yield is a frequent challenge. The primary causes often relate to the plant material preparation and the chosen extraction method.

Potential Causes & Solutions:

  • Inadequate Grinding of Plant Material: The particle size of your plant material significantly impacts extraction efficiency. Larger particles have a reduced surface area-to-volume ratio, which limits the solvent's ability to penetrate the plant matrix.[1][2]

    • Solution: Grind the dried plant material into a fine, uniform powder to maximize the surface area available for solvent interaction.[1]

  • Suboptimal Solvent Choice: The polarity of the solvent must be appropriate for this compound.

    • Solution: Polar solvents such as methanol, ethanol, acetone, and water, or combinations thereof, are commonly used for catechin (B1668976) extraction.[3][4] Testing a range of solvents with varying polarities can help identify the most effective one for your specific plant material.[1]

  • Inefficient Extraction Method: Simple maceration or percolation can be time-consuming and may result in lower yields compared to more advanced techniques.[1]

    • Solution: Consider employing advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can shorten extraction times and increase yields.[1][3][5]

  • Poor Solvent-to-Solid Ratio: An insufficient volume of solvent can become saturated with various compounds before all the this compound is extracted.[2]

    • Solution: Increasing the solvent-to-solid ratio can improve the yield. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.[1]

Question 2: I'm observing degradation of my target compound. How can I prevent this?

Answer:

This compound and other catechins can be sensitive to heat and pH, leading to degradation through processes like epimerization and oxidation.[3][4][6][7]

Potential Causes & Solutions:

  • High Extraction Temperature: Prolonged exposure to high temperatures can cause thermal degradation and epimerization of catechins.[3][4][6] For instance, high temperatures can lead to the conversion of epigallocatechin gallate (EGCG) to its epimer, gallocatechin gallate (GCG).[3][4][8]

    • Solution: Optimize the extraction temperature. For heat-sensitive compounds, consider using methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE).[3][9][10] If using heat, determine the optimal temperature that maximizes yield without causing significant degradation. For example, one study found the optimal temperature for EGCG extraction using hot water to be 85°C.[11]

  • Inappropriate pH: The stability of catechins is pH-dependent.[7] For example, EGCG stability decreases as the pH increases.[7] Strong basic conditions can accelerate hydrolysis and oxidation.[12]

    • Solution: Control the pH of your extraction solvent. Using buffers during aqueous extractions can help maintain a stable pH.[1] An acidic pH is generally better for catechin stability.[7]

  • Oxidation: Catechins are prone to oxidation, especially in the presence of light and air.

    • Solution: Work at low temperatures and protect your samples from light and air where possible.[1] Adding antioxidants to the extraction solvent can also be beneficial.[1]

Question 3: My extract contains a high level of impurities, such as caffeine (B1668208). How can I remove them?

Answer:

Co-extraction of impurities is a common issue, especially when using polar solvents.

Potential Causes & Solutions:

  • Solvent Polarity: The solvent used to extract this compound may also be effective at solubilizing other compounds like caffeine.

    • Solution: A common method to remove caffeine is to partition the extract with a non-polar solvent like chloroform.[13][14] The catechins will remain in the more polar aqueous or ethyl acetate (B1210297) phase. Another approach involves precipitating ester catechins with caffeine, followed by separation and removal of the caffeine.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for this compound extraction?

A1: Polar solvents are generally the most effective for extracting catechins like this compound. These include:

  • Water

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Mixtures of the above solvents (e.g., ethanol/water mixtures)[3][4]

The choice of solvent will depend on the specific plant material and the desired purity of the final extract.

Q2: What is Ultrasound-Assisted Extraction (UAE) and what are its advantages?

A2: Ultrasound-Assisted Extraction (UAE) uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer.[10][15]

Advantages of UAE:

  • Increased Yield: Can lead to higher extraction yields compared to conventional methods.[16]

  • Reduced Extraction Time: Significantly shortens the time required for extraction.[16]

  • Lower Temperatures: Can be performed at lower temperatures, which is beneficial for heat-sensitive compounds like this compound.[3][9][10]

  • Reduced Solvent Consumption: Often requires less solvent than conventional methods.[10]

Q3: What is Microwave-Assisted Extraction (MAE) and what are its benefits?

A3: Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction of bioactive compounds.[5][17]

Benefits of MAE:

  • Rapid Extraction: Significantly reduces extraction time compared to conventional methods.[17][18]

  • Higher Yields: Can improve the extraction yield of polyphenols.[5]

  • Reduced Solvent Usage: Generally requires less solvent.[5]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other catechins in plant extracts.[13][19][20][21] This technique separates the different compounds in the extract, allowing for their individual identification and quantification by comparing them to analytical standards.[19][21]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Catechins (including this compound)

Extraction MethodSolventTemperature (°C)TimeYieldReference
Hot Water ExtractionWater8045 min83.06 mg CE/g extract[22]
Microwave-Assisted Extraction (MAE)Water8030 min97.46 mg CE/g extract[22]
Ultrasound-Assisted Extraction (UAE)55.4% Ethanol74.459.6 min9.8 mg GAE/g[23][24]
Subcritical Water Extraction (SWE)Water1206 min4.665% EGCG[6]
β-Cyclodextrin Solution25 g/L aqueous β-CD6060 min118.7 mg/g EGCG[25]

CE: Catechin Equivalents; GAE: Gallic Acid Equivalents

Experimental Protocols

Protocol 1: General Hot Water Extraction

  • Preparation: Weigh the dried and finely ground plant material.

  • Extraction: Add distilled water to the plant material, typically at a ratio of 1:20 to 1:40 (w/v).[6]

  • Heating: Heat the mixture to a desired temperature (e.g., 80-100°C) for a specified time (e.g., 20-60 minutes).[6][13]

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the extract using a rotary evaporator to reduce the volume.

  • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.[4][14]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation: Place a known amount of dried, powdered plant material into an extraction vessel.

  • Solvent Addition: Add the chosen solvent (e.g., an ethanol/water mixture) at a specific solvent-to-solid ratio.[23]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes) and temperature.[15][23]

  • Separation: Centrifuge or filter the mixture to separate the extract from the plant residue.

  • Analysis: The supernatant can then be used for further purification or analysis.

Visualizations

G cluster_start Start cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_end Final Product start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (e.g., Maceration, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) concentration->partitioning chromatography Chromatography (Optional, for high purity) partitioning->chromatography end This compound-Rich Extract partitioning->end If high purity not required chromatography->end

Caption: General workflow for this compound extraction.

G cluster_material Plant Material Issues cluster_solvent Solvent Issues cluster_method Methodology Issues start Low this compound Yield particle_size Check Particle Size start->particle_size Is material finely ground? increase_grinding Increase Grinding particle_size->increase_grinding No solvent_polarity Optimize Solvent Polarity particle_size->solvent_polarity Yes increase_grinding->solvent_polarity test_solvents Test Different Solvents/ Mixtures solvent_polarity->test_solvents Is polarity optimal? No solvent_ratio Check Solvent:Solid Ratio solvent_polarity->solvent_ratio Yes test_solvents->solvent_ratio increase_ratio Increase Ratio solvent_ratio->increase_ratio Is ratio sufficient? No time_temp Optimize Time & Temp solvent_ratio->time_temp Yes increase_ratio->time_temp adjust_params Adjust Parameters time_temp->adjust_params Are parameters optimal? No method_type Consider Advanced Method time_temp->method_type Yes adjust_params->method_type use_uae_mae Use UAE or MAE method_type->use_uae_mae Using conventional method? Yes end Improved Yield method_type->end No use_uae_mae->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Preservation of Gallocatechol Integrity During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of gallocatechol during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is turning yellow/brown. What is happening?

A1: The discoloration of your this compound solution is a primary indicator of degradation, specifically oxidation. This compound is a polyphenol with multiple hydroxyl groups that are highly susceptible to oxidation when exposed to oxygen. This process leads to the formation of quinones and subsequently more complex, colored polymeric compounds. This reaction is accelerated by neutral or alkaline pH, elevated temperatures, and exposure to light.[1][2][3]

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. This compound is significantly more stable in acidic conditions (pH 3-5).[4][5] If your experimental conditions permit, adjust the pH to this range using a suitable buffer (e.g., citrate (B86180) buffer).

  • Oxygen Exposure: Your solution has likely been exposed to atmospheric oxygen. For future preparations, deaerate your solvent by sparging with an inert gas like nitrogen or argon before dissolving the this compound.[6][7]

  • Storage Temperature: Ensure the solution is stored at a low temperature. Refrigeration (2-8°C) is recommended for short-term storage, while freezing (-20°C or -80°C) is preferable for long-term preservation.[8]

Q2: I'm seeing new peaks in my HPLC analysis of a stored this compound sample. What are they?

A2: The appearance of new peaks in your chromatogram indicates the formation of degradation products. The primary degradation pathways for this compound and its derivatives are auto-oxidation and epimerization.[3][7] Common degradation products include:

  • This compound Dimers: Formed through oxidative coupling.[3]

  • Epimers: Such as (-)-epigallocatechin (B1671488) gallate (EGCG) if you started with (-)-gallocatechin (B1674406) gallate (GCG).[7][9]

  • Hydrolysis Products: If working with galloylated forms like GCG, you may see peaks for gallic acid and gallocatechin itself.[6][7]

  • Oxidation Products: Simpler phenolic acids or aldehydes can result from the cleavage of the flavonoid rings under strong oxidative conditions.[2][10]

Troubleshooting Steps:

  • Review Storage Conditions: Cross-reference your storage procedure with the best practices outlined in this guide. Key factors to check are pH, temperature, and protection from oxygen and light.

  • Use a Stabilizer: For future experiments, consider adding an antioxidant like ascorbic acid (Vitamin C) to your solution.[6][7] Ascorbic acid preferentially oxidizes, thereby sparing the this compound.

  • Analytical Standard: If possible, run standards of potential degradation products (e.g., gallic acid) to confirm the identity of the new peaks.

Q3: How can I prepare a this compound solution for a cell culture experiment to maximize its stability?

A3: this compound is notoriously unstable in typical cell culture media (e.g., DMEM/F12), which are often buffered at a physiological pH of ~7.4 and kept at 37°C.[6][7] Under these conditions, its half-life can be very short.

Recommended Procedure:

  • Prepare a Concentrated Stock: Dissolve the this compound in a solvent in which it is more stable and can be stored long-term (e.g., DMSO for freezing, or an acidified aqueous buffer).

  • Use Stabilizers: The addition of ascorbic acid to the stock solution can help preserve it.[6]

  • Minimize Oxygen: Prepare the stock solution using deoxygenated solvent and store it under an inert gas (nitrogen or argon).

  • Add Immediately Before Use: Add the this compound stock solution to the cell culture medium immediately before treating the cells to minimize the time it spends in the destabilizing environment of the culture medium.

Data on this compound Derivative Stability

While specific quantitative data for this compound is limited, extensive research on its closely related derivatives, (-)-gallocatechin gallate (GCG) and (-)-epigallocatechin gallate (EGCG), provides valuable insights. The stability of these compounds is primarily influenced by pH and temperature.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant of EGCG [1][11]

pHTemperature (°C)Degradation Rate Constant (s⁻¹)Stability
3251.06 x 10⁻⁷Very High
825-Low
81358.83 x 10⁻²Very Low

As a proxy, the stability of this compound is expected to follow a similar trend, with stability decreasing as pH and temperature increase.

Table 2: Efficacy of Ascorbic Acid (Vitamin C) as a Stabilizer for EGCG at 80°C [12][13]

FormulationIncubation Time (hours)EGCG Recovery Rate (%)
EGCG alone432.34%
EGCG + Ascorbic Acid + Glycerol (B35011)498.90%

Table 3: Impact of Storage Conditions on GCG Stability in Aqueous Solution (pH 7.0) [14]

ConditionObservation after 24h at Room Temp
Standard Aqueous SolutionSignificant Degradation
Nitrogen-Saturated SolutionImproved Stability
Addition of Ascorbic AcidSignificant Stabilization
Exposure to Bivalent Cations (e.g., Cu²⁺)Accelerated Degradation

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Aqueous Stock Solution

Objective: To prepare an aqueous stock solution of this compound with enhanced stability for short to medium-term storage.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Ascorbic acid (Vitamin C)

  • Citric acid

  • Nitrogen or Argon gas with a regulator and tubing

  • Sterile, amber glass vials with airtight caps

Procedure:

  • Solvent Deoxygenation: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Acidification: Dissolve citric acid in the deoxygenated water to reach a final pH between 3.5 and 4.5. This acidic environment is optimal for catechin (B1668976) stability.[15]

  • Add Stabilizer: Dissolve ascorbic acid into the acidified, deoxygenated water. A common starting concentration is a 1:1 molar ratio with the this compound.

  • Dissolve this compound: Weigh the desired amount of this compound powder and dissolve it into the prepared stabilizer solution. Mix gently to avoid reintroducing oxygen.

  • Aliquoting and Storage:

    • Dispense the solution into amber glass vials.

    • Before sealing, flush the headspace of each vial with nitrogen or argon gas for 30-60 seconds to displace any remaining air.[16]

    • Seal the vials tightly.

    • For short-term storage (up to 1 week), store at 2-8°C.

    • For long-term storage, store at -20°C or -80°C.

Protocol 2: Monitoring this compound Degradation via HPLC

Objective: To quantify the concentration of this compound over time to assess its stability under specific storage conditions.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • This compound stock solution (prepared as in Protocol 1)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • This compound analytical standard

Procedure:

  • Method Setup: Develop an isocratic or gradient HPLC method capable of resolving this compound from its potential degradation products. A C18 column is commonly used. Set the UV detector to the wavelength of maximum absorbance for this compound (approx. 270-280 nm).[10]

  • Calibration Curve: Prepare a series of dilutions of a known concentration of the this compound analytical standard. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Initial Analysis (Time 0): Immediately after preparing your experimental this compound solution, take an aliquot, filter it if necessary (0.22 µm syringe filter), and inject it into the HPLC system. This will serve as your baseline concentration.

  • Incubation: Store your this compound solution under the conditions you wish to test (e.g., different temperatures, pH values, or in the presence of various stabilizers).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours, and weekly thereafter), remove an aliquot from the stored solution.

  • Sample Preparation and Injection: Allow the aliquot to come to room temperature if frozen. Filter and inject it into the HPLC.

  • Data Analysis:

    • Quantify the this compound peak area in your samples.

    • Using the calibration curve, determine the concentration of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the Time 0 sample.

    • Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.

Visualizations

Gallocatechol_Degradation_Pathway GC This compound H2O2 Hydrogen Peroxide (H2O2) GC->H2O2 produces Quinone Semiquinone Radical / o-Quinone GC->Quinone Oxidation O2 Oxygen (O2) O2->Quinone Light Light / Temp / High pH Light->Quinone Dimers Dimers / Polymers (Colored Products) Quinone->Dimers Polymerization RingCleavage Ring Cleavage Products (e.g., Phenolic Acids) Quinone->RingCleavage Further Oxidation

Caption: Primary oxidative degradation pathway of this compound.

Experimental_Workflow_Stabilization start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (N2 / Ar Sparging) start->deoxygenate acidify 2. Acidify Solvent (pH 3.5-4.5 with Citric Acid) deoxygenate->acidify add_stabilizer 3. Add Antioxidant (e.g., Ascorbic Acid) acidify->add_stabilizer dissolve 4. Dissolve this compound add_stabilizer->dissolve aliquot 5. Aliquot into Amber Vials dissolve->aliquot inert_headspace 6. Flush Headspace with N2 / Ar aliquot->inert_headspace store 7. Store at Low Temperature (2-8°C or -20°C / -80°C) inert_headspace->store end End: Stable this compound Stock store->end Troubleshooting_Logic issue Issue Detected: Degradation (Color Change / New Peaks) check_ph Is pH acidic (<6)? issue->check_ph check_o2 Was oxygen excluded? check_ph->check_o2 Yes fix_ph Action: Adjust pH to 3.5-4.5 Use acidified buffer check_ph->fix_ph No check_temp Was it stored cold? check_o2->check_temp Yes fix_o2 Action: Deaerate solvent Use inert gas (N2/Ar) check_o2->fix_o2 No check_light Was it protected from light? check_temp->check_light Yes fix_temp Action: Store at 2-8°C or frozen check_temp->fix_temp No fix_light Action: Use amber vials Store in the dark check_light->fix_light No

References

Optimizing mobile phase for Gallocatechol separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gallocatechol Separation

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the mobile phase for the reversed-phase HPLC separation of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for the analysis of this compound and other catechins is a gradient elution using a binary mobile phase system.[1][2] This typically consists of:

A widely used acidic modifier is 0.1% formic acid or acetic acid in both phases.[2][3] A typical starting gradient might be 5-10% B, increasing to 30-40% B over 20-30 minutes.

Q2: Which organic solvent is better for separating catechins: acetonitrile or methanol?

Both acetonitrile and methanol are effective organic modifiers. However, for some catechin (B1668976) separations, a water/methanol mobile phase can provide superior baseline resolution and better peak shapes compared to a water/acetonitrile mobile phase.[3] It is often beneficial to screen both solvents during method development to determine the optimal choice for your specific separation needs.

Q3: Why is it necessary to add acid to the mobile phase?

Adding an acid, such as formic acid, acetic acid, or phosphoric acid, is critical to control the mobile phase pH.[1][4][5] this compound is a phenolic compound with multiple hydroxyl groups. At a low pH (typically 2.5-3.5), these hydroxyl groups remain protonated (non-ionized). This is crucial for two main reasons:

  • Consistent Retention: It prevents fluctuations in the analyte's ionization state, leading to stable and reproducible retention times.[5]

  • Improved Peak Shape: It suppresses the ionization of residual silanol (B1196071) groups on the surface of silica-based stationary phases. This minimizes secondary electrostatic interactions, which are a primary cause of peak tailing for phenolic compounds.[4]

Q4: What is the ideal pH for the mobile phase?

Troubleshooting Guide

Problem: My this compound peak is tailing or asymmetrical.

Peak tailing is the most common issue when analyzing phenolic compounds.[4]

Potential Cause Solution
Secondary Silanol Interactions The phenolic hydroxyl groups on this compound are interacting with active silanol groups on the HPLC column packing.[4] This is the most likely cause. Solution: Lower the pH of your mobile phase to 2.5-3.0 by adding an acidifier like 0.1% formic acid, phosphoric acid, or TFA.[1][4] This protonates the silanol groups, minimizing unwanted interactions. Using a modern, high-purity, end-capped C18 column can also significantly reduce this effect.[4]
Mobile Phase pH is too High If the mobile phase pH is not sufficiently acidic, the hydroxyl groups on this compound can become partially ionized, leading to peak distortion.[4] Solution: Ensure the aqueous component of your mobile phase is adjusted to a pH between 2.5 and 3.5 before mixing with the organic solvent.[5]
Sample Overload Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion.[6][7] Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, sample overload was the issue. Optimize the sample concentration accordingly.
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion. Solution: Whenever possible, dissolve your standard and samples in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[4]
Column Contamination or Void Accumulation of contaminants on the column frit or a void in the packing material can lead to poor peak shape for all analytes.[6][8] Solution: First, try flushing the column with a strong solvent. If this fails, replace the guard column if one is in use. As a last resort, the analytical column may need to be replaced.[9]

Data Presentation

The following table summarizes the expected effect of mobile phase variables on the separation of this compound and related catechins based on typical RP-HPLC behavior.

Table 1: Effect of Mobile Phase Parameters on Catechin Separation

Parameter ChangeEffect on this compound Retention TimeEffect on Peak Shape & ResolutionRationale
Increase % Organic Solvent (e.g., from 15% to 25% Acetonitrile)DecreaseMay decrease resolution if peaks are already close.The mobile phase becomes more non-polar, increasing its elution strength and causing analytes to elute faster.[10]
Change Organic Solvent (Acetonitrile to Methanol)May increase or decreaseCan significantly alter selectivity and improve peak shape for some catechins.[3]Methanol and acetonitrile have different solvent properties, leading to different interactions with the analyte and stationary phase, which alters selectivity.
Decrease Mobile Phase pH (e.g., from pH 4.5 to pH 2.8)Slight IncreaseSignificant improvement; reduces peak tailing.Suppresses ionization of both the analyte's hydroxyl groups and stationary phase silanol groups, reducing secondary interactions and improving peak symmetry.[4][5]
Increase Acid Modifier Conc. (e.g., from 0.05% to 0.1% Formic Acid)MinimalMay improve peak shape.Ensures sufficient buffering capacity to maintain a stable low pH and effectively mask residual silanol activity.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

    • Carefully add 1 mL of concentrated formic acid to the water.

    • Cap the bottle and swirl gently to ensure the solution is thoroughly mixed.

    • Filter the solution through a 0.45 µm membrane filter to remove particulates.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging for 15-20 minutes to remove dissolved gases.

  • Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L safety-coated glass bottle.

    • Carefully add 1 mL of concentrated formic acid.

    • Cap, swirl to mix, filter, and degas as described for the aqueous phase.

  • System Setup:

    • Place the respective solvent lines into Mobile Phase A and B bottles.

    • Thoroughly purge the HPLC system pumps and lines to ensure the new mobile phase has completely replaced the old one.

Protocol 2: General Method for Mobile Phase Optimization

  • Initial Scouting Gradient:

    • Equip the HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 280 nm.[1][11]

    • Run a broad scouting gradient from 5% B to 95% B over 30 minutes to determine the approximate elution percentage of this compound.

  • Focusing the Gradient:

    • Based on the scouting run, create a shallower gradient around the elution point of this compound. For example, if it eluted at 30% B, try a new gradient from 10% B to 40% B over 25 minutes.

  • Isocratic Hold vs. Gradient:

    • If resolution from nearby impurities is sufficient, an isocratic method can be developed from the gradient results for faster run times. For example, an optimized isocratic method for a mix of catechins was achieved with water:acetonitrile (87:13) containing 0.05% TFA.[12]

  • Assessing Peak Shape:

    • During all runs, critically evaluate the peak tailing factor. If the tailing factor is >1.5, ensure the mobile phase pH is sufficiently low (pH 2.5-3.0). Consider testing different acidifiers (e.g., formic acid vs. phosphoric acid) as this can sometimes improve peak shapes.[1]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Isolate this compound) scout 1. Run Broad Scouting Gradient (e.g., 5-95% Acetonitrile w/ 0.1% Formic Acid) start->scout eval1 2. Evaluate Chromatogram scout->eval1 tailing Is Peak Tailing > 1.5? eval1->tailing Check Peak Shape adjust_ph 3a. Lower Mobile Phase pH (Target pH 2.5-3.0) Test different acids (Formic, Phosphoric) tailing->adjust_ph Yes resolution Is Resolution Adequate? tailing->resolution No adjust_ph->scout Re-run adjust_gradient 3b. Optimize Gradient Slope (Make shallower around target peaks) resolution->adjust_gradient No isocratic 5. Convert to Isocratic Method (Optional, for speed) resolution->isocratic Yes adjust_gradient->scout Re-run change_solvent 4. Change Organic Modifier (Switch Acetonitrile <=> Methanol) adjust_gradient->change_solvent If still poor change_solvent->scout Re-run final Final Validated Method isocratic->final

References

Gallocatechol solubility problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of gallocatechol and its derivatives in cell culture media. Our aim is to help you overcome common challenges, such as solubility and stability issues, to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound and its gallate derivatives exhibit poor solubility in aqueous solutions. The recommended solvent for preparing a concentrated stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Ethanol and methanol (B129727) can also be used.[3][4] It is crucial to use a freshly opened bottle of the solvent, as moisture absorption can significantly reduce the compound's solubility.[1][5]

Q2: Why does my this compound precipitate when I add it to the cell culture medium?

A2: Precipitation of this compound in cell culture medium is a frequent issue, primarily due to its hydrophobic nature. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate. This phenomenon is often referred to as "solvent shock."[2] Other factors include the final concentration exceeding its solubility limit in the medium and interactions with media components like salts and proteins.[2]

Q3: How stable is this compound in cell culture medium?

A3: this compound and its gallate form (GCG) are known to be unstable in common cell culture media, such as DMEM/F12, under physiological conditions (pH 7.4, 37°C).[6][7] The stability is dependent on concentration, pH, temperature, and the presence of dissolved oxygen and bivalent cations.[6][8] Degradation can be rapid, with a significant loss of the compound observed in a short period. For instance, the related compound epigallocatechin gallate (EGCG) has a reported half-life as short as 4 minutes in DMEM at 37°C.[9]

Q4: What are the consequences of this compound degradation in my experiments?

A4: The degradation of this compound not only reduces its effective concentration, leading to inaccurate dose-response relationships, but also results in the formation of various degradation products.[6][9] These byproducts, which can include hydrogen peroxide and various quinones, may exert their own biological effects, potentially leading to misleading or artifactual experimental outcomes.[10][11][12]

Q5: How can I improve the stability of this compound in my cell culture experiments?

A5: To enhance the stability of this compound in your experimental setup, consider the following strategies:

  • Use of Stabilizers: The addition of ascorbic acid (Vitamin C) has been shown to significantly improve the stability of GCG by protecting it from auto-oxidation.[6][13][14]

  • Nitrogen Saturation: Preparing buffers and media under a nitrogen atmosphere can help to reduce the levels of dissolved oxygen, thereby slowing down oxidative degradation.[6][7]

  • pH Control: this compound is more stable at a lower pH. If your experimental design allows, using a medium with a slightly acidic pH can help.[15]

  • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use to minimize degradation over time.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Solution
Precipitate forms immediately upon adding the stock solution to the medium. Solvent Shock: The abrupt change in polarity causes the compound to precipitate.[2]Perform an intermediate dilution step. Dilute the DMSO stock solution in a small volume of pre-warmed medium first, then add this to the final volume. Add the stock solution dropwise to the medium while gently swirling.[5]
High Final Concentration: The final concentration of this compound in the medium exceeds its solubility limit.Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum workable concentration.[2] Consider lowering the final concentration for your experiments.
Cells in the vehicle control group (DMSO only) show signs of toxicity. High DMSO Concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells.Reduce the final DMSO concentration to 0.1% or lower. This can be achieved by preparing a more concentrated stock solution or by performing serial dilutions.[2][3][16] Always include a vehicle control with the same final DMSO concentration as your experimental groups.
Inconsistent or unexpected experimental results between replicates. Compound Degradation: this compound is degrading at different rates in your experiments.[9]Prepare fresh working solutions for each experiment. Standardize the time between adding the compound and starting the assay. Protect solutions from light and minimize exposure to air.[9]
Formation of Bioactive Degradation Products: Degradation products like hydrogen peroxide are influencing the results.[9][11]Consider adding catalase to the medium to neutralize hydrogen peroxide, if appropriate for your experimental model. Be aware that this may alter the compound's mechanism of action.

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityMolar Concentration (mM)
(-)-Gallocatechin (B1674406) gallate (GCG)DMSO≥ 100 mg/mL≥ 218.16
(-)-Gallocatechin gallate (GCG)DMSO92 mg/mL200.71
(-)-Gallocatechin gallate (GCG)Ethanol90 mg/mL-
(-)-Gallocatechin gallate (GCG)Water< 1 mg/mL-
(+)-GallocatechinDMSO100 mg/mL (ultrasonic)326.51
(+)-GallocatechinWater3.33 mg/mL (ultrasonic)10.87
(-)-Epigallocatechin gallate (EGCG)DMSO~25 mg/mL~54.5
(-)-Epigallocatechin gallate (EGCG)Ethanol~20 mg/mL~43.6
(-)-Epigallocatechin gallate (EGCG)Water (PBS, pH 7.2)~25 mg/mL~54.5

Data compiled from multiple sources.[1][17][18][19] Note that solubility can be affected by factors such as temperature and the purity of the compound and solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50-100 mM). Use fresh, unopened DMSO to ensure minimal water content.[1][5]

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[5]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step for preventing contamination in cell culture.[3][5]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][5]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Objective: To dilute the concentrated DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium (with or without serum, as required by the experiment)

  • Sterile tubes

Procedure:

  • Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent "solvent shock," perform an intermediate dilution.[5] Add a small volume of the stock solution to a larger volume of pre-warmed cell culture medium and mix gently. For example, dilute a 100 mM stock solution 1:100 in medium to obtain a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution directly if performing a single dilution step) to the cell culture wells containing pre-warmed medium to achieve the desired final concentration.

  • Ensure rapid and thorough mixing by gently pipetting up and down or by gently swirling the plate.

  • Use the freshly prepared medium containing this compound for your experiment immediately to minimize the risk of degradation and precipitation over time.[9]

Visualizations

Gallocatechol_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve Completely add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw intermediate Intermediate Dilution (in pre-warmed medium) thaw->intermediate final_dilution Final Dilution in Cell Culture Plate intermediate->final_dilution use_immediately Use Immediately in Experiment final_dilution->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Precipitation node_action node_action node_result node_result start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock dilution_method Used Intermediate Dilution? check_stock->dilution_method Yes prepare_fresh_stock Prepare Fresh Stock with Anhydrous DMSO check_stock->prepare_fresh_stock No concentration Is Final Concentration Too High? dilution_method->concentration Yes use_intermediate Perform Intermediate Dilution Step dilution_method->use_intermediate No lower_conc Lower Final Concentration concentration->lower_conc Yes resolved Issue Resolved concentration->resolved No prepare_fresh_stock->check_stock use_intermediate->resolved lower_conc->resolved

Caption: Logical workflow for troubleshooting this compound precipitation.

Gallocatechol_Degradation_Pathway GC This compound (in cell culture medium) Conditions Physiological Conditions (37°C, pH 7.4, O2) Oxidation Auto-oxidation & Degradation GC->Oxidation Conditions->Oxidation Products Degradation Products Oxidation->Products H2O2 Hydrogen Peroxide (H₂O₂) Products->H2O2 Quinones Quinones Products->Quinones Dimers Dimers/Oligomers Products->Dimers Bio_Effects Altered Biological Effects & Experimental Artifacts Products->Bio_Effects

Caption: Simplified this compound degradation pathway in cell culture.

References

Technical Support Center: Gallocatechol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of gallocatechol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, this compound.[1] For biological samples such as plasma or urine, this includes salts, lipids, proteins, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] Both phenomena can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.[1]

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[1][2] This involves comparing the peak area of this compound in a standard solution (prepared in a neat solvent) to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure.[1]

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100[1]

  • A value of 100% indicates no matrix effect.[1]

  • A value < 100% indicates ion suppression.[1]

  • A value > 100% indicates ion enhancement.[1]

It is recommended to evaluate the matrix effect at both low and high concentrations of the analyte and in at least six different lots of the biological matrix.[1]

Q3: What are the primary strategies to minimize matrix effects in this compound analysis?

A: The three primary strategies to mitigate matrix effects are:

  • Effective Sample Preparation: The main goal is to remove interfering components from the sample before LC-MS/MS analysis.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components.[4] This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient elution profile.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has a very similar chemical structure and physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.[4]

Q4: I am observing significant ion suppression for this compound in plasma samples. What are the likely causes and solutions?

A:

  • Possible Cause: Plasma is a complex matrix containing high levels of phospholipids (B1166683) and proteins, which are common causes of ion suppression.[3] Your current sample preparation method may not be adequately removing these interferences.

  • Solutions:

    • Optimize Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which generally provide cleaner extracts.[3] SPE can be particularly effective at removing phospholipids.[3]

    • Modify Chromatographic Conditions: Check if this compound is eluting in a region of significant ion suppression using a post-column infusion experiment.[5] Adjusting the chromatographic gradient to include a stronger organic wash at the beginning can help elute interfering lipids before this compound.[1]

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for ion suppression.[4]

Q5: My this compound results are inconsistent across different batches of plasma. What could be the reason?

A:

  • Possible Cause: The composition of biological matrices can vary between individuals or lots, leading to variable matrix effects and, consequently, inconsistent results.[1] Gallocatechin and its derivatives can also be unstable under certain pH, temperature, and storage conditions.[6]

  • Solutions:

    • Implement a More Robust Sample Preparation Method: A thorough sample cleanup using a validated SPE protocol is crucial to minimize the variability in matrix effects across different lots.[7]

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As the SIL-IS behaves almost identically to the analyte during extraction and ionization, it will effectively compensate for lot-to-lot variations in matrix effects.[1]

    • Ensure Sample Stability: Gallocatechin gallate has been shown to be sensitive to pH, temperature, and dissolved oxygen.[6] Consider nitrogen-saturation and the addition of ascorbic acid to improve stability in biological samples.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low this compound signal intensity (Ion Suppression) - Co-elution with phospholipids or other endogenous components.[3]- Inefficient sample cleanup.[3]- Perform post-column infusion to identify suppression zones.[5]- Switch from Protein Precipitation to SPE or LLE for cleaner samples.[3]- Optimize chromatographic gradient to separate this compound from interfering peaks.[4]
High this compound signal intensity (Ion Enhancement) - Co-eluting compounds that improve the ionization efficiency of this compound.- Identify the enhancing agent through systematic blank analysis.- Improve chromatographic separation.[4]- Utilize a SIL-IS for accurate quantification.[4]
Poor reproducibility between injections - Inconsistent sample preparation.- Carryover from previous injections.- Instability of this compound in the autosampler.[6]- Automate sample preparation if possible.- Implement a robust needle wash protocol.- Evaluate autosampler stability of this compound and consider cooling the autosampler.
Inconsistent results across different matrix lots - Variability in the composition of the biological matrix.[1]- Evaluate matrix effect in at least six different lots of the matrix.[1]- Develop a more robust sample preparation method (e.g., SPE).[7]- Use a SIL-IS to compensate for variability.[1]

Quantitative Data Summary

The following table summarizes representative matrix effect and recovery data for catechins structurally similar to this compound in human plasma. This data can serve as a general guideline for what to expect during method development for this compound.

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Epigallocatechin gallate (EGCG)Liquid-Liquid ExtractionNot explicitly quantified, but method validated99.99 ± 15.88[8]
Epicatechin gallate (ECG)Liquid-Liquid ExtractionNot explicitly quantified, but method validated95.53 ± 16.74[8]
Epigallocatechin (EGC)Liquid-Liquid ExtractionNot explicitly quantified, but method validated99.99 ± 18.88[8]
Epicatechin (EC)Liquid-Liquid ExtractionNot explicitly quantified, but method validated100.15 ± 19.60[8]

Note: The matrix effect was assessed and found to be acceptable for method validation in the cited study, though specific percentage values were not provided.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes the preparation of sample sets to quantitatively evaluate the matrix effect for this compound.

1. Preparation of Sample Sets:

  • Set 1 (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (Post-Extraction Spike):

    • Extract a blank plasma sample using your established sample preparation protocol.

    • After the final evaporation step, reconstitute the residue with the standard solution from Set 1.

  • Set 3 (Pre-Extraction Spike - for Recovery):

    • Spike a blank plasma sample with the this compound standard at the same concentration as in Set 1 before starting the extraction procedure.

2. Analysis:

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the peak area for this compound in each sample.

3. Calculation:

  • Matrix Effect (%): (Peak area from Set 2 / Peak area from Set 1) x 100

  • Recovery (%): (Peak area from Set 3 / Peak area from Set 2) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for SPE cleanup to reduce matrix effects. The specific SPE cartridge and solvents should be optimized for this compound.

1. Materials:

  • SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent).

  • Blank plasma.

  • This compound standard solution.

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound.

  • Methanol (B129727), Acetonitrile, Water (HPLC grade).

  • Formic acid or Ammonium hydroxide (B78521) (for pH adjustment).

  • Centrifuge.

  • Nitrogen evaporator.

2. Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the SIL-IS solution.

    • Add 200 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the SIL-IS with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_analysis LC-MS/MS Analysis cluster_calc Calculations A Set 1: Neat Standard (this compound in Solvent) LCMS Analyze Peak Areas A->LCMS B Set 2: Post-Extraction Spike (Blank Matrix Extract + this compound) B->LCMS C Set 3: Pre-Extraction Spike (Blank Matrix + this compound -> Extract) C->LCMS ME Matrix Effect (%) = (Area B / Area A) * 100 LCMS->ME REC Recovery (%) = (Area C / Area B) * 100 LCMS->REC MitigationStrategies Start Matrix Effect Observed? Opt_SP Optimize Sample Preparation (e.g., SPE, LLE) Start->Opt_SP Yes End Accurate Quantification Start->End No Opt_LC Optimize Chromatography (Gradient, Column) Opt_SP->Opt_LC Still present Opt_SP->End Resolved Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Opt_LC->Use_IS Still present Opt_LC->End Resolved Use_IS->End

References

Gallocatechol Auto-Oxidation and Prevention: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the auto-oxidation of gallocatechol and its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning brown). What is happening?

A1: The color change in your this compound solution is likely due to auto-oxidation.[1][2] Gallocatechins, particularly in aqueous solutions, are susceptible to oxidation, which leads to the formation of colored polymeric products.[1][2] This process is often initiated by the oxidation of the pyrogallol (B1678534) B-ring to an o-quinone, which can then undergo further reactions.[3]

Q2: I'm observing inconsistent results in my cell culture experiments with this compound. Could auto-oxidation be a factor?

A2: Yes, the instability of this compound and its auto-oxidation in cell culture media can lead to inconsistent results and potential artifacts.[4][5] Under typical cell culture conditions (e.g., physiological pH 7.4 and 37°C), this compound can be unstable.[6] The auto-oxidation process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can have its own biological effects, confounding the interpretation of your results.[4][7][8] For instance, the half-life of the related compound (-)-epigallocatechin-3-gallate (EGCG) in cell culture medium can be as short as 30 minutes.[4]

Q3: What are the primary factors that accelerate this compound auto-oxidation?

A3: Several factors can accelerate the auto-oxidation of this compound:

  • pH: Higher pH (alkaline conditions) significantly increases the rate of auto-oxidation.[8][9][10] Polyphenols are generally more stable at lower pH values.[10]

  • Temperature: Increased temperature accelerates the degradation and epimerization of gallocatechins.[5][9][11]

  • Dissolved Oxygen: The presence of oxygen is crucial for the auto-oxidation process.[5][9]

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechins.[12][13][14]

Q4: How can I prevent or minimize the auto-oxidation of my this compound solutions?

A4: Several strategies can be employed to stabilize this compound solutions:

  • pH Adjustment: Maintain a low pH (acidic conditions) for your stock solutions.[15][16]

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C) and prepare them fresh before use.

  • Use of Antioxidants: The addition of other antioxidants can help protect this compound. Ascorbic acid (Vitamin C) is commonly used for this purpose.[6][9] Enzymes like superoxide (B77818) dismutase (SOD) and catalase can also be used, particularly in cell culture, to mitigate the effects of ROS generated during auto-oxidation.[4][17]

  • Chelating Agents: To counteract the catalytic effect of metal ions, consider adding chelating agents like EDTA.[18] L-theanine has also been shown to inhibit EGCG oxidation by chelating copper.[19]

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., by saturating the solvent with nitrogen) can minimize exposure to oxygen.[6]

Q5: My experimental results with this compound are not reproducible. What troubleshooting steps should I take?

A5: For troubleshooting irreproducible results, consider the following workflow:

AutoOxidationMechanism cluster_factors Influencing Factors This compound This compound Quinone o-Quinone Intermediate This compound->Quinone Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) This compound->ROS generates Polymers Colored Polymers (Browning) Quinone->Polymers Polymerization pH High pH pH->this compound accelerates Temp High Temperature Temp->this compound accelerates Oxygen Oxygen Oxygen->this compound required for Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->this compound catalyze PreventionStrategies cluster_prevention Prevention Strategies AutoOxidation This compound Auto-oxidation Low_pH Low pH (Acidic Conditions) Low_pH->AutoOxidation inhibits Low_Temp Low Temperature Low_Temp->AutoOxidation inhibits Antioxidants Antioxidants (e.g., Ascorbic Acid, SOD) Antioxidants->AutoOxidation inhibits Chelators Chelating Agents (e.g., EDTA) Chelators->AutoOxidation inhibits Inert_Atmosphere Inert Atmosphere (N₂) Inert_Atmosphere->AutoOxidation inhibits

References

Technical Support Center: Solid-Phase Extraction of Gallocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of low recovery of Gallocatechol during solid-phase extraction (SPE).

Troubleshooting Guide: Low this compound Recovery

Low or inconsistent recovery of this compound is a frequent challenge in SPE. This guide provides a systematic approach to diagnosing and resolving this issue by examining each stage of the SPE process.

Problem: Low or No Recovery of this compound in the Final Eluate

To identify the source of the problem, it is essential to analyze each fraction of the SPE process (the loading, washing, and elution fractions).

Possible Cause Troubleshooting Step
Analyte Degradation This compound is susceptible to degradation, especially at neutral or alkaline pH and elevated temperatures.[1][2][3] To minimize degradation, protect samples from light, keep them at low temperatures (e.g., 4°C or on ice) throughout the process, and work quickly. Consider adding antioxidants like ascorbic acid to the sample or using nitrogen saturation to prevent oxidation.[1]
Incorrect Sorbent Choice The sorbent may not have sufficient affinity for the polar this compound. For reversed-phase sorbents (e.g., C18), strong retention of polar compounds can be challenging.[4][5] Consider using a polymeric reversed-phase sorbent which may offer better retention for a wider range of polarities.
Sample Solvent Too Strong A high percentage of organic solvent in the initial sample can prevent this compound from binding to the sorbent, causing it to pass through during the loading step.[6][7] Dilute the sample with an aqueous, acidic solution before loading.
Incorrect Sample pH If the sample pH is too high (neutral or alkaline), the phenolic hydroxyl groups of this compound can ionize, making the molecule more polar and preventing its retention on reversed-phase sorbents.[3][6] The sample should be acidified to a pH between 2 and 4 using an acid like formic or phosphoric acid to ensure it is in its neutral form.[6]
High Flow Rate A high flow rate during sample loading can reduce the contact time between this compound and the sorbent, leading to incomplete retention.[6][8] Maintain a slow and consistent flow rate, typically 1-2 mL/min, during the loading step.[6]
Cartridge Overload The amount of this compound or other components in the sample exceeds the binding capacity of the SPE cartridge.[6][8] Use a larger cartridge with more sorbent mass or dilute the sample before loading.
Wash Solvent Too Strong The wash solvent may be too aggressive, causing the premature elution of this compound along with interferences.[4][5][6] Decrease the organic content of the wash solvent. For example, if using 30% methanol (B129727), try a 5% or 10% methanol solution. Ensure the wash solvent is also acidified to maintain this compound in its neutral state.[6]
Incomplete Elution The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[4][6][7] Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., from 70% to 90% or 100% methanol or acetonitrile). Acetonitrile (B52724) is generally a stronger elution solvent than methanol for reversed-phase SPE.[6] Also, consider increasing the elution volume; eluting with multiple smaller volumes (e.g., 2 x 1 mL) can be more effective than a single larger volume.[6]
Sorbent Bed Drying Out If the sorbent bed dries out after conditioning and equilibration but before sample loading, it can lead to poor and inconsistent recovery.[4] Ensure the sorbent bed remains wetted throughout these steps.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery so low even when following a standard catechin (B1668976) SPE protocol?

A1: Low recovery of this compound can stem from several factors. A primary reason is its inherent instability; it is sensitive to pH, temperature, and oxidation.[1][9] Degradation can occur if samples are not handled properly. Methodological issues are also common, such as an inappropriate choice of sorbent for this polar molecule, a sample solvent that is too strong, incorrect sample pH, or an unsuitable wash solvent that prematurely elutes the analyte.[4][6]

Q2: What is the optimal pH for the sample when using reversed-phase SPE for this compound?

A2: To ensure optimal retention on reversed-phase sorbents, the sample should be acidified to a pH below the pKa of this compound's phenolic hydroxyl groups. A pH range of 2-4 is generally recommended.[6] This keeps this compound in its neutral, less polar form, which enhances its interaction with the hydrophobic sorbent.[6]

Q3: How can I prevent this compound from degrading during the SPE process?

A3: To minimize degradation, it is crucial to work at low temperatures (e.g., on ice), protect samples from light, and process them as quickly as possible. The stability of Gallocatechin is pH-dependent, with better stability at lower pH values.[2] The addition of antioxidants such as ascorbic acid (Vitamin C) to your samples or using nitrogen saturation can also help prevent oxidative degradation.[1]

Q4: My this compound is being lost during the washing step. What should I do?

A4: If this compound is eluting during the wash step, your wash solvent is likely too strong.[5][6] Reduce the percentage of organic solvent in your wash solution. For example, if you are using a 30% methanol wash, try reducing it to 5-10%. It is also important to ensure the wash solvent has a similar acidic pH to the loading solution to keep the this compound protonated and retained on the sorbent.

Q5: I have tried everything and my elution recovery is still low. What else can I do?

A5: If this compound is not eluting completely, your elution solvent may be too weak.[4][6] You can increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solution. Acetonitrile is a stronger solvent than methanol for reversed-phase SPE and may improve recovery.[6] You can also try increasing the volume of the elution solvent or performing a second elution step to ensure all of the analyte has been recovered.

Experimental Protocol: Example SPE for this compound

This is a general protocol for the solid-phase extraction of this compound from an aqueous sample using a C18 reversed-phase cartridge. Optimization may be required based on the specific sample matrix.

  • Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • This step solvates the stationary phase.

  • Equilibration:

    • Pass 3 mL of acidified deionized water (pH 3.0 with 0.1% formic acid) through the cartridge.

    • This prepares the cartridge for the aqueous sample. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Acidify the sample to pH 3.0 with 0.1% formic acid.

    • Load the sample onto the cartridge at a slow, controlled flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water (pH 3.0 with 0.1% formic acid) containing 5% methanol.

    • This step removes polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile containing 0.1% formic acid into a collection tube.

    • A second elution with an additional 1-2 mL of the elution solvent may improve recovery.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC).

Visualizations

This compound SPE Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_outputs Outputs Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Acidified Water) Condition->Equilibrate Load 3. Sample Loading (Acidified Sample) Equilibrate->Load Wash 4. Washing (e.g., 5% Methanol in Acidified Water) Load->Wash Waste1 Waste (Interferences) Load->Waste1 Unretained Components Elute 5. Elution (e.g., 90% Methanol) Wash->Elute Waste2 Waste (Polar Impurities) Wash->Waste2 Washed-off Impurities FinalEluate Final Eluate (this compound) Elute->FinalEluate Collected Analyte

Caption: A typical workflow for Solid-Phase Extraction of this compound.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Logic cluster_causes Potential Causes & Solutions Start Low this compound Recovery CheckLoading Analyze Loading Fraction for this compound? Start->CheckLoading CheckWash Analyze Wash Fraction for this compound? CheckLoading->CheckWash No LoadingIssues Analyte Breakthrough • Sample solvent too strong • Incorrect sample pH • High flow rate • Cartridge overload • Wrong sorbent CheckLoading->LoadingIssues Yes CheckElution Is this compound still on the cartridge after elution? CheckWash->CheckElution No WashIssues Premature Elution • Wash solvent too strong CheckWash->WashIssues Yes ElutionIssues Incomplete Elution • Elution solvent too weak • Insufficient elution volume CheckElution->ElutionIssues Yes Degradation Analyte Degradation • pH instability • Oxidation • Temperature sensitivity CheckElution->Degradation No Conclusion Recovery Improved LoadingIssues->Conclusion WashIssues->Conclusion ElutionIssues->Conclusion Degradation->Conclusion

Caption: A decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Analysis of Gallocatechol and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of gallocatechol, particularly in the context of potential interference from other flavonoids.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems during your experiments.

Issue 1: Poor Resolution or Co-elution of this compound with Other Flavonoids

Question: My chromatogram shows poor separation between this compound (GC) and other flavonoids, particularly epigallocatechin (EGC) and catechin (B1668976) (C). How can I improve the resolution?

Answer: Co-elution of structurally similar flavonoids like catechins is a common challenge in HPLC analysis.[1][2] Several factors can be optimized to enhance separation.

Initial System Checks:

  • Column Integrity: An aged or contaminated column can lead to peak broadening and loss of resolution. Evaluate your column's performance by injecting a standard mixture with a known separation profile.

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic solvent and the use of an acidic modifier are critical for good separation.

    • Organic Solvent: Acetonitrile is often preferred over methanol (B129727) for better separation efficiency of catechins.[1]

    • Acidic Modifier: The addition of a small percentage of acid, such as 0.1% formic acid, acetic acid, or phosphoric acid, to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[1][3] Phosphoric acid has been noted to be particularly effective in improving the peak shapes of gallic acid (GA), epigallocatechin gallate (EGCG), and gallocatechin gallate (GCG).[1]

  • Gradient Elution: A well-optimized gradient is crucial for separating complex mixtures of flavonoids.

    • Shallow Gradient: Employing a slower, shallower gradient can significantly improve the separation of closely eluting compounds like GC and EGC.[3]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase. Increasing the column temperature (e.g., to 30°C or 32°C) can sometimes improve separation and shorten analysis time.[2][3]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution of closely eluting peaks, though it will also increase the total run time.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing. What are the possible causes and how can I resolve this?

Answer: Peak tailing can compromise accurate integration and quantification. Several factors can contribute to this issue.

  • Secondary Interactions: Silanol (B1196071) groups on the surface of the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, leading to tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. Using an end-capped C18 column can also minimize these interactions.[1]

  • Column Contamination: Residues from previous injections can interact with your analytes.

    • Solution: Flush the column with a strong solvent to remove contaminants.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common flavonoids that interfere with this compound analysis?

A1: Based on typical elution profiles in reversed-phase HPLC, flavonoids with similar polarity to this compound are most likely to interfere. These commonly include other catechins such as epigallocatechin (EGC) , catechin (C) , and epicatechin (EC) .[1][2] Their structural similarity makes baseline separation challenging.

Q2: What is a suitable starting point for an HPLC method to separate this compound and other catechins?

A2: A good starting point for a reversed-phase HPLC method would be:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm or 250 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.05% trifluoroacetic acid.[2][3]

    • Solvent B: Acetonitrile.[2]

  • Detection: A Diode Array Detector (DAD) or a UV detector set at approximately 210 nm or 280 nm. Catechins and other flavonoids generally show strong absorbance at these wavelengths.[2][3]

  • Column Temperature: 30-35°C.[2][3]

  • Flow Rate: 1.0 mL/min.[2] A gradient elution is generally recommended to achieve a good separation of a complex mixture of flavonoids.

Q3: What detection wavelength is optimal for the analysis of this compound and other flavonoids?

A3: Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra: Band I (around 300-380 nm) and Band II (around 240-295 nm).[5] For catechins like this compound, a detection wavelength of around 280 nm is commonly used.[3] However, some studies have found that detection at 210 nm can provide greater absorbance for certain catechins.[2] Using a Diode Array Detector (DAD) is highly advantageous as it allows for the simultaneous acquisition of spectra across a wide wavelength range, aiding in peak identification and purity assessment.

Q4: Can LC-MS be used to resolve interferences with this compound?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for resolving co-eluting compounds.[6][7] Even if two flavonoids are not fully separated chromatographically, a mass spectrometer can distinguish them based on their different mass-to-charge ratios (m/z). This allows for selective detection and quantification of this compound even in the presence of interfering compounds.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and potentially interfering flavonoids from a published HPLC method.

CompoundRetention Time (minutes)
Gallocatechin (GC) 4.28
Epigallocatechin (EGC)5.35
Catechin (C)6.42
Epicatechin (EC)7.51
Epigallocatechin gallate (EGCG)8.63
Gallocatechin gallate (GCG)9.74
Epicatechin gallate (ECG)10.85
Data adapted from a study on catechin analysis in fermented tea leaf.[1] Note that retention times can vary significantly depending on the specific HPLC system, column, and method parameters.

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Separation of Catechins

This protocol provides a general framework for the separation of this compound and other common catechins.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase:

      • Solvent A: Water with 0.1% acetic acid.[1]

      • Solvent B: Acetonitrile with 0.1% acetic acid.[1]

    • Gradient Elution: A linear gradient should be optimized. A starting point could be:

      • 0-10 min: 5-15% B

      • 10-25 min: 15-30% B

      • 25-35 min: 30-50% B

      • Followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 32°C.[3]

    • Detection: Monitor at 280 nm.[3] Acquire spectra from 200-400 nm for peak identification.

  • Sample Preparation:

    • Dissolve the sample extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard mixture of this compound and other relevant flavonoids to determine their retention times and response factors.

    • Inject the prepared sample.

    • Identify and quantify this compound based on retention time and calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plant Extract or Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect DAD Detection (280 nm & Spectral Scan) Separate->Detect Identify Peak Identification (Retention Time & UV Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic Start Poor Resolution or Co-elution Observed CheckSystem Check System Suitability & Column Health Start->CheckSystem OptimizeMobilePhase Optimize Mobile Phase (Solvent, Acid Modifier) CheckSystem->OptimizeMobilePhase OptimizeGradient Optimize Gradient Profile (Shallower Gradient) OptimizeMobilePhase->OptimizeGradient AdjustTempFlow Adjust Column Temperature & Flow Rate OptimizeGradient->AdjustTempFlow ResolutionImproved Resolution Improved? AdjustTempFlow->ResolutionImproved ResolutionImproved->OptimizeMobilePhase No, Re-evaluate End Successful Separation ResolutionImproved->End Yes

Caption: A logical workflow for troubleshooting poor resolution in flavonoid HPLC analysis.

References

Technical Support Center: Optimizing Gallocatechol Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing gallocatechol in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell viability assays?

A1: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on studies with this compound and the closely related compound epigallocatechin gallate (EGCG), a broad starting range of 10 µM to 300 µM is recommended for initial dose-response experiments.[1] For some cancer cell lines, effects have been observed at concentrations between 10 µM and 100 µM.[1][2] It is crucial to perform a comprehensive dose-response analysis to determine the optimal working concentration for your specific experimental setup.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound has moderate solubility in aqueous solutions. Here are the recommended solvents:

  • Sterile, pyrogen-free water: this compound is soluble in water at approximately 3.33 mg/mL (10.87 mM), though ultrasonic assistance may be needed.[1] This is often the preferred solvent to minimize potential off-target effects from organic solvents.

  • DMSO (Dimethyl sulfoxide): this compound is highly soluble in DMSO (100 mg/mL or 326.51 mM).[1] When using DMSO, ensure the final concentration in your cell culture medium is non-toxic to your cells, typically below 0.1%.[3]

  • Ethanol: Ethanol can also be used as a solvent. Similar to DMSO, the final concentration in the culture medium should be kept to a minimum.

It is advisable to prepare a concentrated stock solution and dilute it to the final working concentration in the cell culture medium immediately before each experiment due to the instability of catechins in aqueous solutions.[3][4]

Q3: How stable is this compound in cell culture medium?

A3: this compound, like other catechins, is known to be unstable in cell culture media.[5] Its stability is influenced by factors such as pH, temperature, and the presence of oxygen.[2][5][6] Degradation can be rapid, with the half-life of the similar compound EGCG in some media being as short as a few minutes.[4] This instability can lead to the generation of hydrogen peroxide and other reactive oxygen species (ROS), which may contribute to its biological activity.[7][8] To minimize degradation, it is recommended to prepare fresh solutions for each experiment.[6]

Q4: Can components of the cell culture medium interfere with this compound's activity?

A4: Yes, components in the culture medium can interact with this compound. Serum proteins, such as albumin in Fetal Bovine Serum (FBS), can bind to catechins, potentially reducing their effective concentration and altering their biological effects.[3] Some media components might also accelerate the degradation of this compound.[3] If you observe a diminished effect in the presence of serum, consider reducing the serum concentration or performing experiments in serum-free media for a short duration, if your cells can tolerate it.

Troubleshooting Guide

Issue 1: Inconsistent or irreproducible results between experiments.

  • Possible Cause: Instability of this compound in the culture medium.

    • Solution: Prepare fresh this compound solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[9][10]

  • Possible Cause: Interaction with serum proteins.

    • Solution: If your experiment allows, consider reducing the serum concentration or using a serum-free medium during the treatment period. Always include appropriate vehicle controls.[3]

Issue 2: High levels of cell death even at low this compound concentrations.

  • Possible Cause: Pro-oxidant effect of this compound.

    • Solution: At certain concentrations and under specific conditions, this compound can act as a pro-oxidant, generating ROS and inducing oxidative stress, which can be cytotoxic.[7][8] This effect is often more pronounced in cancer cells.[11][12] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if it mitigates the cytotoxicity.

Issue 3: No significant effect on cell viability observed.

  • Possible Cause: Sub-optimal concentration range.

    • Solution: The effective concentration of this compound is highly cell-type specific.[2] Perform a dose-response study with a wider range of concentrations (e.g., 1 µM to 200 µM) to identify the optimal working concentration for your particular cell line.[3]

  • Possible Cause: Inactivation by media components.

    • Solution: As mentioned, serum proteins can bind to and inactivate this compound.[3] Also, consider the composition of your culture medium, as some components may accelerate its degradation.[3]

Issue 4: Interference with colorimetric assays (e.g., MTT, XTT).

  • Possible Cause: Direct reduction of the assay reagent.

    • Solution: Polyphenols like this compound have reducing properties and can directly reduce tetrazolium salts like MTT to formazan (B1609692), leading to a false-positive signal for cell viability.[13][14] To check for this, run a cell-free control where this compound is added to the medium and the assay reagent. If a color change occurs, consider using an alternative viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a dye-exclusion method like trypan blue.

Data Presentation

Table 1: Reported Effective Concentrations and IC50 Values of this compound and Related Catechins in Different Cell Lines.

CompoundCell LineCancer TypeEffectConcentration/IC50Incubation Time (hours)Reference
(+)-GallocatechinHCT-116Colon CancerInhibition of proliferation, Induction of apoptosis10-300 µM48[1]
(+)-GallocatechinSW-480Colon CancerInhibition of proliferation10-300 µM48[1]
Epigallocatechin gallate (EGCG)WI38VA (SV40 transformed)FibroblastGrowth inhibitionIC50: 10 µMNot Specified[11]
Epigallocatechin gallate (EGCG)Caco-2Colorectal CancerGrowth inhibitionDifferentialNot Specified[11]
Epigallocatechin gallate (EGCG)Hs578TBreast CancerGrowth inhibitionDifferentialNot Specified[11]
Epigallocatechin gallate (EGCG)H1299Lung CancerGrowth inhibitionIC50: ~20 µM24[3][7]
Epigallocatechin gallate (EGCG)A549Lung CancerGrowth inhibitionIC50: 28.34 µMNot Specified[3]
Epigallocatechin gallate (EGCG)HT-29Colon CancerGrowth inhibitionIC50: 63 µM (without FBS), 97 µM (with 10% FBS)Not Specified[3]
Gallocatechin gallate (GCG)PC-9Lung CancerSynergistic apoptosis with EGCGNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with this compound

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Sterile DMSO or sterile water

  • Complete cell culture medium

  • Cells of interest

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate. Allow cells to attach overnight.

    • For suspension cells, seed at an optimal density in 100 µL of medium on the day of the experiment.

  • This compound Treatment:

    • Prepare a fresh stock solution of this compound in an appropriate solvent.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose) and a "medium only" blank.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound (24, 48, 72h) prep_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A general experimental workflow for optimizing this compound concentration in a cell viability assay.

Apoptosis_Pathway Simplified Apoptosis Pathway Modulated by Catechins This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria damages Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified signaling pathway of catechin-induced apoptosis.

References

Gallocatechol degradation at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the degradation of gallocatechol under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: Specific quantitative degradation data for this compound is limited in the available literature. Therefore, data for (-)-epigallocatechin (B1671488) gallate (EGCG), a structurally similar and extensively studied catechin (B1668976), is used as a proxy to provide insights into the expected behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: How do pH and temperature affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, much like other catechins, is significantly influenced by both pH and temperature. Generally, this compound is more stable under acidic conditions (pH < 4) and at lower temperatures.[1][2][3] As the pH increases towards neutral and alkaline conditions, and as the temperature rises, the rate of degradation and epimerization increases substantially.[4][5][6]

Q2: What are the primary degradation products of this compound?

A2: this compound can undergo oxidation and epimerization. Upon degradation, particularly at higher temperatures and neutral or alkaline pH, it can form various products. In studies with the closely related (-)-gallocatechin (B1674406) gallate (GCG), degradation products in water at 100°C included its epimer, (-)-epigallocatechin gallate (EGCG), as well as auto-oxidation products like theasinensins, and hydrolysis to gallocatechin and gallic acid.[7] Oxidation of the B-ring is a key degradation pathway.[8]

Q3: I am observing a color change in my this compound solution over time. What does this indicate?

A3: A color change, often to a brownish hue, in your this compound solution is a visual indicator of degradation.[5] This is due to the auto-oxidation of the polyphenol structure, which is more pronounced at neutral or alkaline pH, higher temperatures, and in the presence of oxygen.[5]

Q4: How can I improve the stability of my this compound solutions for in vitro experiments?

A4: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Adjustment: Maintain a slightly acidic pH (ideally below 4) for your solutions.[1][2][3]

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., on ice or at 4°C) and use them immediately after preparation.[9]

  • Use of Stabilizing Agents: The addition of antioxidants like ascorbic acid and metal chelators such as EDTA can significantly improve stability by preventing oxidation and degradation catalyzed by metal ions.[7]

  • Deoxygenation: Purging solutions with nitrogen gas can help to minimize oxidative degradation.[7]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays with this compound.

  • Possible Cause: Rapid degradation of this compound in the cell culture medium, which typically has a neutral pH (around 7.4) and is incubated at 37°C.[7]

  • Solutions:

    • Prepare fresh this compound solutions immediately before each experiment.

    • Consider preparing a stabilized stock solution with ascorbic acid and EDTA.[10]

    • Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells.[10]

    • If experimentally feasible, perform a time-course experiment to quantify the degradation of this compound in your specific cell culture medium using HPLC.[10]

Problem 2: Peak tailing or poor peak shape during HPLC analysis of this compound.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups of this compound and the silica-based stationary phase of the HPLC column.[11] This is more common at a mobile phase pH above 3.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to below 3 using an acidic modifier like formic acid (0.1%) or phosphoric acid (0.05-0.1%).[11]

    • Use an End-Capped Column: Employ a modern, end-capped HPLC column to minimize the number of accessible silanol (B1196071) groups.[11]

    • Optimize Column Temperature: While lower temperatures generally favor stability, for HPLC analysis, a slightly elevated and controlled column temperature (e.g., 34°C) can sometimes improve peak shape and resolution.[12]

Data Presentation

The following tables summarize the degradation rate constants (k) for EGCG, which can be used as an estimate for this compound stability under different pH and temperature conditions. The degradation generally follows first-order kinetics.

Table 1: Effect of pH on EGCG Degradation Rate Constant at 25°C

pHDegradation Rate Constant (k) x 10⁻⁷ (s⁻¹)
3.01.06
4.02.51
5.07.94
6.025.1
7.079.4
8.0251

Data extrapolated from studies on EGCG.[4][5]

Table 2: Effect of Temperature on EGCG Degradation Rate Constant at pH 7.0

Temperature (°C)Degradation Rate Constant (k) x 10⁻⁵ (s⁻¹)
250.794
506.31
7550.1
100398
1253160
1358830

Data extrapolated from studies on EGCG.[4][5]

Experimental Protocols

Protocol: Determining the Stability of this compound using HPLC

This protocol outlines a method to quantify the degradation of this compound over time at a specific pH and temperature.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol (B129727) and acetonitrile

  • HPLC-grade water

  • Acids for mobile phase adjustment (e.g., formic acid, phosphoric acid)

  • Buffer solutions of desired pH (e.g., citrate-phosphate buffer)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Temperature-controlled incubator or water bath

  • pH meter

3. Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C in the dark.

  • Sample Preparation and Incubation:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 6, and 8).

    • Dilute the this compound stock solution with the respective buffer solutions to a final concentration of 100 µg/mL in separate vials.

    • Immediately take a sample from each vial for the time zero (t=0) measurement. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Place the remaining vials in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C, 50°C, 75°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, filter it, and place it in an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase suitable for catechin analysis. A common mobile phase is a gradient of:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the this compound and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-35°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

    • Standard Curve: Prepare a series of dilutions of the this compound stock solution in the mobile phase to create a standard curve for quantification.

4. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Use the standard curve to calculate the concentration of this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k) if the degradation follows first-order kinetics.

Mandatory Visualization

Gallocatechol_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solutions in Buffers (different pH) stock->working t0 Sample at Time 0 working->t0 incubate Incubate at Different Temperatures working->incubate filter Filter Samples (0.22 µm) t0->filter sampling Sample at Predetermined Time Intervals incubate->sampling sampling->filter hplc HPLC Analysis filter->hplc quantify Quantify this compound Concentration hplc->quantify plot Plot ln(Concentration) vs. Time quantify->plot calculate Calculate Degradation Rate Constant (k) plot->calculate

References

Reducing epimerization of Gallocatechol during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of gallocatechol and its derivatives during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process where a molecule changes its configuration at one of several stereocenters. For catechins like (-)-gallocatechin (B1674406) gallate (GCG), this typically occurs at the C-2 position of the C-ring, converting it into its epimer, (-)-epigallocatechin (B1671488) gallate (EGCG).[1][2][3] This process is often reversible and is influenced by environmental and processing conditions.[4][5]

Q2: What are the primary factors that cause the epimerization of this compound?

A2: The main factors that promote epimerization are elevated temperature and pH.[6][7] The rate of epimerization increases significantly with rising temperature and in neutral to alkaline conditions (pH > 7).[6][8][9] Other contributing factors include the presence of dissolved oxygen, bivalent cations, and metal ions.[1][10] The duration of heating also plays a crucial role; longer exposure to high temperatures leads to greater epimerization.[8]

Q3: Why is it critical to control this compound epimerization in research and drug development?

Q4: What are the most effective methods to minimize this compound epimerization during experiments?

A4: To minimize epimerization, it is recommended to:

  • Maintain Acidic Conditions: Work in a pH range of 3 to 6, as catechins are significantly more stable under acidic conditions.[4][8]

  • Control Temperature: Perform all experimental steps at low or room temperature (4°C or 25°C) whenever possible.[8] Avoid high temperatures such as autoclaving, which can cause significant epimerization.[12]

  • Deoxygenate Solutions: The removal of dissolved oxygen by saturating buffers and solutions with an inert gas like nitrogen can enhance stability.[1][9]

  • Use Additives: The addition of antioxidants like ascorbic acid (Vitamin C) can help stabilize this compound.[1] Metal chelators, such as ethylenediaminetetraacetic acid (EDTA), can also reduce epimerization by binding metal ions that may catalyze the reaction.[4][10]

Q5: Besides epimerization, what other degradation reactions can this compound undergo?

A5: In addition to epimerization, this compound can undergo auto-oxidation and degradation, especially under harsh conditions.[1][13] For instance, in pure water at 100°C, (-)-gallocatechin gallate (GCG) can degrade into gallocatechin and gallic acid or auto-oxidize to form theasinensin.[1] Under strongly alkaline conditions, more extensive degradation of the flavonoid structure can occur.[14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High levels of the epimer, EGCG, detected in the final GCG sample. High Processing Temperature: The sample may have been exposed to temperatures above 40°C.[4] Autoclaving is a common source of heat-induced epimerization.[12]Maintain processing temperatures below 25°C.[8] If heating is unavoidable, minimize the duration.
Inappropriate pH: The solution pH may be neutral or alkaline (pH ≥ 7).[8][9]Adjust and maintain the solution pH between 3 and 6 using a suitable buffer (e.g., citrate (B86180) buffer).[8][15]
Presence of Metal Ions: Trace metal ions in buffers or reagents can catalyze epimerization.[10]Add a chelating agent like EDTA to the buffer to sequester metal ions.[4][10]
Inconsistent bioactivity or analytical results between experimental batches. Variable Experimental Conditions: Fluctuations in pH, temperature, or processing time between batches.[7]Standardize all experimental parameters. Strictly control and monitor pH, temperature, and reaction times for all batches.
Oxygen Contamination: The level of dissolved oxygen may vary, affecting both epimerization and oxidative degradation.[1][13]De-gas all solvents and buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).[1][16]
Sample degradation (e.g., browning, precipitation) observed alongside epimerization. Oxidation: The sample is likely undergoing auto-oxidation in addition to epimerization, a process also favored by neutral/alkaline pH and oxygen.[1][13]Add an antioxidant such as ascorbic acid to the solution.[1] Ensure solutions are deoxygenated.[1]
High Analyte Concentration: At high concentrations, catechins can be more susceptible to certain degradation pathways.[4]Optimize the concentration used in your experiments. While high concentrations can favor epimerization over oxidation under certain conditions, stability is complex.[4]

Data on this compound Stability

The stability of catechins is highly dependent on the pH and temperature of the solution.

Table 1: Effect of pH on Total Catechin (B1668976) Content at 100°C Data shows the percentage decline of total catechins in a citrate buffer solution after 24 hours at 100°C.

pHTotal Catechin Decline (%)
315%
424%
541%
657%
796%
(Data sourced from[8])

Table 2: Epimerization of Various Catechins at 90°C Data shows the proportion of epimer formed from the original catechin after heating for 30 minutes in a pH 6.0 buffer solution.

CatechinEpimer Formed (%)
(-)-epigallocatechin (EGC)42.4%
(-)-epigallocatechin-3-O-gallate (EGCG)37.0%
(-)-epicatechin (EC)23.5%
(-)-epicatechin-3-O-gallate (ECG)23.6%
(Data sourced from[10])

Experimental Protocols

Protocol 1: General Procedure for Minimizing this compound Epimerization in Aqueous Solutions
  • Buffer Preparation:

    • Prepare a buffer solution with a pH between 4.0 and 5.5 (e.g., 0.1 M citrate buffer).

    • Add a chelating agent, such as EDTA, to a final concentration of 0.1 mM to sequester trace metal ions.[10]

    • If oxidative degradation is also a concern, add ascorbic acid to a final concentration of 0.1-1 mM.[1]

    • Deoxygenate the buffer by sparging with high-purity nitrogen gas for at least 15-20 minutes.

  • Sample Preparation:

    • Weigh the this compound compound and dissolve it in the prepared, deoxygenated buffer.

    • Perform this step in a container that can be sealed to maintain an inert atmosphere.

    • Conduct all dissolution and subsequent handling steps at a controlled low temperature (e.g., in an ice bath or at room temperature, <25°C).[8]

  • Processing and Storage:

    • If the experiment involves heating, use the lowest possible temperature and shortest possible duration.

    • For short-term storage, keep the solution at 4°C under a nitrogen atmosphere.

    • For long-term storage, aliquot the sample into airtight vials under nitrogen and store at -80°C.

Protocol 2: HPLC Analysis of this compound and its Epimer

This protocol provides a general method for the separation and quantification of GCG and its epimer EGCG.

  • Chromatographic System:

    • An HPLC or UPLC system equipped with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[16]

    • Mobile Phase A: 0.1% formic acid in water.[16]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[16]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds. Optimization will be required based on the specific system and column.

    • Flow Rate: 0.2 - 0.4 mL/min (for UPLC).

    • Column Temperature: 25-30°C.

    • Detection Wavelength: ~280 nm.

  • Sample Preparation for Analysis:

    • Withdraw an aliquot of your experimental sample.

    • Immediately stop any ongoing reaction by rapid cooling in an ice bath.[16]

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[16]

  • Quantification:

    • Prepare calibration curves using high-purity standards of both this compound (e.g., GCG) and its epimer (e.g., EGCG).

    • Calculate the concentration of each compound in the sample by comparing peak areas to the respective calibration curves.

Visualizations

cluster_factors Influencing Factors cluster_outcomes Resulting Processes High Temperature (>40°C) High Temperature (>40°C) Epimerization Epimerization High Temperature (>40°C)->Epimerization Degradation Degradation High Temperature (>40°C)->Degradation Neutral/Alkaline pH (≥7) Neutral/Alkaline pH (≥7) Neutral/Alkaline pH (≥7)->Epimerization Oxidation Oxidation Neutral/Alkaline pH (≥7)->Oxidation Dissolved Oxygen Dissolved Oxygen Dissolved Oxygen->Oxidation Metal Ions (e.g., Fe, Cu) Metal Ions (e.g., Fe, Cu) Metal Ions (e.g., Fe, Cu)->Epimerization Metal Ions (e.g., Fe, Cu)->Oxidation Heating Time Heating Time Heating Time->Epimerization

Caption: Factors promoting this compound instability.

start Start: Prepare Solution prep_buffer 1. Prepare Acidic Buffer (pH 4-5.5) + EDTA and/or Ascorbic Acid start->prep_buffer deoxygenate 2. Deoxygenate Buffer (Nitrogen Sparge) prep_buffer->deoxygenate dissolve 3. Dissolve this compound (Low Temperature) deoxygenate->dissolve process 4. Process Sample (Maintain Low Temp & Inert Atmosphere) dissolve->process analyze 5. Analyze Sample (HPLC) (Quench Reaction Before Injection) process->analyze store 6. Store Aliquots (-80°C under Nitrogen) process->store end End analyze->end store->end

Caption: Workflow for minimizing this compound epimerization.

Caption: Troubleshooting logic for high epimerization.

References

Technical Support Center: Enhancing Gallocatechol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of gallocatechol and its related catechin (B1668976) formulations, such as (-)-gallocatechin (B1674406) gallate (GCG) and its widely studied epimer, (-)-epigallocatechin (B1671488) gallate (EGCG).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my this compound formulation so low?

A1: The low oral bioavailability of this compound and related catechins is a well-documented issue stemming from several factors.[1][2][3][4] These compounds are highly susceptible to degradation under the neutral or alkaline pH conditions of the small intestine.[2][5][6] Their absorption is further limited by poor membrane permeability across the intestinal epithelium, which occurs mainly through inefficient passive diffusion.[1][7][8] Additionally, once absorbed, they can be subject to rapid metabolism in the liver and intestines and may be actively pumped back into the intestinal lumen by efflux transporters.[1][7]

Q2: What are the primary strategies to overcome the low bioavailability of this compound?

A2: The most effective strategies focus on protecting the molecule from degradation and enhancing its transport across the intestinal barrier. Nanoencapsulation is a leading approach, utilizing carriers like liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[1][2][7][9] These carriers shield this compound from the harsh gastrointestinal environment, can improve its solubility, and facilitate absorption.[1][10][11] Other methods include molecular modification to create more stable prodrugs and co-administration with absorption enhancers or stabilizers like ascorbic acid.[3][5][8]

Q3: How does nanoencapsulation improve the stability and absorption of this compound?

A3: Nanoencapsulation protects this compound from enzymatic and pH-dependent degradation within the gastrointestinal tract.[1][10][11] The lipid-based nature of many nanocarriers (liposomes, SLNs) can enhance permeation through the intestinal mucus and facilitate uptake by enterocytes.[1][10] These systems can also offer controlled or sustained release of the active compound, which increases the time it is available for absorption and can improve its pharmacokinetic profile.[10][11][12]

Q4: Which analytical methods are most suitable for quantifying this compound in plasma for pharmacokinetic studies?

A4: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurately quantifying this compound and its metabolites in biological matrices like plasma.[13][14][15] This method offers high sensitivity and selectivity, allowing for the detection of very low concentrations typical in bioavailability studies.[14][15] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is also commonly used.[16]

Troubleshooting Guides

This section addresses specific issues you may encounter during formulation development and evaluation.

Problem 1: Low encapsulation efficiency (<70%) during the preparation of lipid-based nanoparticles.

Possible Cause Suggested Solution Rationale
Poor affinity of this compound for the lipid matrix. Optimize the lipid composition. For liposomes, incorporating an anionic lipid like CHEMS can significantly improve the encapsulation of EGCG, a close analog.[17]The interaction between the drug and the lipid carrier is crucial. Modifying the charge or composition of the lipid can enhance this interaction and improve drug loading.[17]
Drug leakage during formulation. Modify the preparation method. For instance, in liposome (B1194612) preparation, ensure the hydration step is performed above the phase transition temperature of the lipids. Adjust the sonication or extrusion parameters to avoid disrupting the vesicles excessively.The physical process of nanoparticle formation can impact drug retention. Optimizing these parameters helps create stable vesicles that retain the encapsulated drug.
Incorrect drug-to-lipid ratio. Perform a ratio optimization study. Start with a low drug-to-lipid ratio and incrementally increase it to find the optimal loading capacity without compromising nanoparticle stability.Exceeding the lipid matrix's capacity to entrap the drug will lead to low encapsulation efficiency and the presence of unencapsulated, "free" drug.

Problem 2: High variability or poor permeability in in vitro Caco-2 cell transport assays.

Possible Cause Suggested Solution Rationale
Incomplete Caco-2 monolayer differentiation. Ensure cells are cultured for at least 21 days post-seeding to achieve full differentiation.[18] Regularly monitor monolayer integrity by measuring transepithelial electrical resistance (TEER). TEER values should be stable and above a validated threshold before starting the transport study.[18]A fully differentiated Caco-2 monolayer mimics the intestinal epithelium, with functional tight junctions and efflux transporters, which is critical for a predictive permeability assessment.
Active efflux of this compound. Conduct a bidirectional transport assay (apical-to-basolateral and basolateral-to-apical). A higher basolateral-to-apical transport rate suggests the involvement of efflux transporters like P-glycoprotein (P-gp) or MRPs.[7][18]Many compounds are substrates for efflux transporters, which actively pump them out of the cell, reducing net absorption. Identifying this helps explain poor permeability.
Degradation of this compound in the culture medium. Gallocatechins can be unstable in cell culture medium under physiological conditions (pH 7.4, 37°C).[19][20] Analyze the concentration of this compound in both donor and receiver compartments at the end of the experiment to account for any degradation. Consider adding a stabilizer like ascorbic acid (Vitamin C) to the medium.[19]Instability of the test compound can be mistaken for low permeability. It is crucial to differentiate between the compound not crossing the barrier and the compound being degraded before it can be measured.[20][21]

Problem 3: No significant improvement in plasma concentration in vivo after oral administration of a nanoformulation compared to the free drug.

Possible Cause Suggested Solution Rationale
Instability of the nanoformulation in the GI tract. Characterize the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Assess changes in particle size, zeta potential, and drug leakage.The nanoformulation must remain intact long enough to protect its cargo and facilitate absorption. Premature release in the stomach or intestine negates the benefits of encapsulation.
Insufficient dose administered. Conduct a dose-response study. The enhanced bioavailability from nanoformulations may still require an adequate dose to achieve plasma concentrations above the limit of quantification (LOQ) of your analytical method.[18]Pharmacokinetic principles still apply; if the administered dose is too low, the resulting plasma concentration may be undetectable regardless of the formulation's efficiency.
Rapid clearance from circulation. Analyze blood samples at earlier time points post-administration (e.g., 15, 30, 60 minutes). The peak concentration (Cmax) for nanoformulations might occur at a different time (Tmax) compared to the free drug.Nanoformulations alter the ADME (absorption, distribution, metabolism, excretion) profile. A modified sampling schedule is necessary to accurately capture the pharmacokinetic curve.[22]
Analytical method lacks sensitivity. Validate your analytical method (e.g., UPLC-MS/MS) to ensure the Lower Limit of Quantification (LLOQ) is sufficient to detect the expected low plasma concentrations of this compound.[14]The absolute bioavailability of catechins is often less than 1%.[6] A highly sensitive and validated analytical method is essential for accurate pharmacokinetic analysis.

Data on Bioavailability Enhancement of Catechin Formulations

The following tables summarize quantitative data from studies on EGCG, which serves as a strong proxy for formulation strategies applicable to this compound.

Table 1: Enhancement of EGCG Bioavailability using Lipid-Based Nanoparticles

Formulation TypeAnimal ModelKey Pharmacokinetic FindingsRelative Bioavailability Increase (vs. Free EGCG)Reference
Nanolipidic ParticlesRatCmax: ~2.5-fold increase; AUC: >2-fold increase>100%[23]
Solid Lipid Nanoparticles (SLN)RatSignificantly improved bioavailability and protection from degradation.Data supports enhancement, specific fold-increase not stated.[11]
Spanlastics (SNVs)N/ACmax: 13.5-fold increase; AUC: 12.3-fold increase1230%[10]
PhytosomesN/AEnhanced absorption of catechins compared to free EGCG.Data supports enhancement, specific fold-increase not stated.[24]

Table 2: Enhancement of EGCG Bioavailability using Other Formulation Strategies

Formulation TypeAnimal ModelKey Pharmacokinetic FindingsRelative Bioavailability Increase (vs. Free EGCG)Reference
Chitosan-Tripolyphosphate NanoparticlesMouseEnhanced plasma exposure of total EGCG.~1.5-fold[1]
Pluronic F127 Nano-formulationN/ACmax: ~4.6-fold increase; AUC: ~8-fold increase~700%[25]
O-methyl EGCG DerivativeRatAUC of EGCG3"Me was ~8-fold higher than EGCG.~700%[26]

Key Experimental Protocols

1. Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

  • Lipid Phase Preparation: Weigh and melt the solid lipid (e.g., glyceryl monostearate) and emulsifier (e.g., soy lecithin) at a temperature approximately 5-10°C above the lipid's melting point.

  • Drug Incorporation: Dissolve the required amount of this compound into the molten lipid phase with continuous stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188 or Tween 80), to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath while stirring. This rapid cooling causes the lipid to solidify and precipitate as SLNs, entrapping the this compound.

  • Purification and Storage: Centrifuge or dialyze the SLN dispersion to remove unencapsulated drug and excess surfactant. Store the final formulation at 4°C.

2. Protocol: In Vitro Caco-2 Cell Permeability Assay

This assay assesses the transport of a compound across a monolayer of human intestinal cells.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) and culture for 21-23 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Equilibrate the cells in the buffer for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral):

    • Remove the buffer from the apical (upper) and basolateral (lower) chambers.

    • Add the test solution (this compound formulation diluted in transport buffer) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer. A small sample should also be taken from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the filter membrane

    • C₀ = Initial concentration of the drug in the donor chamber

3. Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing oral bioavailability.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to standard chow and water.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (e.g., n=6 per group). Administer the this compound formulation (e.g., SLNs) or the control (free this compound suspension) via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or jugular vein into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Stabilization and Storage: Transfer the plasma to a clean tube. To prevent degradation, immediately add a stabilizer (e.g., formic acid), snap-freeze in liquid nitrogen, and store at -80°C until analysis.[22]

  • Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method following a protein precipitation or liquid-liquid extraction step.

  • Pharmacokinetic Analysis: Use software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Relative bioavailability is calculated as (AUC_test / AUC_control) * 100.

Visualizations: Workflows and Mechanisms

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Assessment F1 Formulation Design (e.g., SLN, Liposome) F2 Preparation & Optimization F1->F2 F3 Physicochemical Characterization (Size, Zeta, EE%) F2->F3 I1 Stability Assays (SGF, SIF) F3->I1 Proceed if stable & well-defined I2 In Vitro Release Study I1->I2 I3 Caco-2 Permeability Assay I2->I3 V1 Animal Model Selection I3->V1 Proceed if permeability enhanced V2 Oral Administration V1->V2 V3 Pharmacokinetic Study (Blood Sampling) V2->V3 V4 Bioanalytical Quantification (UPLC-MS/MS) V3->V4 V5 Data Analysis (AUC, Cmax, Tmax) V4->V5

Caption: Workflow for developing and evaluating a this compound nanoformulation.

G cluster_barriers Bioavailability Barriers GC Oral this compound Lumen Intestinal Lumen GC->Lumen Enterocyte Intestinal Epithelium (Enterocyte) Lumen->Enterocyte Poor Absorption B1 Chemical Degradation (High pH) Lumen->B1 Instability Circulation Systemic Circulation (Low Bioavailability) Enterocyte->Circulation Limited Absorption B2 Poor Permeability (Passive Diffusion) B3 Efflux Transporters (e.g., P-gp/MRP) Enterocyte->B3 Efflux B4 First-Pass Metabolism (Intestine/Liver) Circulation->B4 Metabolism

Caption: Key physiological barriers limiting the oral bioavailability of this compound.

G cluster_mechanisms Mechanisms of Enhancement start This compound-Loaded Lipid Nanoparticle lumen GI Lumen start->lumen epithelium Intestinal Epithelium lumen->epithelium Absorption M1 Protection from Enzymatic & pH Degradation lumen->M1 circulation Systemic Circulation (Enhanced Bioavailability) epithelium->circulation M2 Enhanced Permeation (Lipid Fusion/Uptake) epithelium->M2 M3 Bypass Efflux Transporters epithelium->M3 M4 Sustained Release of This compound epithelium->M4

Caption: How lipid nanoparticles enhance this compound bioavailability.

References

Validation & Comparative

Gallocatechol vs. Epigallocatechin Gallate: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant activities of two prominent green tea catechins, Gallocatechol (GC) and Epigallocatechin gallate (EGCG). By examining their performance in various antioxidant assays and their influence on cellular signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical data needed to evaluate their potential therapeutic applications.

Executive Summary

Epigallocatechin gallate (EGCG) consistently demonstrates superior antioxidant activity compared to this compound (GC) in both direct radical scavenging and cellular antioxidant assays. This enhanced potency is largely attributed to the presence of a galloyl moiety in the structure of EGCG, which significantly increases its ability to neutralize free radicals. Furthermore, EGCG is a well-documented activator of the Nrf2 signaling pathway, a critical endogenous antioxidant response mechanism. While green tea catechins, in general, are known to influence this pathway, the specific role and potency of this compound in Nrf2 activation are less defined in current scientific literature.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The following table summarizes the quantitative data on the antioxidant activity of this compound and EGCG from various experimental studies. The data is presented to facilitate a direct comparison of their efficacy in different antioxidant assays.

Antioxidant AssayParameterThis compound (GC)Epigallocatechin gallate (EGCG)Key Findings & References
DPPH Radical Scavenging Activity % Scavenging (at 400 µM)Less effective than EGCG77.2%EGCG exhibits stronger DPPH radical scavenging ability. The galloyl group in EGCG is a key contributor to its higher antioxidant potential.[1]
ABTS Radical Scavenging Activity % Scavenging (at 400 µM)Less effective than EGCG90.2%Similar to the DPPH assay, EGCG shows a greater capacity to quench ABTS radicals compared to GC.[1]
Cellular Antioxidant Activity (CAA) ActivityEffectiveMore EffectiveIn cell-based assays, which account for cellular uptake and metabolism, EGCG generally exhibits higher antioxidant activity.[2]

Mechanisms of Antioxidant Action

The antioxidant properties of this compound and EGCG are exerted through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.

Direct Radical Scavenging

Both GC and EGCG possess multiple hydroxyl groups on their flavonoid structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby inhibiting oxidative damage. However, the galloyl moiety present in EGCG provides additional sites for radical scavenging, rendering it a more potent direct antioxidant than GC.[1]

Indirect Antioxidant Effects: The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Epigallocatechin gallate (EGCG) is a well-established activator of the Nrf2 pathway.[3][4][5][6][7][8][9][10][11] EGCG can induce the dissociation of Nrf2 from Keap1, leading to the upregulation of downstream antioxidant enzymes and enhancing the cell's capacity to counteract oxidative stress.[12][13]

This compound (GC): The current body of scientific literature provides limited specific evidence on the ability of this compound to activate the Nrf2 signaling pathway. While some studies suggest that green tea catechins, in general, can modulate this pathway, the specific contribution and potency of GC remain an area for further investigation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to ensure reproducibility and to aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of this compound and EGCG in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the catechin (B1668976) solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and EGCG.

  • Reaction: Add a small volume of the catechin solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until they reach confluency.

  • Loading of Cells: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution containing DCFH-DA and the test compound (GC or EGCG) at various concentrations for 1 hour at 37°C.

  • Induction of Oxidative Stress: Wash the cells to remove the probe and test compound that have not been taken up. Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of reduction in AUC in the presence of the antioxidant compared to the control.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Keap1 Keap1 EGCG EGCG EGCG->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes activates transcription

Caption: EGCG-mediated activation of the Nrf2 signaling pathway.

CAA_Workflow start Start: Seed HepG2 cells in 96-well plate culture Culture to confluency start->culture wash1 Wash cells with PBS culture->wash1 load Incubate with DCFH-DA and Test Compound (GC or EGCG) wash1->load wash2 Wash cells to remove excess probe and compound load->wash2 induce Add AAPH to induce oxidative stress wash2->induce measure Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) induce->measure analyze Calculate Area Under the Curve (AUC) and determine CAA value measure->analyze

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Furthermore, EGCG's ability to activate the Nrf2 signaling pathway provides a significant mechanism for indirect antioxidant effects, leading to the upregulation of the cell's own defense systems. While the role of this compound in this pathway requires more dedicated research, the current evidence positions EGCG as a more versatile and powerful antioxidant agent. For drug development professionals and researchers, these findings highlight EGCG as a prime candidate for further investigation in the context of diseases associated with oxidative stress.

References

A Comparative Analysis of the Anti-inflammatory Effects of Gallocatechol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent flavonoids: Gallocatechol and Quercetin. Drawing upon experimental data, this document outlines their mechanisms of action, comparative efficacy in inhibiting key inflammatory mediators, and detailed experimental protocols for the cited studies.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potent anti-inflammatory activities. This compound, a catechin (B1668976) found in green tea, and Quercetin, a flavonol abundant in fruits and vegetables, are two such compounds with demonstrated anti-inflammatory potential. This guide offers a head-to-head comparison of their effects to aid researchers and drug development professionals in their work.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize quantitative data from a pivotal comparative study investigating the anti-inflammatory effects of a catechin (structurally related to this compound) and Quercetin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that direct comparative data for this compound was not available in this specific context; therefore, data for Catechin is presented as a structural analogue.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundEC50 (μM) for NO Inhibition
Quercetin6
Catechin238
EC50 represents the concentration required to inhibit 50% of the nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound (Concentration)% Inhibition of TNF-α% Inhibition of IL-1β
Quercetin (6 μM)47%52%
Catechin (150 μM)27%44%
Percentage inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Table 3: Inhibition of Pro-inflammatory Enzymes

Compound (Concentration)% Inhibition of iNOS Protein Expression% Inhibition of COX-2 Protein Expression
Querc

Comparative Guide to Validated HPLC Methods for Gallocatechol Analysis in Herbal Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of gallocatechol in herbal supplements. The following sections present experimental protocols, a comparative analysis of method validation parameters, and a standardized workflow for HPLC method validation.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method is critical for the accurate quantification of this compound in complex herbal matrices. This section compares two distinct validated methods, highlighting key chromatographic conditions and performance characteristics. The data presented is essential for selecting a method that aligns with specific analytical requirements, such as sensitivity, speed, and resolution.

ParameterMethod 1Method 2
Stationary Phase Deactivated, extra dense bonding, double endcapped monomeric C18Not explicitly specified, likely C18
Column Dimensions 3.0 mm × 250 mm, 5 µm particle sizeNot explicitly specified
Mobile Phase Isocratic elution with an acidic mobile phaseGradient elution
Detection Wavelength Not explicitly specifiedNot explicitly specified
Linearity (Correlation Coefficient, R²) > 0.99930.9967 - 1.0000
Limit of Detection (LOD) 0.23–0.68 mg/L0.010–1.2 mg/L
Limit of Quantitation (LOQ) 0.67–2.18 mg/LNot specified
Precision (%RSD) < 2% (Intraday and Interday)Not specified
Accuracy (Recovery %) 85–106%81.50 - 124.80%[1]
Reference Saputri et al., 2021[2]Liu et al., 2022[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. This section outlines the methodologies for the two compared HPLC methods.

Method 1: Isocratic HPLC with C18 Column

This method, adapted from a study on catechins in fermented tea leaves, demonstrates excellent separation and validation parameters for this compound.[2]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Deactivated, with extra dense bonding, double endcapped monomeric C18, high-purity silica (B1680970) (3.0 mm × 250 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mobile phase containing acid is utilized to improve the separation of catechins.[2] The exact composition should be optimized based on the specific instrument and sample matrix.

  • Flow Rate: Optimized for the separation of seven different catechins, including this compound.

  • Detection: UV detection at a wavelength suitable for catechins (typically around 280 nm).

  • Sample Preparation: Herbal supplement samples should be accurately weighed, extracted with a suitable solvent (e.g., methanol (B129727) or ethanol), sonicated, and filtered through a 0.45 µm filter prior to injection.

  • Validation: The method was validated for linearity, precision (intraday and interday), accuracy (recovery), and limits of detection and quantitation.[2]

Method 2: Gradient Elution HPLC

This method was developed for the determination of 17 characteristic components in tea, including seven catechins.[1]

  • Chromatographic System: HPLC with gradient elution and a photodiode array detector.[1]

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient elution program is employed to separate a wide range of compounds with varying polarities. The mobile phase composition and gradient profile should be optimized for the specific separation.

  • Column Temperature, Mobile Phase Ratio, and Detection Wavelength: These parameters were optimized to achieve the separation of all 17 target compounds.[1]

  • Sample Preparation: A standardized procedure for the extraction of bioactive components from the herbal matrix should be followed.

  • Validation: The method's validity was confirmed through the quantitative measurement of the characteristic compounds, with data on linearity, detection limits, and recovery.[1]

Workflow for HPLC Method Validation

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of this compound in herbal supplements, based on international guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Optimization (Column, Mobile Phase, Flow Rate) B Specificity/ Selectivity A->B Validate Optimized Method C Linearity & Range B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (Recovery) D->E F Limit of Detection (LOD) E->F G Limit of Quantitation (LOQ) F->G H Robustness G->H I Routine Analysis of Herbal Supplements H->I Implement Validated Method

Caption: Workflow for HPLC Method Validation.

References

Cross-validation of Gallocatechol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Gallocatechol Quantification: HPLC, LC-MS, and Spectrophotometry Compared

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a bioactive flavonoid found in green tea and other plants, is crucial for pharmacological and clinical studies. This guide provides a detailed comparison of three common analytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Data Presentation: A Comparative Analysis

The selection of a quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and Spectrophotometry for the quantification of catechins, including this compound. Data has been compiled from multiple studies to provide a comprehensive overview.

Parameter HPLC-UV LC-MS/MS Spectrophotometry (Vanillin-HCl)
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.99[3]~ 0.998[4]
Limit of Detection (LOD) 5 - 162 µg/L[5]0.003 - 2 ng[3]~0.68 µg/mL[4]
Limit of Quantification (LOQ) 16 - 539 µg/L[5]0.007 - 6.67 ng[3]~2.07 µg/mL[4]
Intra-day Precision (%RSD) < 2.02%[1]< 5.8%[3]Not consistently reported
Inter-day Precision (%RSD) < 3.44%[1]< 10.0%[3]Not consistently reported
Accuracy/Recovery (%) 97.23 - 99.65%[5]83.56 - 135.35%[5]~95.77%[4]
Specificity High (with proper chromatographic separation)Very High (based on mass-to-charge ratio)Low (prone to interference from other phenols)
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the separation and quantification of individual catechins.

1. Sample Preparation (Tea Extract):

  • Weigh 0.2 g of ground tea sample into a 10 mL extraction tube.

  • Add 5.0 mL of 70% (v/v) methanol.

  • Vortex mix the sample.

  • Perform extraction in a water bath at 70°C for 10 minutes.

  • Centrifuge the extract at 3,500 rpm for 10 minutes.

  • Repeat the extraction process and combine the supernatants, making up the volume to 10 mL with 70% (v/v) methanol.[6]

  • Filter the extract through a 0.45 µm filter prior to HPLC analysis.[6]

2. Chromatographic Conditions:

  • Column: Platinum EPS C18 reversed-phase, 3 µm (53 mm x 7 mm) with a guard column.[6]

  • Mobile Phase: Isocratic elution with water:acetonitrile (87:13) containing 0.05% (v/v) trifluoroacetic acid (TFA).[6]

  • Flow Rate: 2 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV detector at 210 nm.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.

1. Sample Preparation (Plasma):

  • Plasma samples can be prepared by protein precipitation followed by enzymatic hydrolysis to analyze both free and conjugated forms of catechins.

  • Solid Phase Extraction (SPE) can be employed for sample clean-up and concentration.

2. LC-MS/MS Conditions:

  • Chromatography: Ultra-High Performance Liquid Chromatography (UHPLC) is often used for faster analysis and better resolution.[3]

  • Column: A suitable reversed-phase column such as a C18.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

Spectrophotometry (Vanillin-HCl Assay)

This colorimetric method is a simpler and more cost-effective approach for the determination of total catechins.

1. Sample Preparation:

  • Prepare an alcoholic extract of the sample.

  • Dilute 1 mL of the extract to 50 mL with distilled water.

2. Assay Protocol:

  • To 2.0 mL of the diluted extract, add 6.5 mL of ice-cold 1% vanillin (B372448) in 70% sulfuric acid.[4]

  • Make up the volume to 10 mL with distilled water.

  • Allow the mixture to stand for 15 minutes for color development.[4]

  • Measure the absorbance at 500 nm against a reagent blank.[4]

  • Quantification is performed using a calibration curve prepared with a catechin (B1668976) standard (e.g., (+)-catechin).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a plant matrix using HPLC.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Plant Material Grinding Grinding Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound quantification.

Signaling Pathways

This compound and its structurally related catechin, epigallocatechin gallate (EGCG), have been shown to modulate several key signaling pathways involved in cell proliferation and survival. EGCG has been identified as an inhibitor of the PI3K/mTOR and MAPK signaling pathways.[7][8][9]

PI3K/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound / EGCG This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by this compound/EGCG.

MAPK Signaling Pathway

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, Elk-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Inflammation) Transcription->GeneExpression This compound This compound / EGCG This compound->ERK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound/EGCG.

References

A Comparative Guide to Gallocatechol and Other Tea Catechins in Cancer Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cancer-preventive properties of gallocatechol (GC) against other major tea catechins, including epigallocatechin gallate (EGCG), epicatechin gallate (ECG), epigallocatechin (EGC), and epicatechin (EC). The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.

Introduction to Tea Catechins

Tea, derived from the leaves of Camellia sinensis, is a rich source of polyphenolic compounds known as catechins. These flavonoids are recognized for their antioxidant and potential chemopreventive activities. The primary catechins found in green tea are EGCG, EGC, ECG, and EC, with EGCG being the most abundant and extensively studied. This compound (GC) and its gallated form, gallocatechin gallate (GCG), are also significant components. The anticancer effects of these molecules are attributed to their ability to modulate various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3]

Comparative Efficacy in Cancer Cell Lines

The in vitro cytotoxic effects of tea catechins have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for various catechins in different cancer cell types. It is important to note that the galloylated catechins, particularly EGCG and ECG, generally exhibit stronger antiproliferative activity. The presence of a galloyl moiety significantly enhances the anticancer potential of catechins.[2]

Table 1: Comparative IC50 Values of Tea Catechins in Human Colorectal Cancer Cell Lines

Catechin (B1668976)HCT-116 (µM)SW-480 (µM)
This compound (GC)57.0>100
Epigallocatechin (EGC)53.2>100
Epigallocatechin gallate (EGCG)<20~50
Epicatechin gallate (ECG)20.3>100
Epicatechin (EC)>100>100

Data compiled from multiple sources. Conditions may vary between studies.

Table 2: Comparative IC50 Values of Tea Catechins in Other Human Cancer Cell Lines

CatechinCell LineCancer TypeIC50 (µM)
This compound (GC)HeLaCervical Cancer>100
Epigallocatechin (EGC)MCF-7Breast Cancer>100
Epigallocatechin gallate (EGCG)A549Lung Cancer60.55[4]
Epigallocatechin gallate (EGCG)MCF-7Breast Cancer37.7[5]
Epigallocatechin gallate (EGCG)Caco-2Colorectal Cancer~40[6]
Epicatechin gallate (ECG)PC-9Lung Cancer~100

Data compiled from multiple sources. Conditions may vary between studies.

Synergistic Effects of Catechin Combinations

Emerging evidence suggests that the anticancer effects of tea catechins can be significantly enhanced when used in combination. Studies have shown that inactive catechins, such as epicatechin (EC), can potentiate the pro-apoptotic and growth-inhibitory effects of EGCG.[7] This synergy may be attributed to enhanced cellular uptake of the more active catechins.[7] Furthermore, combinations of different catechins, as found in green tea extracts, have demonstrated greater anti-tumor activity than isolated EGCG, suggesting a cooperative effect.[2] The combination of EGCG with conventional anticancer drugs like doxorubicin (B1662922) has also been shown to sensitize chemoresistant cancer cells and augment the drug's efficacy.[8]

Molecular Mechanisms and Signaling Pathways

Tea catechins exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Modulated by Tea Catechins
  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. EGCG has been shown to inhibit the phosphorylation of key proteins in this pathway, such as ERK1/2, leading to reduced cancer cell growth.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. EGCG can suppress the activation of PI3K and Akt, leading to the inhibition of downstream effectors like mTOR, which ultimately results in decreased cell proliferation and induction of apoptosis.[9]

  • NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. EGCG has been shown to inhibit NF-κB activation, thereby reducing inflammation and inducing apoptosis in cancer cells.

  • VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. EGCG can inhibit VEGF expression and signaling, thereby suppressing tumor angiogenesis.[10]

Below are diagrams illustrating some of the key signaling pathways affected by tea catechins.

digraph "MAPK_ERK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes EGCG [label="EGCG", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGCG -> Ras [arrowhead=tee, color="#EA4335"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; }

Caption: EGCG inhibits the MAPK/ERK signaling pathway.

digraph "PI3K_Akt_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Catechins [label="Tea Catechins\n(EGCG, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival &\nGrowth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Catechins -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> Akt [color="#4285F4"]; Akt -> mTOR [color="#4285F4"]; mTOR -> CellSurvival [color="#4285F4"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; }

Caption: Tea catechins inhibit the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to assess the anticancer properties of tea catechins.

In Vitro Assays

1. Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat cells with various concentrations of individual catechins or combinations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

digraph "MTS_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in\n96-well plate"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with\nCatechins"]; incubate2 [label="Incubate\n24-72h"]; add_mts [label="Add MTS\nReagent"]; incubate3 [label="Incubate 1-4h"]; read_plate [label="Read Absorbance\nat 490nm"]; analyze [label="Analyze Data\n(IC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mts; add_mts -> incubate3; incubate3 -> read_plate; read_plate -> analyze; analyze -> end; }

Caption: Workflow for the MTS cell viability assay.

2. Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with catechins as described for the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP in a humidified chamber at 37°C.

  • Staining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

  • Quantification: Determine the percentage of TUNEL-positive cells.

3. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Treat cells with catechins for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.

In Vivo Studies

Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]

  • Treatment: Once tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer catechins via a suitable route (e.g., oral gavage, intraperitoneal injection).[11]

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

digraph "Xenograft_Model_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_cells [label="Prepare Cancer\nCell Suspension"]; inject_cells [label="Subcutaneous Injection\ninto Immunodeficient Mice"]; monitor_tumor [label="Monitor Tumor Growth"]; randomize [label="Randomize Mice into\nTreatment & Control Groups"]; treat_mice [label="Administer Catechins\nor Vehicle"]; measure_tumor [label="Measure Tumor Volume\nRegularly"]; endpoint [label="Endpoint: Excise and\nAnalyze Tumors"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_cells; prep_cells -> inject_cells; inject_cells -> monitor_tumor; monitor_tumor -> randomize; randomize -> treat_mice; treat_mice -> measure_tumor; measure_tumor -> endpoint; endpoint -> end; }

Caption: Workflow for a xenograft mouse model study.

Conclusion

Tea catechins, particularly the galloylated forms like EGCG and ECG, demonstrate significant potential as cancer-preventive agents. While this compound (GC) shows moderate activity, its efficacy is generally lower than that of its gallated counterparts. The synergistic interactions observed between different catechins highlight the potential advantage of using whole green tea extracts over isolated compounds. The multifaceted mechanisms of action, involving the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis, provide a strong rationale for their further investigation in cancer prevention and therapy. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.

References

A Comparative Guide to the Neuroprotective Effects of Gallocatechol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent neuroprotective compounds is a paramount objective in the fight against neurodegenerative diseases. Among the promising candidates are catechins, a class of flavonoids found abundantly in green tea. This guide provides a detailed comparison of the neuroprotective effects of Gallocatechol (GC) and its galloylated and glycosylated forms, synthesizing experimental data to objectively evaluate their performance in key areas of neuroprotection.

This compound and its derivatives, Gallocatechin gallate (GCG) and Gallocatechin glycosides, exhibit significant potential in mitigating neuronal damage. Their efficacy, however, varies depending on their chemical structure, which influences their antioxidant capacity, ability to modulate cellular signaling pathways, and bioavailability.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various studies, offering a direct comparison of the neuroprotective capabilities of this compound and its derivatives.

Table 1: In Vitro Neuroprotective Effects Against Glutamate-Induced Oxidative Stress in HT22 Neuronal Cells

CompoundConcentration (µM)Cell Viability (%)Reference
Control (Glutamate)-~40%[1]
Gallocatechin (GC)50~60%[1]
100~75%[1]
Gallocatechin Gallate (GCG)50~55%[1]
100~96%[1]

Note: Data is extracted from a study comparing five different catechins. Higher cell viability indicates greater neuroprotective activity against glutamate-induced toxicity.

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Reference
Gallocatechin (GC)2.2 ± 0.08 (TEAC)[2]
Gallocatechin Gallate (GCG)Not directly available-
Epigallocatechin Gallate (EGCG)~7.18 (Vitamin C equivalent)[1]

Note: A lower IC50 value indicates stronger antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity. While a direct IC50 for GCG from the same study is unavailable, galloylated catechins like EGCG generally exhibit potent antioxidant activity. One study noted that the antioxidant and neuroprotective effects of GCG are equivalent to those of EGCG[1].

Unveiling the Mechanisms: A Deeper Dive

The neuroprotective effects of this compound and its derivatives are not solely dependent on their antioxidant properties. They actively modulate key signaling pathways involved in neuronal survival and apoptosis.

Gallocatechin Gallate (GCG): A Potent Modulator of Cell Survival Pathways

Research has shown that Gallocatechin gallate (GCG) exerts its potent neuroprotective effects through multiple mechanisms. In response to glutamate-induced excitotoxicity, a key factor in neuronal cell death, GCG has been demonstrated to:

  • Reduce Intracellular Calcium Influx: By mitigating the excessive influx of calcium ions into neurons, GCG prevents the activation of downstream apoptotic pathways.[3]

  • Inhibit MAPK Signaling: GCG effectively inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade that are heavily involved in stress-induced neuronal apoptosis.[1][3]

A significant advantage of GCG is its high neuroprotective efficacy without the associated cytotoxicity observed with other catechins, such as Epigallocatechin-3-gallate (EGCG), at higher concentrations.[1]

The Role of Glycosylation: A Potential for Enhanced Efficacy

While direct comparative studies on the neuroprotective effects of Gallocatechin glycosides are limited, research on the glycosylation of other flavonoids, including the structurally similar EGCG, provides valuable insights. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of a compound, potentially leading to:

  • Improved Stability and Solubility: Glycosides are often more stable and water-soluble than their aglycone counterparts, which can enhance their bioavailability.

  • Modulated Bioactivity: The sugar moiety can influence how the molecule interacts with cellular targets, potentially leading to enhanced or altered biological activity.

Studies on EGCG glycosides have suggested that these derivatives may possess improved neuroprotective properties compared to the parent compound. This indicates that Gallocatechin glycosides could represent a promising avenue for developing neuroprotective agents with enhanced therapeutic potential. Further research is warranted to synthesize and evaluate specific Gallocatechin glycosides to confirm these hypotheses.

Experimental Protocols: A Look at the Methodologies

To ensure the reproducibility and extension of these findings, detailed experimental protocols are crucial.

In Vitro Neuroprotection Assay Against Glutamate-Induced Oxidative Stress

  • Cell Line: Mouse hippocampal neuronal HT22 cells are commonly used as they are susceptible to glutamate-induced oxidative stress.[1]

  • Induction of Neurotoxicity: Cells are exposed to a specific concentration of glutamate (B1630785) (e.g., 5 mM) to induce excitotoxicity and cell death.[1]

  • Treatment: Prior to or concurrently with glutamate exposure, cells are treated with various concentrations of this compound or its derivatives.

  • Assessment of Neuroprotection: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell survival.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is monitored over time.

  • Quantification: The antioxidant activity is expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved.

GCG_Neuroprotection_Pathway Glutamate Glutamate Ca_Influx ↑ Intracellular Ca²⁺ Glutamate->Ca_Influx ERK_JNK ↑ p-ERK / p-JNK Ca_Influx->ERK_JNK Apoptosis Neuronal Apoptosis ERK_JNK->Apoptosis GCG Gallocatechin Gallate (GCG) GCG->Ca_Influx Inhibits GCG->ERK_JNK Inhibits

Caption: GCG's neuroprotective mechanism against glutamate toxicity.

Glycosylation_Effect This compound Gallocatechin Glycosylation Glycosylation This compound->Glycosylation Glycoside Gallocatechin Glycoside Glycosylation->Glycoside Properties Improved Stability & Bioavailability Glycoside->Properties Effect Potentially Enhanced Neuroprotection Properties->Effect

Caption: Potential impact of glycosylation on Gallocatechin.

References

A Head-to-Head Comparative Analysis of Gallocatechol and Myricetin Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent flavonoids: Gallocatechol and Myricetin. By synthesizing available experimental data, this document aims to offer an objective resource for evaluating their therapeutic potential.

Comparative Bioactivities: A Quantitative Overview

The following tables summarize the available quantitative data for the bioactivities of this compound (and its derivatives) and Myricetin. It is important to note that direct head-to-head studies for all activities are limited; therefore, data has been compiled from various sources.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueReference
(-)-Gallocatechin (GC)DPPH Radical Scavenging19.27 µM
MyricetinDPPH Radical Scavenging4.68 µg/mL[1]
Green Tea Extract (GTE)DPPH Radical Scavenging24.00 µg/mL[1]
MyricetinABTS Radical Scavenging16.78 µg/mL[1]
Green Tea Extract (GTE)ABTS Radical Scavenging25.16 µg/mL[1]
MyricetinH2O2 Scavenging133.32 µg/mL[1]
Green Tea Extract (GTE)H2O2 Scavenging137.31 µg/mL[1]
MyricetinNO Scavenging19.70 µg/mL[1]
Green Tea Extract (GTE)NO Scavenging7.10 µg/mL[1]

Note: Green Tea Extract contains a mixture of catechins, including Gallocatechin.

Table 2: Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 ValueReference
MyricetinSKOV-3Ovarian Cancer166 µg/mL[2]
MyricetinHep3BHepatocellular Carcinoma< 252.2 µM (24h), < 163.9 µM (48h)[3]
MyricetinSMMC-7721Hepatocellular Carcinoma< 252.2 µM (24h), < 163.9 µM (48h)[3]
MyricetinAGSGastric Cancer~25 µM[3]
MyricetinCaco-2Colorectal Carcinoma88.4 ± 3.4 µM
MyricetinHT-29Colorectal Carcinoma47.6 ± 2.3 µM
MyricetinMDA-MB-231Triple-Negative Breast Cancer114.75 µM (72h)[4]
(-)-Epigallocatechin-3-gallate (EGCG)K562Chronic Myelogenous Leukemia54.5 µM[5]
(-)-Epigallocatechin-3-gallate (EGCG)MCF-7Breast Cancer37.7 µM[6]
(-)-Epigallocatechin-3-gallate (EGCG)A549Non-small cell lung cancer60.55 ± 1.0 μM[7]
Table 3: Enzyme Inhibition
CompoundEnzymeInhibition ParameterValueReference
MyricetinSARS-CoV-2 Main ProteaseIC500.4 - 33.3 µM[8]
(-)-Epigallocatechin gallate (EGCG)SARS-CoV-2 Main ProteaseIC500.4 - 33.3 µM[8]
MyricetinGlucose Transporter (GLUT4)Ki33.5 µM[9]
Catechin-gallateGlucose Transporter (GLUT4)Ki90 µM[9]
MyricetinAngiotensin-Converting Enzyme (ACE)-Similar to Quercetin[10]
(-)-Gallocatechin gallate (GCG)TyrosinaseIC5036.8 ± 0.21 μM
(-)-Epigallocatechin-3-gallate (EGCG)TyrosinaseIC5039.4 ± 0.54 μM
(-)-Epigallocatechin-3-gallate (EGCG)Catechol-O-methyltransferase (COMT)IC5070 nM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[11]

Protocol:

  • Prepare a stock solution of the test compound (this compound or Myricetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or Myricetin) and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • A control group of untreated cells represents 100% viability.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and Myricetin.

NF-κB Signaling Pathway

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates Inhibitor This compound / Myricetin Inhibitor->IKK inhibits Inhibitor->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and Myricetin.

MAPK Signaling Pathway

MAPK_Signaling Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, Raf) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates Response Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->Response Inhibitor This compound / Myricetin Inhibitor->MAPKKK inhibits Inhibitor->MAPKK inhibits Inhibitor->MAPK inhibits

Caption: Modulation of the MAPK signaling cascade by this compound and Myricetin.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor This compound / Myricetin Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: this compound and Myricetin as inhibitors of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Quantification of Gallocatechol: Evaluating Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Gallocatechol, a catechin (B1668976) found predominantly in green tea, has garnered interest for its potential health benefits. This guide provides a comprehensive comparison of analytical methods for the quantification of this compound, focusing on a comparative analysis between immunoassay techniques and established chromatographic methods.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. Below is a summary of the performance characteristics of a representative catechin ELISA, HPLC with UV detection, and LC-MS/MS.

Table 1: Performance Characteristics of a Representative Catechin ELISA

ParameterPerformance
AnalyteEpigallocatechin Gallate (EGCG)
Detection Limit100 pg/mL
Assay Range100 - 10000 pg/mL
SpecificitySubject to cross-reactivity with structurally similar catechins.
Precision (CV%)< 15%
ThroughputHigh (96-well plate format)

Note: Data for EGCG ELISA is used as a proxy due to the lack of a commercially available this compound-specific ELISA kit.

Table 2: Performance Characteristics of HPLC-UV for this compound Quantification

ParameterPerformance
AnalyteGallocatechin (GC)
Limit of Detection (LOD)< 0.2 µg/mL
Limit of Quantification (LOQ)< 8 µg/mL
Linearity (r²)> 0.999
Precision (RSD%)Intra-day: < 2.07%, Inter-day: < 6.65%[1]
Accuracy (Recovery %)96.12% - 110.48%[1]

Table 3: Performance Characteristics of LC-MS/MS for Gallocatechin Quantification

ParameterPerformance
AnalyteGallocatechin (GC) and other catechins
Limit of Detection (LOD)1.1 - 2.6 nmol/L (in plasma)[2][3]
Limit of Quantification (LOQ)3.8 - 8.7 nmol/L (in plasma)[2][3]
Linearity (r²)> 0.994
Precision (CV%)< 15%[2][3]
AccuracyWithin 12.4%[4]

Experimental Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for a catechin ELISA and HPLC-based Gallocatechin analysis.

Protocol 1: Representative Sandwich ELISA for Catechin Quantification

This protocol outlines the general steps for a sandwich ELISA, which is a common format for quantifying antigens.

Materials:

  • Microplate pre-coated with a capture antibody specific to the target catechin

  • Detection Antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer

  • Catechin standards and samples

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the catechin standard to generate a standard curve. Dilute samples to fall within the assay's linear range.

  • Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the standard curve and determine the concentration of the catechin in the samples.

Protocol 2: HPLC-UV Method for Gallocatechin Quantification

This method is suitable for the simultaneous quantification of several catechins, including Gallocatechin, in various samples such as tea extracts.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gallocatechin and other catechin standards

  • Sample extracts

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare stock solutions of Gallocatechin and other catechin standards in methanol. From these, prepare a series of working standards by dilution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For tea leaves, perform a hot water infusion (e.g., 80°C for 10 minutes) or solvent extraction (e.g., 70% methanol).[5]

    • Centrifuge the extract to pellet any solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, starting with a low percentage of mobile phase B (acetonitrile) and increasing it over the run time to elute the different catechins.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the Gallocatechin peak in the chromatogram based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the Gallocatechin standards.

    • Quantify the amount of Gallocatechin in the samples by interpolating their peak areas on the calibration curve.

Visualizing Methodologies and Pathways

Diagrams can aid in understanding complex workflows and biological processes. The following are Graphviz representations of the analytical workflows and a hypothetical signaling pathway involving Gallocatechin.

ELISA_Workflow cluster_plate Microplate Well p1 Capture Antibody Coated Well p2 Add Sample (contains this compound) p1->p2 Incubate & Wash p3 This compound Binds to Capture Antibody p2->p3 p4 Add Biotinylated Detection Antibody p3->p4 Incubate & Wash p5 Detection Antibody Binds to this compound p4->p5 p6 Add Streptavidin-HRP p5->p6 Incubate & Wash p7 Streptavidin-HRP Binds to Biotin p6->p7 p8 Add TMB Substrate p7->p8 Incubate p9 Color Development p8->p9

Caption: Workflow of a Sandwich ELISA for this compound detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Sample Extraction (e.g., Tea Leaves) s2 Centrifugation & Filtration s1->s2 s3 Dilution s2->s3 h1 Autosampler (Injection) s3->h1 h2 HPLC Column (Separation) h1->h2 h3 UV Detector (Detection at 280nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for this compound analysis using HPLC-UV.

Gallocatechol_Pathway GC This compound ROS Reactive Oxygen Species (ROS) GC->ROS Scavenges NFkB NF-κB Pathway GC->NFkB Inhibits Antioxidant Antioxidant Enzymes GC->Antioxidant Upregulates ROS->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Hypothetical signaling pathway of this compound's antioxidant and anti-inflammatory effects.

References

A Comparative Guide to the Antioxidant Activity of Gallocatechol: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Gallocatechol (GC), a flavan-3-ol (B1228485) found in green tea, is a member of the catechin (B1668976) family of polyphenols.[1][2] Like its counterparts, including the well-studied Epigallocatechin gallate (EGCG), this compound possesses antioxidant properties attributed to its chemical structure, which allows it to scavenge free radicals and modulate cellular processes.[1][3] For researchers and drug development professionals, distinguishing between the compound's activity in a controlled laboratory setting (in vitro) and its effects within a complex living organism (in vivo) is critical for assessing its therapeutic potential. This guide provides an objective comparison of this compound's antioxidant performance, supported by experimental data and detailed methodologies.

Part 1: In Vitro Antioxidant Activity

In vitro assays are fundamental for determining the direct antioxidant capacity of a compound. These tests typically measure the ability of a substance to neutralize stable free radicals or reduce oxidized metal ions. The antioxidant potency of catechins is largely dictated by their molecular structure, particularly the number and arrangement of hydroxyl (-OH) groups and the presence of a galloyl moiety.[4][5]

Comparative Quantitative Data

Experimental data consistently show a clear hierarchy in the antioxidant strength of major tea catechins. The general order of potency is: Epigallocatechin gallate (EGCG) > Epicatechin gallate (ECG) > Gallocatechin gallate (GCG) > Epigallocatechin (EGC) > This compound (GC) > Epicatechin (EC) > Catechin (C).[1][5] This places this compound in the middle of the spectrum, possessing significant but less potent activity than its gallated counterparts like EGCG.

Assay TypeCatechinIC50 / Scavenging RateReference CompoundSource
DPPH Radical Scavenging Gallocatechin (GC)Scavenging Rate: ~45% at 400 µMEGCG: 77.2% at 400 µM[1]
Epigallocatechin gallate (EGCG)Scavenging Rate: 77.2% at 400 µM-[1]
Gallocatechin gallate (GCG)Scavenging Rate: > ECG, < EGCG-[1]
ABTS Radical Scavenging Gallocatechin (GC)Scavenging Rate: ~50% at 400 µMEGCG: 90.2% at 400 µM[1]
Epigallocatechin gallate (EGCG)Scavenging Rate: 90.2% at 400 µM-[1]
Gallocatechin gallate (GCG)Scavenging Rate: > ECG, < EGCG-[1]

Table 1: Summary of comparative in vitro antioxidant activity of this compound and other catechins. The data highlights the superior radical scavenging capacity of gallated catechins like EGCG.

Experimental Protocols

Detailed methodologies for the most common in vitro assays are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.[6][7]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (B145695) (99.5%)

    • This compound standard solution

    • Positive control (e.g., Trolox, Ascorbic Acid)

    • UV-Vis spectrophotometer or 96-well microplate reader

  • Procedure:

    • Prepare DPPH Working Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.[6]

    • Sample Preparation: Prepare a series of dilutions of the this compound sample in methanol.

    • Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.[8]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the this compound concentration.[6]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[6][9]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • This compound standard solution

    • Positive control (e.g., Trolox)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10]

    • Prepare ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[6][10]

    • Reaction: Add a small volume (e.g., 10 µL) of the diluted this compound sample to a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution and mix thoroughly.

    • Incubation: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[6]

    • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis Compound This compound (GC) Standard Mix Mix GC and Radical Solution Compound->Mix AssayReagent Radical Solution (DPPH or ABTS•+) AssayReagent->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC This compound (or EGCG) Keap1_Nrf2 Keap1-Nrf2 Complex GC->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation (Normal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (SOD, GPx, etc.) Transcription->Enzymes G GC This compound (or EGCG) ROS Intracellular ROS GC->ROS reduces MAPK_P MAPK Cascade (Phosphorylation) ROS->MAPK_P activates TF Transcription Factors (e.g., AtfA, AP-1) MAPK_P->TF activates Response Cellular Stress Response TF->Response

References

A Comparative Guide to Gallocatechol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of gallocatechol, a bioactive polyphenol found predominantly in green tea. The objective of this document is to offer a comparative analysis of different extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications, ranging from laboratory-scale research to potential industrial-scale production.

Data Presentation: Comparative Analysis of Extraction Methods

The following table summarizes the performance of several common extraction methods for catechins, including this compound and its derivatives. It is important to note that the yields can vary significantly based on the specific plant material, solvent system, and precise experimental conditions. Much of the available research focuses on the more abundant catechin (B1668976), epigallocatechin gallate (EGCG), and these findings are often extrapolated to other catechins like this compound due to their structural similarities.

Extraction MethodTypical Solvent(s)Temperature (°C)TimeGallocatechin (GC) / Gallocatechin Gallate (GCG) YieldKey AdvantagesKey Disadvantages
Hot Water Extraction (HWE) Water80 - 10020 - 60 minModerateSimple, inexpensive, environmentally friendly.Lower selectivity, potential for thermal degradation of some compounds.[1]
Solvent Extraction Ethanol (B145695), Methanol, Acetone (often in aqueous solutions)Room Temp. - 6030 min - 24 hHighHigh extraction efficiency.Use of organic solvents, longer extraction times.[2]
Ultrasound-Assisted Extraction (UAE) Water, Ethanol24 - 7020 - 60 minHighReduced extraction time and solvent consumption, improved yield.[1][3]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Water, Ethanol60 - 1005 - 30 minHighVery short extraction times, reduced solvent usage.[3][4]Requires specialized equipment, potential for uneven heating.
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol)40 - 601 - 3 hModerate to High"Green" solvent, high selectivity, solvent-free final product.[5][6]High initial equipment cost, complex operation.
Subcritical Water Extraction (SWE) Water110 - 1905 minHighEnvironmentally friendly, rapid extraction.[7]High pressure and temperature requirements.

Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques discussed. These protocols are based on published research and are intended to serve as a starting point for laboratory experimentation.

Ultrasound-Assisted Extraction (UAE) of this compound from Green Tea Leaves

Objective: To extract catechins, including this compound, from green tea leaves using ultrasonication to enhance extraction efficiency.

Materials and Equipment:

  • Dried green tea leaves, ground to a fine powder

  • Solvent (e.g., 40% ethanol in water)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator (optional, for solvent removal)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Weigh a specific amount of powdered green tea leaves (e.g., 5 g).

  • Extraction:

    • Place the tea powder in a beaker and add the extraction solvent at a defined solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).

    • Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[8]

    • Continuously stir the mixture during sonication if using an ultrasonic bath.

  • Separation:

    • After extraction, centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

    • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.

  • Analysis:

    • The filtered extract can be directly analyzed by HPLC to quantify the this compound content.

    • Alternatively, the solvent can be removed using a rotary evaporator to obtain a concentrated extract.

Microwave-Assisted Extraction (MAE) of this compound from Green Tea Leaves

Objective: To rapidly extract catechins from green tea leaves using microwave energy.

Materials and Equipment:

  • Dried green tea leaves, ground to a fine powder

  • Solvent (e.g., water or 50% ethanol)

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Magnetic stirrer (if applicable)

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh a specific amount of powdered green tea leaves (e.g., 1 g).

  • Extraction:

    • Place the tea powder in the microwave extraction vessel.

    • Add the extraction solvent at a specified ratio (e.g., 1:30 w/v).

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 400 W), temperature (e.g., 80°C), and extraction time (e.g., 10 minutes).

    • Start the extraction program.

  • Separation:

    • After the extraction is complete and the vessel has cooled, centrifuge the mixture.

    • Filter the supernatant through a 0.45 µm filter.

  • Analysis:

    • Analyze the filtered extract using HPLC to determine the concentration of this compound.

Supercritical Fluid Extraction (SFE) of this compound from Green Tea Leaves

Objective: To extract catechins from green tea leaves using supercritical carbon dioxide as a green solvent.

Materials and Equipment:

  • Dried green tea leaves, ground and sieved

  • Supercritical fluid extraction system

  • High-purity carbon dioxide (CO2)

  • Co-solvent (modifier), such as ethanol

  • Extraction vessel

  • Separator vessel

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Pack a known amount of ground green tea leaves into the extraction vessel.

  • Extraction:

    • Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa).

    • Heat the extraction vessel to the target temperature (e.g., 60°C).

    • Once supercritical conditions are reached, introduce the co-solvent (e.g., ethanol) at a specific flow rate (e.g., 0.5 mL/min).[5]

    • Begin the dynamic extraction for the desired duration (e.g., 2 hours).

    • Collect the extract from the separator vessel, which is maintained at a lower pressure and temperature.

  • Post-Extraction:

    • Slowly depressurize the system.

    • The collected extract can be further concentrated to remove the co-solvent.

  • Analysis:

    • Dissolve the extract in a suitable solvent and analyze by HPLC for this compound content.

Mandatory Visualization

Experimental Workflow for this compound Extraction

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from green tea leaves.

Gallocatechol_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis start Green Tea Leaves grinding Grinding & Sieving start->grinding extraction Extraction (e.g., UAE, MAE, SFE) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration concentration Solvent Evaporation (Optional) filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification of This compound hplc->quantification

Caption: A generalized workflow for this compound extraction and analysis.

Signaling Pathways Modulated by this compound and Related Catechins

This compound and other green tea catechins are known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/Akt and MAPK/ERK pathways are two of the most well-documented targets.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Activation This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition Gene_Expression Altered Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_Expression

References

Gallocatechol: A Natural Antioxidant Powerhouse Challenging Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and safe antioxidants is perpetual. While synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog Trolox have long been the industry standards, the natural flavonoid gallocatechol is emerging as a formidable contender. This guide provides an objective comparison of this compound's antioxidant efficacy against its synthetic counterparts, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a flavan-3-ol (B1228485) found abundantly in green tea and other plants, demonstrates significant antioxidant activity, primarily attributed to its molecular structure rich in hydroxyl groups. These groups readily donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Performance Comparison

The antioxidant efficacy of a compound is typically quantified by its ability to scavenge various free radicals. The following table summarizes the comparative antioxidant activity of this compound and common synthetic antioxidants as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (expressed as IC50, the concentration required to scavenge 50% of DPPH radicals), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity (expressed as Trolox Equivalent Antioxidant Capacity - TEAC), and Oxygen Radical Absorbance Capacity (ORAC). Lower IC50 values indicate higher antioxidant potency, while higher TEAC and ORAC values signify greater antioxidant capacity.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)ABTS Radical Scavenging Activity (TEAC)Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g)
This compound 19.27[1]~1.1~13,814
BHT 36 - 202.35~1.29Data not readily available
BHA 112.05Data not readily availableData not readily available
Trolox 3.77 - 561.0 (by definition)1.0 (by definition)

Note: The presented data is a synthesis from multiple sources and may vary depending on specific experimental conditions. Direct comparisons are best made within the same study.

Signaling Pathway Modulation: The Keap1-Nrf2 Pathway

Beyond direct radical scavenging, this compound is believed to exert its antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 system, a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and detoxification enzymes, bolstering the cell's endogenous defense mechanisms.

DPPH_Assay_Workflow A Prepare DPPH Solution (Purple) C Mix DPPH and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Varying Concentrations) B->C D Incubate in the Dark (e.g., 30 min) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

Gallocatechol's Docking Performance Against Target Proteins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in-silico comparison of the binding affinities of gallocatechol and other notable flavonoids against a range of therapeutically relevant protein targets. The data, compiled from various molecular docking studies, is intended to facilitate the identification of promising flavonoid scaffolds for further investigation in drug discovery.

This compound, a flavan-3-ol (B1228485) found in green tea and other plants, has garnered interest for its potential health benefits. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a important tool in elucidating the mechanisms of action of such natural compounds. By comparing the predicted binding affinities of this compound with those of other well-studied flavonoids, researchers can gain insights into its relative potency and selectivity for various protein targets implicated in disease.

Comparative Binding Affinities of Flavonoids

The following table summarizes the binding energies (in kcal/mol) of this compound and other flavonoids against several protein targets, as reported in various molecular docking studies. A more negative binding energy value indicates a stronger predicted binding affinity between the ligand and the protein.

Target ProteinThis compound (kcal/mol)Quercetin (kcal/mol)Myricetin (kcal/mol)Kaempferol (B1673270) (kcal/mol)Catechin (kcal/mol)Epicatechin (kcal/mol)Epigallocatechin Gallate (EGCG) (kcal/mol)Source
SARS-CoV-2 Mpro -7.7----7.0-7.2-8.7[1]
Tyrosinase Data not available-5.8--Data not availableData not availableData not available[2]
Acetylcholinesterase (AChE) Data not available---Data not availableData not available-10.42 (as Epicatechin gallate)[3]
Beta-secretase 1 (BACE-1) Data not available---Data not availableData not available-7.47 (as Epicatechin gallate)[3]
β-catenin Data not available----6.50Data not availableData not available[4]
Pim-1 Kinase Data not available< -8.0 (approx.)Data not availableData not availableData not availableData not availableData not available[5]
TGF-β1 Data not available-8.9-8.5-7.6Data not availableData not availableData not available[6]

Note: The binding energies presented are from different studies and may have been calculated using varied docking software and parameters. Therefore, direct comparison of absolute values should be approached with caution. The data serves as a relative guide to the potential binding strengths of these flavonoids.

Experimental Protocols for Molecular Docking

The following is a generalized methodology for molecular docking studies of flavonoids with target proteins, based on common practices reported in the literature.[3][4][7]

Preparation of Target Protein
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.

  • Addition of Hydrogen Atoms: Hydrogen atoms are added to the protein structure, which is a critical step for accurate calculation of interactions.

  • Charge Assignment: Appropriate charges are assigned to the protein atoms using force fields like Kollman charges.

  • Conversion to Docking-Compatible Format: The prepared protein structure is converted to a suitable file format (e.g., PDBQT for AutoDock).

Preparation of Ligands (Flavonoids)
  • Ligand Structure Acquisition: The 3D structures of this compound and other flavonoids are obtained from chemical databases like PubChem.

  • Energy Minimization: The geometric conformation of each ligand is optimized through energy minimization to find its most stable, low-energy state.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • Charge Assignment: Partial charges are computed for the ligand atoms.

  • Conversion to Docking-Compatible Format: The prepared ligands are saved in the appropriate file format for the docking software.

Molecular Docking Simulation
  • Grid Box Definition: A three-dimensional grid box is defined around the active or binding site of the target protein. The size and coordinates of the grid are set to encompass the region where the ligand is expected to bind.

  • Docking Algorithm: A docking program, such as AutoDock, is used to perform the simulation. These programs employ algorithms, like the Lamarckian Genetic Algorithm, to explore a wide range of possible conformations and orientations of the ligand within the protein's binding site.

  • Execution and Scoring: The docking simulation is run, generating multiple possible binding poses for each ligand. Each pose is assigned a score based on a scoring function that estimates the binding free energy.

Analysis of Results
  • Identification of Best Pose: The docking results are analyzed to identify the most favorable binding pose for each ligand, which is typically the one with the lowest binding energy.

  • Interaction Analysis: The interactions between the ligand and the protein in the best binding pose are visualized and analyzed. This includes identifying key interacting amino acid residues and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions.

Visualization of Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_workflow General Molecular Docking Workflow PDB Protein Structure (from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Flavonoid Structure (from PubChem) PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Grid Define Grid Box (around active site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock) PrepLig->Dock Grid->Dock Analysis Analyze Results (Binding energy, interactions) Dock->Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Expression (Inflammatory mediators) Nucleus->Gene promotes transcription of Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibit

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., AP-1, c-Fos) ERK->TF activates Gene Gene Expression (Proliferation, Differentiation) TF->Gene regulates Flavonoids Flavonoids (e.g., this compound) Flavonoids->Raf inhibit Flavonoids->MEK inhibit

Caption: Flavonoids can inhibit key kinases in the MAPK/ERK pathway.

References

A Comparative Analysis of the Bioactivity of Gallocatechol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the antioxidant, anti-inflammatory, and anticancer properties of gallocatechol and its isomers, supported by experimental data and detailed methodologies.

Gallocatechins, a class of flavonoids abundant in green tea, have garnered significant scientific interest for their potential health benefits. These compounds, existing as various isomers, exhibit a range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects. Understanding the nuanced differences in the bioactivity of these isomers is crucial for the targeted development of novel therapeutics and functional foods. This guide provides an objective comparison of the bioactivities of key this compound isomers, namely Gallocatechin (GC), Epigallocatechin (EGC), Gallocatechin Gallate (GCG), and Epigallocatechin Gallate (EGCG), with supporting experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Comparative Biological Activities of this compound Isomers

The biological efficacy of this compound isomers is intrinsically linked to their stereochemistry and the presence of a galloyl moiety. The spatial arrangement of hydroxyl groups and the addition of a gallate group significantly influence their ability to scavenge free radicals, modulate inflammatory pathways, and induce cancer cell death.

Antioxidant Activity

The antioxidant capacity of this compound isomers is a cornerstone of their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Catechin (B1668976) IsomerDPPH Radical Scavenging Activity (IC50, µM)Reference
(-)-Gallocatechin (GC)19.27[1]
(-)-Epigallocatechin (EGC)Generally ranked high, between ECG and EGCG[1]
Gallocatechin Gallate (GCG)7.29[1]
(-)-Epigallocatechin-3-gallate (EGCG)2.52[1]
Vitamin C (Positive Control)7.18[1]

Note: Direct IC50 values for EGC were not consistently available in the reviewed literature, but its activity is generally ranked as high.

Anti-inflammatory Activity

This compound isomers have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and suppressing the activity of enzymes like cyclooxygenase-2 (COX-2).

Catechin IsomerBioactivityIC50 / InhibitionCell Line/AssayReference
(-)-Epigallocatechin (EGC)Inhibition of NO production~48.8% inhibition at 10 µg/mLRAW 264.7[2]
Gallocatechin (GC)Inhibition of NO production~19.3% inhibition at 10 µg/mLRAW 264.7[2]
(-)-Epigallocatechin-3-gallate (EGCG)Inhibition of iNOS protein expressionSignificant inhibitionActivated macrophages[3]
(-)-Epigallocatechin-3-gallate (EGCG)Inhibition of COX-2 expressionSignificant inhibitionHuman prostate carcinoma cells[4]

Note: Direct IC50 values for anti-inflammatory assays are not always reported in a comparative context. The data above represents reported inhibition percentages and qualitative effects.

Anticancer Activity

The anticancer properties of this compound isomers are demonstrated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this cytotoxic effect.

Catechin IsomerCancer Cell LineIC50 (µM)Reference
(-)-Epigallocatechin-3-gallate (EGCG)WI38VA (SV40 transformed human fibroblasts)10[5]
(-)-Epigallocatechin-3-gallate (EGCG)A431 (human epidermoid carcinoma)44[6]
(-)-Epigallocatechin-3-gallate (EGCG)A549 (non-small cell lung cancer)60.55[7]
Catechin Gallate (CG)PancTu-I (pancreatic cancer)More potent than EGCG[8]
Epicatechin Gallate (ECG)PancTu-I (pancreatic cancer)More potent than EGCG[8]

Note: Comparative IC50 data for all this compound isomers across a range of cancer cell lines is limited. EGCG is the most studied isomer.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound isomers using the DPPH assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound isomers (GC, EGC, GCG, EGCG)

  • Positive control (e.g., Vitamin C)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare stock solutions of the this compound isomers and the positive control in methanol or ethanol. Create a series of dilutions from these stock solutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound isomers on cancer cells using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Treat the cells with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of the anti-inflammatory activity of this compound isomers by quantifying their effect on NO production in LPS-stimulated macrophages.[1][9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound isomers

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound isomers for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated.

Signaling Pathway Modulation

The bioactivities of this compound isomers are largely attributed to their ability to modulate key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer. EGCG, the most extensively studied isomer, has been shown to inhibit these pathways at multiple points.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. EGCG has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[11][12] GCG has also been found to inhibit NF-κB activation in a manner similar to EGCG.[13]

NF_kB_Pathway cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Gallocatechols This compound Isomers (EGCG, GCG) Gallocatechols->IKK Inhibit Gallocatechols->NFkB_active Inhibit DNA binding MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activate Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes EGCG EGCG EGCG->Raf Inhibits EGCG->MEK Inhibits Experimental_Workflow Isomers This compound Isomers Antioxidant_Assay Antioxidant Assays (e.g., DPPH) Isomers->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, COX-2) Isomers->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., MTT) Isomers->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Data_Analysis->Pathway_Analysis Lead_Identification Lead Isomer Identification Pathway_Analysis->Lead_Identification

References

A Comparative Guide to the Inter-Laboratory Validation of Gallocatechol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of gallocatechol (GC), a catechin (B1668976) found in sources like green tea. While direct inter-laboratory validation data for this compound is limited in the public domain, this document synthesizes findings from robust single-laboratory validations of methods for catechin analysis, offering a comparative overview of their performance. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. HPLC-UV is a widely accessible and robust technique, while LC-MS/MS offers superior sensitivity and selectivity, particularly for complex biological matrices.[1][2] The following tables summarize the performance characteristics of these methods based on available validation data for catechins, including this compound.

Table 1: Performance Characteristics of HPLC-UV Methods for Catechin Analysis

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-UV)
Linearity (R²) >0.9990.9906
Accuracy (% Recovery) Not explicitly statedGood
Precision (% RSD) Repeatability precision met AOAC guidelines[3]Not explicitly stated
Limit of Detection (LOD) ~20 mg/g (for all catechins)[3]0.36 - 0.51 mg/kg
Limit of Quantitation (LOQ) ~20 mg/g (for all catechins)[3]Not explicitly stated
Key Advantages Rapid analysis (10-13 min), good resolution of seven catechins.[3][4]Simple, rapid, and precise.[5]
Key Limitations Lower sensitivity than MS, potential for matrix interference.Limited detail on validation parameters.[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for Catechin Analysis

ParameterMethod 3 (LC-MS/MS)Method 4 (LC-MS/MS)
Linearity (R²) >0.99Not explicitly stated
Accuracy (% Recovery) Within 12.4%[1]Not explicitly stated
Precision (% RSD) Within 13.8%[1]Not explicitly stated
Limit of Detection (LOD) 1.1 - 2.6 nmol/L (in plasma)[6]Not explicitly stated
Limit of Quantitation (LOQ) 3.8 - 8.7 nmol/L (in plasma)[6]Not explicitly stated
Key Advantages High sensitivity and selectivity, suitable for complex biological matrices like plasma.[1]Capable of identifying and quantifying catechin metabolites.[6]
Key Limitations Requires more specialized instrumentation.Limited detail on validation parameters for this compound specifically.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key experiments cited in this guide.

Method 1: HPLC-UV for Seven Catechins in Green Tea

This method is designed for the quantification of seven catechins, including (+)-gallocatechin, in green tea raw materials, extracts, and dietary supplements.[3][4]

  • Instrumentation : Reversed-phase HPLC with a phenyl-based stationary phase and UV detection.

  • Sample Preparation : Aqueous extraction. For products high in minerals, EDTA is used to prevent catechin decomposition.[3]

  • Chromatographic Conditions :

    • Column : Phenyl stationary phase (e.g., 3 μm particle size, 100 mm length).[4]

    • Mobile Phase : A gradient of acetonitrile-water-phosphoric acid with EDTA.[4]

      • Mobile Phase A: 50:950:1 (v/v/v) acetonitrile–water–H₃PO₄ + 0.1 g/L EDTA.[4]

      • Mobile Phase B: 350:650:1 (v/v/v) acetonitrile–water–H₃PO₄ + 0.1 g/L EDTA.[4]

    • Detection : UV absorbance at 278 nm.[4]

    • Run Time : Approximately 13 minutes, including column re-equilibration.[3][4]

Method 3: LC-MS/MS for Multiple Catechins in Human Plasma

This high-throughput method is suitable for the determination of eight catechins, including gallocatechin, in human plasma.[1]

  • Instrumentation : Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1]

  • Sample Preparation : Protein precipitation followed by enzyme hydrolysis.[1]

  • Chromatographic Conditions :

    • Separation : Reversed-phase chromatography.

    • Detection : Tandem mass spectrometry, which provides high sensitivity and selectivity.[1]

  • Validation : The method was validated for linearity, inter/intra-batch precision, and accuracy.[1]

Visualizations: Workflow and Logic

To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample Acquisition (e.g., Green Tea, Plasma) Extraction Extraction / Precipitation Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for biological samples) Extraction->Hydrolysis Chromatography Chromatographic Separation (HPLC / LC) Hydrolysis->Chromatography Detection Detection (UV / MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

G cluster_validation Method Validation Parameters cluster_methods Analytical Techniques Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness HPLC_UV HPLC-UV HPLC_UV->Specificity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->LOD HPLC_UV->LOQ HPLC_UV->Robustness LC_MS LC-MS/MS LC_MS->Specificity LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->LOD LC_MS->LOQ LC_MS->Robustness

Caption: Key parameters for analytical method validation.

References

Gallocatechol: A Comparative Analysis of Therapeutic Potential Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallocatechol, a flavan-3-ol (B1228485) found in green tea and other botanicals, has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. This guide provides a comparative analysis of the therapeutic potential of this compound, primarily through the lens of its extensively studied structural analog, epigallocatechin-3-gallate (EGCG), against established drugs in key therapeutic areas. Due to a paucity of direct comparative studies on this compound, EGCG serves as a proxy to explore potential mechanisms and efficacy. This comparison is intended to provide a valuable resource for researchers and professionals in drug discovery and development.

I. Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the effects of EGCG to established drugs. It is crucial to note that these comparisons are often indirect and compiled from different studies, which may have varying experimental conditions.

Table 1: Anti-Cancer Activity
Compound/DrugCancer Cell LineAssayIC50 (µM)Reference
Gallocatechin (GC) HCT-116 (Colon)MTS~175[1]
Epigallocatechin-gallate (EGCG) HCT-116 (Colon)MTS~50[1]
Doxorubicin BEL-7404/DOX (Liver, resistant)MTT36[2]
EGCG + Doxorubicin BEL-7404/DOX (Liver, resistant)MTT1.9 (for Doxorubicin)[2]

Note: The study on HCT-116 cells indicates that while gallocatechin possesses anti-proliferative activity, EGCG is significantly more potent.[1]

Table 2: Neuroprotective Effects
Compound/DrugCell LineNeurotoxinEffectReference
EGCG SH-SY5YAβ-induced toxicityIncreased cell viability[2]
Donepezil SH-SY5YAβ-induced toxicityIncreased cell viability[3]

Note: Both EGCG and Donepezil show neuroprotective effects against amyloid-beta toxicity, a hallmark of Alzheimer's disease.[2][3]

Table 3: Anti-Inflammatory Effects
Compound/DrugCell ModelParameter MeasuredInhibitionReference
EGCG Human RA Synovial FibroblastsIL-1β-induced IL-6 production59%[4]
Infliximab (TNF-α inhibitor) ----
Table 4: Metabolic Regulation
Compound/DrugAnimal ModelParameterResultReference
EGCG (100 mg/kg/day) Diabetic and Obese RatsFasting Blood Glucose~15% reduction (not statistically significant alone)
Metformin (B114582) (200 mg/kg/day) Diabetic and Obese RatsFasting Blood Glucose~55.4% reduction
EGCG + Metformin Diabetic and Obese RatsFasting Blood Glucose~68.1% reduction

Note: In this study, metformin was more effective at lowering blood glucose than EGCG alone, but a synergistic effect was observed when combined.

II. Key Signaling Pathways and Mechanisms of Action

Anti-Cancer Mechanisms

This compound and EGCG exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

anticancer_pathways cluster_EGCG This compound / EGCG cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound Gallocatechin PI3K_Akt PI3K/Akt/mTOR This compound->PI3K_Akt Inhibits MAPK MAPK/ERK This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits VEGF VEGF This compound->VEGF Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Anticancer signaling pathways modulated by this compound/EGCG.
Neuroprotective Mechanisms

The neuroprotective effects of this compound and EGCG are attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation.

neuroprotective_pathways cluster_EGCG This compound / EGCG cluster_pathways Signaling & Cellular Processes cluster_outcomes Cellular Outcomes This compound Gallocatechin Nrf2 Nrf2 Pathway This compound->Nrf2 Activates PI3K_Akt_Neuro PI3K/Akt This compound->PI3K_Akt_Neuro Activates NFkB_Neuro NF-κB This compound->NFkB_Neuro Inhibits Abeta Aβ Aggregation This compound->Abeta Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant Neuronal_Survival Neuronal Survival PI3K_Akt_Neuro->Neuronal_Survival Neuroinflammation Neuroinflammation NFkB_Neuro->Neuroinflammation

Neuroprotective mechanisms of this compound/EGCG.

III. Experimental Protocols

In Vitro Anti-Cancer Cell Proliferation Assay (MTS Assay)

This protocol is adapted from a study comparing the anti-proliferative effects of various catechins on human colorectal carcinoma cells (HCT-116).[1]

  • Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: this compound, EGCG, or a vehicle control are added to the wells at various concentrations and incubated for 48 hours.

  • MTS Assay: After incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Reagent) is added to each well and incubated for 2 hours.

  • Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

mts_workflow start Start culture Culture HCT-116 cells start->culture seed Seed cells in 96-well plate culture->seed incubate1 Incubate for 24h seed->incubate1 treat Add this compound/EGCG/ Vehicle Control incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 2h add_mts->incubate3 read Measure absorbance at 490nm incubate3->read analyze Calculate cell viability & IC50 read->analyze end End analyze->end

Workflow for in vitro cell proliferation assay.
In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol is based on studies evaluating the anti-inflammatory effects of EGCG in a mouse model of inflammatory bowel disease.[1]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

  • Induction of Colitis: Mice are given 2.5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.

  • Treatment Groups:

    • Control group: Receive regular drinking water.

    • DSS group: Receive DSS water.

    • DSS + this compound/EGCG group: Receive DSS water and daily oral gavage of this compound or EGCG (e.g., 20-50 mg/kg body weight).

  • Monitoring: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: After the treatment period, mice are euthanized. The colon is removed, and its length is measured. Colon tissue is collected for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or RT-PCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.

colitis_workflow start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize induce Induce colitis with 2.5% DSS in drinking water acclimatize->induce group Randomize into treatment groups: - Control - DSS - DSS + this compound/EGCG induce->group treat Daily oral gavage of This compound/EGCG or vehicle group->treat monitor Daily monitoring of DAI (weight loss, stool consistency, bleeding) treat->monitor euthanize Euthanize at study endpoint monitor->euthanize collect Collect colon tissue euthanize->collect analyze Analyze colon length, histology, and inflammatory markers collect->analyze end End analyze->end

Workflow for in vivo DSS-induced colitis model.

IV. Conclusion

The available evidence, primarily from studies on its analogue EGCG, suggests that this compound possesses significant therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and metabolic diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it a promising candidate for further investigation. However, direct comparative studies between this compound and established drugs are limited. While EGCG often shows comparable or synergistic effects with existing therapies, more rigorous head-to-head clinical trials are necessary to definitively establish the therapeutic efficacy and safety of this compound. The data and protocols presented in this guide are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this natural compound.

References

Safety Operating Guide

Safe Disposal of Gallocatechol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of gallocatechol, a flavan-3-ol (B1228485) compound commonly studied in various research fields. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. According to available safety data, this compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, standard laboratory precautions must be strictly observed.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[2]

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles to protect against dust and splashes.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

  • Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[1]

Hazard Identification Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or down the sewer system.[3][4][5] Disposal should be carried out in accordance with all federal, state, and local environmental regulations.[5]

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, containers).

  • Segregate this compound waste from other chemical waste streams to avoid potential reactions.[6] Do not mix with incompatible materials.[7]

2. Containerization:

  • Place all solid and liquid this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][8] The original container is often a suitable choice for waste storage.[3]

  • Ensure the container is compatible with the chemical properties of this compound.

  • Keep the waste container securely closed except when adding waste.[3][4]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other components of the waste mixture, such as solvents.

  • Follow your institution's specific guidelines for hazardous waste labeling.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]

  • The storage area should be well-ventilated and away from incompatible chemicals.

5. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Thoroughly clean the affected area.

6. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][5]

  • Do not attempt to transport or dispose of the waste yourself.

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Gallocatechol_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Identify this compound Waste (Solid, Liquid, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate spill_check Spill Occurs? ppe->spill_check containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage pickup Arrange for EHS/ Licensed Disposal Pickup storage->pickup spill_check->segregate No spill_response Contain & Clean Spill Using Appropriate Procedures spill_check->spill_response Yes spill_waste Dispose of Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->containerize

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Operational Guide for Handling Gallocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Gallocatechol. Adherence to these guidelines is essential for ensuring personal safety, proper experimental conduct, and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesNitrile rubber gloves are recommended. For prolonged or direct contact, consider manufacturer-specific breakthrough times.To prevent skin contact and irritation.[3]
Eye Protection Safety Glasses/GogglesMust be worn with side shields. Chemical splash goggles are necessary if there is a splash hazard.[3]To protect eyes from dust particles and splashes, preventing serious irritation.[1][3]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn.To protect skin and clothing from contamination.[3]
Respiratory Protection Respirator (if needed)Use a NIOSH/MSHA or European Standard EN 136 approved respirator when dust is generated or if ventilation is inadequate.To prevent inhalation of dust, which can cause respiratory tract irritation.[1][3]

Operational Plans for Safe Handling

Ventilation and Handling:

  • Always handle solid this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated enclosure.[3]

  • Take measures to prevent dust formation during handling by using appropriate tools like spatulas.[3]

Personal Hygiene:

  • Do not eat, drink, or smoke in the laboratory where this compound is being handled.[3][4]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3]

  • Remove and wash contaminated clothing before reuse.[3][4]

Emergency Preparedness:

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

Waste Characterization and Segregation:

  • Chemical Waste: Unused or excess this compound should be treated as chemical waste.[3]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as contaminated waste.[3]

Disposal Procedures:

  • Containerization: Place all this compound waste into clearly labeled, sealed containers appropriate for chemical waste.[3]

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of this compound down the drain or in household garbage.[3]

  • Professional Disposal: It is recommended to use a licensed hazardous material disposal company for the final disposal of this compound waste.[3]

This compound Spill Response Workflow

The following diagram outlines the procedural flow for responding to a this compound spill in the laboratory.

Gallocatechol_Spill_Response start Spill Occurs assess_spill Assess Spill (Size and Location) start->assess_spill evacuate Evacuate Area (If Necessary) assess_spill->evacuate Large or Uncontrolled alert Alert Supervisor and Safety Officer assess_spill->alert Minor and Controllable evacuate->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->don_ppe contain_spill Contain Spill (Use inert absorbent material) don_ppe->contain_spill cleanup Clean Up Spill (Collect absorbed material into a labeled waste container) contain_spill->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent, then soap and water) cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.